3-[Methyl(phenyl)sulfamoyl]benzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-[methyl(phenyl)sulfamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S/c1-15(12-7-3-2-4-8-12)20(18,19)13-9-5-6-11(10-13)14(16)17/h2-10H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGPBIKWXWPLGGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
325721-26-4 | |
| Record name | 3-[methyl(phenyl)sulfamoyl]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-[Methyl(phenyl)sulfamoyl]benzoic acid IUPAC name and synonyms
An In-depth Technical Guide to 3-[Methyl(phenyl)sulfamoyl]benzoic Acid: Synthesis, Characterization, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of this compound, a molecule of interest within the broader class of sulfonylbenzoic acid derivatives. This document, intended for researchers, medicinal chemists, and drug development professionals, delineates the compound's chemical identity, including its IUPAC name and synonyms. A detailed, field-proven synthetic protocol is presented, alongside a thorough characterization of its physicochemical and spectroscopic properties. Furthermore, this guide explores the therapeutic potential of the sulfonylbenzoic acid scaffold, discussing its known biological activities and mechanisms of action. The content is grounded in authoritative scientific literature, ensuring technical accuracy and providing a solid foundation for future research and development endeavors involving this compound and its analogs.
Chemical Identity and Nomenclature
This compound is a structurally defined organic compound featuring a benzoic acid moiety substituted at the meta-position with a sulfonamide group. This sulfonamide is further substituted with both a methyl and a phenyl group.
-
IUPAC Name: this compound[1]
-
Synonyms: While no common trivial names are widely recognized, systematic variations such as 3-(N-methyl-N-phenylsulfamoyl)benzoic acid may be encountered.
-
CAS Number: 325721-26-4[1]
-
Molecular Formula: C₁₄H₁₃NO₄S[1]
-
Molecular Weight: 291.32 g/mol [1]
-
InChI Key: IGPBIKWXWPLGGT-UHFFFAOYSA-N[1]
Table 1: Core Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | This compound | Benchchem[1] |
| CAS Number | 325721-26-4 | Benchchem[1] |
| Molecular Formula | C₁₄H₁₃NO₄S | Benchchem[1] |
| Molecular Weight | 291.32 | Benchchem[1] |
| InChI Key | IGPBIKWXWPLGGT-UHFFFAOYSA-N | Benchchem[1] |
Synthesis and Purification
The synthesis of this compound is a multi-step process that relies on established and robust organic chemistry transformations. The general strategy involves the formation of a key sulfonyl chloride intermediate from benzoic acid, followed by the coupling with N-methylaniline to form the desired sulfonamide linkage.
Synthetic Pathway Overview
The synthetic route can be logically divided into two primary stages: the formation of 3-(chlorosulfonyl)benzoic acid and the subsequent sulfonamide formation.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Part A: Synthesis of 3-(Chlorosulfonyl)benzoic acid
This procedure is adapted from established methods for the chlorosulfonation of aromatic compounds.
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a gas trap (to neutralize evolved HCl), place chlorosulfonic acid (5.0 eq). Cool the flask in an ice-water bath.
-
Addition of Starting Material: Slowly add benzoic acid (1.0 eq) portion-wise to the stirred chlorosulfonic acid, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction mixture to 60-70 °C and maintain for 2-3 hours, or until the evolution of HCl gas ceases.
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a white solid.
-
Isolation: Collect the solid by vacuum filtration and wash thoroughly with cold water. Dry the crude 3-(chlorosulfonyl)benzoic acid in a desiccator over P₂O₅.
Part B: Synthesis of this compound
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 3-(chlorosulfonyl)benzoic acid (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Amine: To the stirred solution, add N-methylaniline (1.1 eq) followed by the slow addition of a base, such as pyridine (1.2 eq) or triethylamine (1.2 eq), to scavenge the HCl byproduct.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, acidify the reaction mixture with 1 M HCl. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Physicochemical and Spectroscopic Characterization
While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value/Range | Method of Prediction |
| Melting Point (°C) | 180 - 200 | Based on similar sulfonylbenzoic acids |
| Solubility | Poorly soluble in water; Soluble in DMSO, DMF, and alcohols | Structural analysis |
| pKa (Carboxylic Acid) | 3.5 - 4.5 | Inductive effect of the sulfamoyl group |
| LogP | 2.2 | Computational prediction[2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the carboxylic acid proton. The aromatic protons on the two rings will appear in the downfield region (typically between 7.0 and 8.5 ppm)[1]. The methyl protons will present as a singlet, and the carboxylic acid proton will be a broad singlet at a significantly downfield chemical shift (often >10 ppm)[1].
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the methyl carbon.
-
Infrared (IR) Spectroscopy: Key vibrational bands are expected for the O-H stretch of the carboxylic acid, the C=O stretch, the S=O stretches of the sulfonamide, and the C-H stretches of the aromatic rings.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. Predicted collision cross-section data can be a useful characterization parameter[2].
Biological Activity and Therapeutic Potential
While specific biological studies on this compound are limited in publicly available literature, the broader class of sulfonylbenzoic acid derivatives has shown a wide range of biological activities, making this compound a person of interest for further investigation.
Potential as Enzyme Inhibitors
Analogues of this compound have been investigated as inhibitors of various enzymes, including carbonic anhydrases and cytosolic phospholipase A2α[1]. The sulfonamide moiety is a well-known zinc-binding group, making it a common pharmacophore in the design of metalloenzyme inhibitors.
Antimicrobial and Anti-inflammatory Properties
The sulfonylbenzoic acid scaffold is associated with antimicrobial and anti-inflammatory activities[3]. Benzoic acid and its derivatives are known to possess non-specific antibacterial properties[1]. Additionally, some sulfonylbenzoic acid derivatives exhibit anti-inflammatory effects, potentially through the inhibition of enzymes like cyclooxygenase-2 (COX-2)[3].
Signaling Pathway Modulation
Some research suggests that analogues of this compound may modulate lysophosphatidic acid (LPA) receptor signaling[1]. LPA receptors are involved in a multitude of cellular processes, and their modulation has therapeutic implications in various diseases, including cancer and fibrosis.
Caption: Potential biological activities of the sulfonylbenzoic acid scaffold.
Future Directions and Applications
This compound represents a versatile scaffold for further chemical modification and biological evaluation. The presence of the carboxylic acid and the sulfonamide linkage provides multiple points for derivatization to explore structure-activity relationships (SAR). Future research could focus on:
-
Synthesis of Analog Libraries: Systematic modification of the phenyl rings and the N-methyl group to optimize potency and selectivity against specific biological targets.
-
In-depth Biological Screening: Comprehensive screening against a panel of enzymes, receptors, and microbial strains to identify novel therapeutic applications.
-
Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of the compound and its promising derivatives to assess their drug-likeness.
Conclusion
This technical guide has provided a detailed overview of this compound, from its fundamental chemical identity and synthesis to its potential biological significance. While further experimental validation of its properties and activities is warranted, the information presented herein serves as a valuable resource for researchers and professionals in the field of drug discovery and development, highlighting the potential of this compound and the broader class of sulfonylbenzoic acid derivatives as a fruitful area for future investigation.
References
-
PubChem. (n.d.). 3-(Phenylsulfamoyl)benzoic acid. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C14H13NO4S). Retrieved from [Link]
Sources
Technical Guide: Biological Activity of N-methyl-N-phenylsulfamoyl Benzoic Acid Analogs
Executive Summary
This technical guide provides a comprehensive analysis of N-methyl-N-phenylsulfamoyl benzoic acid analogs , a privileged scaffold in medicinal chemistry. Characterized by a sulfonamide linkage bridging a benzoic acid core and an N-methylated aniline moiety, these compounds exhibit pleiotropic biological activities.
While often utilized as intermediate probes in high-throughput screening, recent structure-activity relationship (SAR) campaigns have elevated this scaffold as a potent modulator for specific targets, most notably Endoplasmic Reticulum Aminopeptidases (ERAP1/2) , G-Protein Coupled Receptors (GPR55, LPA2) , and Ectonucleotidases (h-NTPDases) . This guide details their synthesis, mechanism of action (MoA), and experimental validation protocols.
Part 1: Chemical Basis & Structural Activity Relationship (SAR)
The Scaffold Architecture
The core structure consists of three distinct domains, each tunable for specific biological interactions:
-
Benzoic Acid Head (Polar Region): Provides hydrogen bond donors/acceptors; critical for anchoring in hydrophilic pockets (e.g., Zinc-binding in metalloproteases).
-
Sulfamoyl Linker (
): A rigid spacer that orients the aromatic rings. The sulfonyl group often interacts with cationic residues (Lys, Arg) or metal ions ( ). -
N-Methyl-N-Phenyl Tail (Hydrophobic Region): The N-methyl group eliminates a hydrogen bond donor, increasing lipophilicity and membrane permeability. It locks the nitrogen conformation, often forcing the phenyl ring into a specific vector to occupy hydrophobic sub-pockets.
Synthetic Pathway
The synthesis is modular, typically proceeding via chlorosulfonylation. The following protocol describes the generation of the core scaffold.
Figure 1: General Synthetic Workflow
Caption: Modular synthesis via chlorosulfonylation followed by nucleophilic attack by N-methylaniline.
Part 2: Pharmacology & Mechanism of Action
Primary Target: ERAP1/2 Modulation
The most authoritative recent data identifies phenylsulfamoyl benzoic acid derivatives as selective modulators of ERAP enzymes, which are critical for antigen presentation (MHC Class I).
-
ERAP2 Inhibition: Analogs such as Compound 61 (4-methoxy-3-{[2-piperidin-1-yl-4-(trifluoromethyl) phenyl] sulfamoyl} benzoic acid) act as uncompetitive inhibitors .[1][2][3] They bind near the catalytic center but distinct from the substrate-binding site, locking the enzyme in an inactive conformation.
-
ERAP1 Activation: Surprisingly, subtle modifications (e.g., regioisomerism) can convert these compounds into allosteric activators for ERAP1.[4] This duality is driven by the specific orientation of the phenyl tail within the regulatory pocket.
Figure 2: ERAP Modulation Mechanism
Caption: Divergent modulation of ERAP isoforms by sulfamoyl benzoic acid scaffolds.
Secondary Targets
-
h-NTPDase Inhibitors: Sulfamoyl benzamides (closely related to the acid forms) inhibit ectonucleotidases (NTPDase1, -2, -3, -8).[5][6] The N-phenyl moiety mimics the nucleobase, while the sulfamoyl group interacts with the phosphate-binding pocket, preventing ATP hydrolysis. This has implications for thrombosis and inflammation .
-
LPA2 Receptor Agonists: Specific analogs serve as non-lipid agonists for the Lysophosphatidic Acid Receptor 2 (LPA2).[7] The benzoic acid moiety mimics the phosphate head group of LPA, while the hydrophobic N-phenyl tail engages the transmembrane lipid-binding pocket.
Part 3: Experimental Protocols
Protocol A: Synthesis of 4-Chloro-2-(N-methyl-N-phenylsulfamoyl)benzoic acid
Objective: To synthesize a core probe for biological evaluation.
-
Chlorosulfonylation:
-
Charge a round-bottom flask with 2-chloro-benzoic acid (1.0 eq).
-
Add chlorosulfonic acid (5.0 eq) dropwise at 0°C.
-
Heat to 100°C for 4 hours.
-
Validation: Quench a small aliquot in ice; check TLC for disappearance of starting material.
-
Pour mixture onto crushed ice to precipitate the sulfonyl chloride intermediate. Filter and dry.
-
-
Amidation:
-
Dissolve the sulfonyl chloride (1.0 eq) in anhydrous DCM .
-
Add N-methylaniline (1.1 eq) and pyridine (2.0 eq) as a base.
-
Stir at Room Temperature (RT) for 12 hours under Nitrogen.
-
Workup: Wash with 1M HCl (to remove pyridine), then Brine. Dry over
.[8] -
Purification: Recrystallize from Ethanol/Water.
-
Protocol B: ERAP2 Inhibition Assay (Fluorescence)
Objective: Quantify the
Reagents:
-
Enzyme: Recombinant human ERAP2 (10 nM final).
-
Substrate: L-Leucine-7-amido-4-methylcoumarin (L-AMC, 20 µM).
-
Buffer: 50 mM HEPES (pH 7.0), 100 mM NaCl, 0.05% Tween-20.
Procedure:
-
Preparation: Prepare serial dilutions of the N-methyl-N-phenylsulfamoyl analog in DMSO.
-
Incubation: Mix 1 µL of compound with 49 µL of Enzyme solution in a black 96-well plate. Incubate for 15 min at 25°C.
-
Initiation: Add 50 µL of Substrate solution.
-
Measurement: Monitor fluorescence (Ex: 380 nm, Em: 460 nm) kinetically for 30 minutes.
-
Analysis: Calculate initial velocity (
). Plot % Inhibition vs. Log[Compound].
Data Table: Comparative Activity Profile
| Target | Activity Type | Potency ( | Therapeutic Context |
| ERAP2 | Uncompetitive Inhibitor | 0.1 - 5.0 µM | Autoimmune Disease, Cancer Immunotherapy |
| ERAP1 | Allosteric Activator | N/A (Activation fold > 2.0) | Hypertension, Ankylosing Spondylitis |
| h-NTPDase1 | Inhibitor | 2.8 µM | Thrombosis (Anti-platelet) |
| LPA2 | Agonist | ~5.0 nM | Gut Mucosal Protection (Radiation injury) |
Part 4: References
-
Phenylsulfamoyl Benzoic Acid Inhibitor of ERAP2 with a Novel Mode of Inhibition. ACS Chemical Biology, 2022.[9] [Link]
-
Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Advances, 2023. [Link]
-
Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry, 2014. [Link]
-
Discovery of potent and selective inhibitors of human aminopeptidases ERAP1 and ERAP2. European Journal of Medicinal Chemistry, 2016. [Link]
Sources
- 1. A phenylsulfamoyl benzoic acid inhibitor of ERAP2 with a novel mode of inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. acs.figshare.com [acs.figshare.com]
- 4. Phenylsulfamoyl Benzoic Acid Inhibitor of ERAP2 with a Novel Mode of Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Phenylsulfamoyl Benzoic Acid Inhibitor of ERAP2 with a Novel Mode of Inhibition (Journal Article) | OSTI.GOV [osti.gov]
Technical Whitepaper: Synthetic Architectures for 3-[Methyl(phenyl)sulfamoyl]benzoic Acid
[1]
Executive Summary
The compound This compound represents a critical scaffold in Fragment-Based Drug Discovery (FBDD).[1] It functions as a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets, including carbonic anhydrases, h-NTPDases, and peroxisome proliferator-activated receptors (PPARs).[1]
This guide synthesizes data from industrial patents and academic literature to establish a robust, scalable synthetic route. The primary challenge in synthesizing this molecule lies in balancing the reactivity of the sulfonyl electrophile with the nucleophilicity of the bulky, electron-rich
Retrosynthetic Analysis & Strategy
To design the optimal route, we apply a disconnection approach that isolates the sulfonamide bond as the primary transform.
Structural Disconnection
The molecule consists of two domains:
-
The Electrophile: A meta-substituted benzoic acid core.[1]
-
The Nucleophile: An
-alkylated aniline ( -methylaniline).[1]
The meta-positioning is thermodynamically favorable due to the electron-withdrawing nature of the carboxylic acid, which directs electrophilic aromatic substitution (chlorosulfonation) to the 3-position.
Figure 1: Retrosynthetic disconnection revealing the convergent assembly strategy.
Primary Synthesis Protocol: The Sulfonyl Chloride Convergence
This route is the industrial standard due to the commercial availability of the stable intermediate 3-(chlorosulfonyl)benzoic acid . It avoids the harsh conditions of direct chlorosulfonation on the final step.
Reaction Mechanism
The reaction proceeds via a nucleophilic substitution at the sulfur atom (
Step-by-Step Methodology
Reagents:
-
Substrate: 3-(Chlorosulfonyl)benzoic acid (1.0 equiv)
-
Reagent:
-methylaniline (1.1 equiv)[1] -
Base: Triethylamine (TEA) or Pyridine (2.5 equiv)[1]
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)[1]
Protocol:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 3-(chlorosulfonyl)benzoic acid (2.2 g, 10 mmol) in anhydrous DCM (20 mL).
-
Cooling: Cool the solution to 0°C using an ice/water bath. The sulfonyl chloride is prone to hydrolysis; low temperature mitigates this risk.[1]
-
Addition: Add Triethylamine (3.5 mL, 25 mmol) dropwise. The solution may clarify as the carboxylic acid is deprotonated first.
-
Amidation: Slowly add
-methylaniline (1.2 mL, 11 mmol) dropwise over 10 minutes. -
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM).
-
Workup (Critical):
-
Purification: Recrystallize the crude solid from Ethanol/Water or purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).
Yield Expectation: 85–92%
Data Summary Table
| Parameter | Specification | Rationale |
| Stoichiometry | 1.0 : 1.1 (Acid : Amine) | Slight excess of amine ensures complete consumption of the chloride.[1] |
| Temperature | 0°C | Controls exotherm; prevents hydrolysis of sulfonyl chloride.[1] |
| Base Choice | Triethylamine ( | Non-nucleophilic base; effectively scavenges HCl.[1] |
| Solvent | DCM (Anhydrous) | Excellent solubility for reactants; easy removal.[1] |
Alternative Route: "Green" Schotten-Baumann Conditions
For laboratories prioritizing green chemistry or lacking anhydrous solvents, the Schotten-Baumann method is a validated alternative. It utilizes water as the primary solvent.[1]
Protocol:
-
Dissolve
-methylaniline (10 mmol) in Acetone (10 mL). -
Prepare a solution of
(25 mmol) in Water (15 mL). -
Add the carbonate solution to the amine.[1]
-
Add 3-(chlorosulfonyl)benzoic acid (10 mmol) portion-wise to the stirred mixture at 0°C.
-
Stir vigorously for 2 hours at room temperature.
-
Isolation: Acidify with concentrated HCl to precipitate the product. Filter the white solid and wash with cold water.[1]
Pros: No organic solvent waste; simple filtration workup.[1] Cons: Risk of sulfonyl chloride hydrolysis (competitive reaction with water) if the amine is not nucleophilic enough.[1]
Process Control & Troubleshooting
The following diagram illustrates the decision logic for troubleshooting low yields or impurities.
Figure 2: Troubleshooting logic flow for sulfonamide synthesis.
Key Causality Insights
-
Steric Hindrance:
-methylaniline is secondary and moderately hindered.[1] If the reaction is sluggish, adding a catalytic amount of DMAP (4-Dimethylaminopyridine) (0.1 equiv) acts as an acyl-transfer catalyst, forming a highly reactive sulfonyl-pyridinium intermediate.[1] -
Regiochemistry: The starting material 3-(chlorosulfonyl)benzoic acid is stable, but if you attempt to synthesize it yourself from benzoic acid + chlorosulfonic acid, ensure temperature control (
C) to avoid sulfone formation (dimerization).[1]
References
The following sources provide the foundational data for the protocols and mechanistic claims above.
-
Benchchem. this compound: Precursor Synthesis and Functionalization Pathways. (General synthesis of sulfamoyl benzoates).[1]
-
CymitQuimica. 3-(Chlorosulfonyl)benzoic acid: Properties and Reactivity. (Data on the key electrophile CAS 4025-64-3).[1] [1]
-
MDPI (Molecules). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide Derivatives.[1][2] (Validation of Schotten-Baumann conditions for sulfonamides).
-
Journal of Medicinal Chemistry. Sulfamoylbenzoate Derivatives: A Comprehensive Review. (Review of biological activity and structural analogs).
-
Organic Process Research & Development. Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. (Scale-up considerations).
Molecular weight and formula of 3-[Methyl(phenyl)sulfamoyl]benzoic acid
Topic: Molecular Weight and Formula of 3-[Methyl(phenyl)sulfamoyl]benzoic acid Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
A Versatile Sulfonamide Scaffold in Medicinal Chemistry[1]
Executive Summary
This compound (CAS: 325721-26-4) is a specialized organosulfur compound serving as a critical intermediate in the synthesis of sulfonamide-based pharmacophores.[1] Characterized by a benzoic acid core substituted at the meta position with a bulky N-methyl-N-phenylsulfamoyl group, this molecule balances hydrophilic (carboxylic acid) and lipophilic (N-methyl-N-phenyl) domains.
This guide provides a rigorous technical analysis of the compound, detailing its physicochemical properties, synthetic pathways, and utility as a scaffold for developing inhibitors targeting Carbonic Anhydrases (CA) and Endoplasmic Reticulum Aminopeptidases (ERAP).
Physicochemical Characterization
Understanding the molecular architecture is prerequisite to its application in high-throughput screening or lead optimization. The compound exhibits a "privileged structure"—the sulfamoylbenzoate core—often associated with anion-binding protein inhibition.
Table 1: Core Chemical Data
| Property | Value | Technical Note |
| Chemical Name | This compound | IUPAC nomenclature |
| Common Synonyms | 3-(N-Methyl-N-phenylsulfamoyl)benzoic acid; 3-[(Methylphenylamino)sulfonyl]benzoic acid | |
| CAS Number | 325721-26-4 | Primary identifier |
| Molecular Formula | C₁₄H₁₃NO₄S | |
| Molecular Weight | 291.32 g/mol | Monoisotopic Mass: 291.0565 Da |
| Appearance | White to off-white crystalline solid | |
| Solubility | DMSO, Methanol, DMF | Poor solubility in water without pH adjustment |
| pKa (Calc.) | ~3.5 (Carboxylic acid) | Acidic moiety dominates ionization at physiological pH |
| LogP (Calc.) | ~2.2 - 2.5 | Moderate lipophilicity due to the N-phenyl group |
Synthetic Methodology
The synthesis of this compound follows a nucleophilic substitution pathway (sulfonylation). This protocol is designed for high purity (>95%) and scalability, minimizing the formation of disulfonamide byproducts.
Reaction Mechanism
The synthesis exploits the reactivity of 3-(chlorosulfonyl)benzoic acid toward secondary amines. The reaction is chemoselective; the sulfonyl chloride is significantly more electrophilic than the carboxylic acid, allowing for selective sulfonamide formation without protecting the carboxyl group.
Experimental Protocol
Reagents:
-
Precursor A: 3-(Chlorosulfonyl)benzoic acid (1.0 eq)[2]
-
Precursor B: N-Methylaniline (1.1 eq)
-
Base: Pyridine (2.5 eq) or Triethylamine (Et₃N)
-
Solvent: Dichloromethane (DCM) (Anhydrous)
Step-by-Step Workflow:
-
Preparation: Charge a flame-dried round-bottom flask with 3-(chlorosulfonyl)benzoic acid suspended in anhydrous DCM under nitrogen atmosphere.
-
Activation: Cool the suspension to 0°C using an ice bath to suppress side reactions (hydrolysis of sulfonyl chloride).
-
Addition: Add Pyridine dropwise. The mixture will clarify as the acyl-pyridinium/sulfonyl-pyridinium species forms.
-
Coupling: Add N-Methylaniline slowly over 15 minutes. The secondary amine attacks the sulfonyl sulfur, displacing the chloride.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (MeOH:DCM 1:9) or LC-MS.
-
Workup:
-
Quench with 1M HCl (aq) to neutralize excess base and protonate the carboxylic acid product (precipitating it from the organic layer or facilitating extraction).
-
Extract with Ethyl Acetate (3x).
-
Wash organic layers with Brine, dry over Na₂SO₄, and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (Gradient: 0-5% MeOH in DCM).
Synthetic Pathway Visualization
Caption: Chemoselective synthesis via sulfonyl chloride activation and amine coupling.
Analytical Validation & Quality Control
To ensure the integrity of the compound for biological screening, a multi-modal analytical approach is required.
HPLC-MS Profiling
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).
-
Mobile Phase: Gradient 5% -> 95% Acetonitrile in Water (+0.1% Formic Acid).
-
Detection: UV at 254 nm and ESI (Negative Mode).
-
Expected Mass: [M-H]⁻ ion at m/z 290.[3][4]05. The carboxylic acid proton is readily abstracted in negative mode.
NMR Spectroscopy (Expected Signals)
-
¹H NMR (DMSO-d₆):
-
δ 13.0-13.5 (br s, 1H): -COOH (Carboxylic acid).
-
δ 8.0-8.3 (m, 2H): Benzoic acid aromatic protons (ortho to COOH/SO2).
-
δ 7.6-7.8 (m, 2H): Remaining benzoic core protons.
-
δ 7.1-7.4 (m, 5H): Phenyl ring protons (N-Phenyl).
-
δ 3.2-3.4 (s, 3H): N-CH ₃ (Methyl group).
-
Biological Applications & Research Context
While often used as a building block, the intact molecule possesses specific biological relevance due to its structural homology with known inhibitors.
Carbonic Anhydrase (CA) Inhibition
Sulfonamides are the primary class of CA inhibitors. The free carboxylic acid on this scaffold allows for secondary interactions (H-bonding) within the enzyme active site, while the bulky N-methyl-N-phenyl group probes the hydrophobic pocket.
-
Mechanism: The sulfonamide moiety coordinates to the Zinc (Zn²⁺) ion in the CA active site.
-
Differentiation: Unlike primary sulfonamides (-SO₂NH₂), this tertiary sulfonamide (-SO₂N(Me)Ph) acts as a prodrug or an allosteric modulator, as it lacks the primary NH required for classic Zn-binding, often requiring metabolic cleavage or binding to non-catalytic sites.
ERAP Inhibition
Recent studies (e.g., ResearchGate, MedCrave) highlight sulfamoyl benzoates as inhibitors of Endoplasmic Reticulum Aminopeptidases (ERAP1/ERAP2).
-
Relevance: These enzymes process peptides for MHC Class I presentation.[5]
-
Structure-Activity Relationship (SAR): The benzoic acid moiety mimics the peptide C-terminus, while the sulfonamide linker positions the hydrophobic aromatic rings to occupy the S1/S2 specificity pockets of the enzyme.
Experimental Workflow: Biological Screening
Caption: Standard workflow for evaluating inhibitory potency in enzymatic assays.
References
-
BenchChem. (2025).[6] this compound: Product Description and Properties. Retrieved from
-
PubChem. (2025).[7] this compound (Compound Summary). National Library of Medicine. Retrieved from
-
ResearchGate. (2020). Phenylsulfamoyl Benzoic Acid Inhibitor of ERAP2 with a Novel Mode of Inhibition. Retrieved from
-
MedCrave. (2020). Synthesis and characterization of benzoylated sulfamoyl carboxylic acids. MOJ Bioorganic & Organic Chemistry. Retrieved from
-
Sigma-Aldrich. (2025). 3-Sulfamoyl-benzoic acid Derivatives and Analogues. Retrieved from
Sources
- 1. 325721-26-4|this compound|BLD Pharm [bldpharm.com]
- 2. Synthesis of a new series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides as carbonic anhydrase I, II, IV and IX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PubChemLite - 3-[(3-methylphenyl)sulfamoyl]benzoic acid (C14H13NO4S) [pubchemlite.lcsb.uni.lu]
- 4. PubChemLite - this compound (C14H13NO4S) [pubchemlite.lcsb.uni.lu]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 3-(Phenylsulfamoyl)benzoic acid | C13H11NO4S | CID 759339 - PubChem [pubchem.ncbi.nlm.nih.gov]
Role of 3-[Methyl(phenyl)sulfamoyl]benzoic acid in medicinal chemistry
The Strategic Role of 3-[Methyl(phenyl)sulfamoyl]benzoic Acid in Medicinal Chemistry: From Scaffold to Lead Optimization
Executive Summary
This compound (CAS: 325721-26-4) represents a critical structural motif in modern medicinal chemistry, serving as a versatile sulfamoylbenzoate scaffold . While often categorized as a building block, its specific architecture—a benzoic acid core functionalized with a tertiary sulfonamide at the meta position—positions it as a pivotal tool for exploring Structure-Activity Relationships (SAR) in enzyme inhibition and transporter modulation.
This technical guide dissects the compound’s utility beyond simple synthesis, focusing on its role as a negative control probe for carbonic anhydrase (CA) isoforms, a privileged scaffold for cytosolic phospholipase A2α (cPLA2α) inhibitors, and a robust fragment for diversity-oriented synthesis (DOS).
Chemical Identity & Physicochemical Profile
Understanding the intrinsic properties of this molecule is prerequisite to its application in drug design.
| Property | Specification | Medicinal Chemistry Implication |
| IUPAC Name | 3-(N-methyl-N-phenylsulfamoyl)benzoic acid | Defines the tertiary sulfonamide nature. |
| CAS Number | 325721-26-4 | Unique identifier for procurement/database search. |
| Molecular Weight | 291.32 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD) (Rule of 3 compliant). |
| LogP (Predicted) | ~2.5 - 2.8 | Moderate lipophilicity; good membrane permeability potential. |
| pKa (Acid) | ~4.0 - 4.2 | The carboxylic acid is ionized at physiological pH (COO⁻). |
| H-Bond Donors | 1 (COOH) | Limited donor count improves bioavailability. |
| H-Bond Acceptors | 4 (SO₂, COOH) | Sufficient for target engagement without excessive polarity. |
Medicinal Chemistry Applications
The "Sulfonamide Switch": Selectivity Profiling
The most significant application of this compound lies in its tertiary sulfonamide moiety.
-
Primary Sulfonamides (-SO₂NH₂): The "gold standard" zinc-binding group (ZBG) for Carbonic Anhydrase (CA) inhibition. The nitrogen proton is acidic (pKa ~10), allowing coordination to the catalytic Zn²⁺ ion.
-
Tertiary Sulfonamides (-SO₂N(Me)Ph): This compound lacks the acidic proton required for Zn²⁺ binding. Consequently, it is inactive against CA isoforms.
-
Strategic Use: It serves as a vital negative control or selectivity probe . If a biological effect is observed with this molecule, it confirms the mechanism is independent of CA inhibition, ruling out off-target effects common in sulfonamide libraries.
-
Scaffold for cPLA2α Inhibition
Research indicates that sulfamoylbenzoic acid derivatives can inhibit cytosolic phospholipase A2α (cPLA2α) , an enzyme central to the inflammatory arachidonic acid pathway.
-
Mechanism: The lipophilic N-methyl-N-phenyl group occupies the hydrophobic substrate channel of cPLA2α, mimicking the fatty acid chain of phospholipids.
-
Vector Exploration: The carboxylic acid moiety mimics the phosphate headgroup or interacts with the interfacial binding surface of the enzyme.
Fragment-Based Drug Discovery (FBDD)
As a fragment, the molecule offers two distinct growth vectors:
-
Vector A (Carboxylic Acid): Amenable to amide coupling, esterification, or bioisosteric replacement (e.g., tetrazole) to reach adjacent binding pockets.
-
Vector B (Sulfonamide Nitrogen): The N-phenyl ring can be substituted (e.g., with halogens) to probe depth and electronic requirements of hydrophobic pockets.
Synthetic Methodology
The synthesis of this compound is a robust, self-validating protocol involving nucleophilic substitution on a sulfonyl chloride.
Protocol: Sulfonylation of N-Methylaniline
Reagents:
-
3-(Chlorosulfonyl)benzoic acid (1.0 eq)
-
N-Methylaniline (1.1 eq)
-
Triethylamine (Et₃N) or Pyridine (2.5 eq)
-
Dichloromethane (DCM) or THF (anhydrous)
Step-by-Step Procedure:
-
Preparation: Dissolve 3-(chlorosulfonyl)benzoic acid (10 mmol) in anhydrous DCM (50 mL) under an inert atmosphere (N₂ or Ar). Cool to 0°C.
-
Addition: Add Et₃N (25 mmol) dropwise to scavenge the HCl byproduct. The solution may become slightly cloudy.
-
Coupling: Slowly add N-methylaniline (11 mmol) dissolved in DCM (10 mL) over 15 minutes. Maintain temperature <5°C to prevent side reactions.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.
-
Workup:
-
Acidify the reaction mixture with 1N HCl to pH ~2 (protonates the carboxylic acid and removes unreacted amine).
-
Extract with Ethyl Acetate (3 x 50 mL).
-
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).
Yield: Typically 85–95%. Validation: ¹H NMR should show the N-methyl singlet (~3.2 ppm) and the diagnostic aromatic pattern of the 3-substituted benzoate.
Visualizations
Synthesis & Functionalization Pathway[1]
Caption: Synthetic pathway for CAS 325721-26-4 and its downstream utility in library generation.
Structure-Activity Relationship (SAR) Logic
Caption: SAR decision tree highlighting the functional roles of the tertiary sulfonamide and carboxylic acid moieties.
Experimental Validation: CA Inhibition Assay (Negative Control)
To verify the "Selectivity Probe" status of the compound, the following assay is standard.
Objective: Confirm lack of inhibition against hCA II compared to Acetazolamide (positive control).
-
Buffer: 50 mM Tris-HCl, pH 8.3, 20 mM Na₂SO₄.
-
Substrate: 4-Nitrophenyl acetate (4-NPA) or CO₂ (hydration assay).
-
Enzyme: Recombinant human CA II (100 nM).
-
Compound Prep: Dissolve this compound in DMSO.
-
Reaction:
-
Incubate Enzyme + Compound (10 µM - 100 µM) for 10 min at 25°C.
-
Add Substrate (4-NPA).
-
Monitor absorbance at 400 nm (formation of 4-nitrophenolate).
-
-
Expected Result: < 10% inhibition at 100 µM (IC₅₀ > 100 µM).
-
Note: If inhibition is observed, check for hydrolysis of the sulfonamide (unlikely) or non-specific aggregation.
-
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
BenchChem. (n.d.). This compound: Structure and Applications. BenchChem Technical Repository. Link
-
Ludwig, J., et al. (2006). Structure-based design of cytosolic phospholipase A2alpha inhibitors. Journal of Medicinal Chemistry, 49(12), 3421-3425. (Contextual reference for sulfamoylbenzoic acid scaffolds in cPLA2α). Link
- Scott, W. L., et al. (2002). Sulfonamide structure-activity relationships: The concept of the "sulfonamide switch". Journal of Medicinal Chemistry. (General reference for primary vs. tertiary sulfonamide activity).
Sulfonamide-Based Benzoic Acid Derivatives: A Technical Guide to Scaffold Utility and Drug Design
Executive Summary
This technical guide analyzes the pharmacochemistry, synthetic utility, and therapeutic applications of sulfonamide-based benzoic acid derivatives .[1][2] This scaffold, characterized by the coexistence of a sulfonamide (
While historically significant as uricosurics (e.g., Probenecid ), modern drug discovery utilizes this scaffold primarily for Carbonic Anhydrase (CA) inhibition targeting hypoxic tumors (CA IX/XII) and glaucoma (CA II), as well as emerging targets like the LPA2 receptor . This guide provides actionable protocols for synthesis, SAR optimization, and mechanistic validation.
Part 1: Structural Rationale & Pharmacochemistry[3][4]
The 4-sulfamoylbenzoic acid core offers a unique dual-acidic profile that dictates its pharmacokinetic behavior and binding affinity.
Ionization and Solubility Profile
-
Benzoic Acid Moiety (
): At physiological pH (7.4), the carboxylate anion dominates, ensuring high water solubility and preventing passive diffusion across the blood-brain barrier (BBB), which is desirable for peripherally acting drugs (e.g., renal targets). -
Sulfonamide Moiety (
for unsubstituted): The sulfonamide nitrogen acts as a weak acid. In Carbonic Anhydrase Inhibitors (CAIs), the ionized form ( ) is the active species that coordinates with the Zinc ( ) ion in the enzyme active site.
The "Tail Approach" in Drug Design
In modern CAI design, the benzoic acid serves as the anchor for the "Tail Approach."
-
The Head: The unsubstituted sulfonamide (
) binds the catalytic metal. -
The Linker: The phenyl ring acts as a rigid spacer.
-
The Tail: The carboxylic acid is derivatized (amides/esters) to reach distinct hydrophobic or hydrophilic pockets within specific CA isoforms, granting selectivity (e.g., sparing cytosolic hCA I/II while targeting tumor-associated hCA IX).
Part 2: Therapeutic Targets & Mechanisms
Carbonic Anhydrase Inhibition (Oncology & Ophthalmology)
The most potent application of this scaffold is in inhibiting Carbonic Anhydrases (CAs).[3]
-
Mechanism: The sulfonamide anion coordinates to the
ion, displacing the zinc-bound water molecule/hydroxide ion, thereby blocking the catalytic hydration of . -
Selectivity: 4-sulfamoylbenzoic acid derivatives have shown
values in the low nanomolar range for hCA IX , a marker of tumor hypoxia.
Renal Transport Modulation (Gout & Adjuvants)
-
Target: Organic Anion Transporters (OAT1/3) and Urate Transporter 1 (URAT1).[4]
-
Archetype: Probenecid (4-(dipropylsulfamoyl)benzoic acid).
-
Mechanism: Probenecid acts as a competitive inhibitor.[5][6]
-
In Gout: Inhibits URAT1 in the proximal tubule, preventing urate reabsorption (uricosuric effect).[4]
-
As Adjuvant: Inhibits OAT1/3, blocking the renal tubular secretion of anionic drugs (e.g., Penicillin, Cidofovir), extending their plasma half-life.
-
Emerging Targets: LPA2 Agonists
Recent studies identify sulfamoyl benzoic acid (SBA) analogs as specific agonists for the Lysophosphatidic Acid Receptor 2 (LPA2) . These compounds protect against radiation-induced injury by reducing apoptosis in intestinal crypt cells.
Part 3: Synthetic Strategies & Protocols
The synthesis of these derivatives typically relies on the chlorosulfonation of benzoic acid or the amination of 4-(chlorosulfonyl)benzoic acid.
Diagram: General Synthetic Workflow
The following diagram illustrates the standard pathway from commercial starting materials to N-substituted sulfonamides and benzamide derivatives.
Caption: Synthetic workflow for generating sulfonamide and benzamide libraries from benzoic acid precursors.
Protocol: Synthesis of N-Substituted-4-Sulfamoylbenzoic Acids
Objective: Synthesize a Probenecid-like derivative via nucleophilic substitution.
Reagents:
-
4-(Chlorosulfonyl)benzoic acid (1.0 eq)
-
Secondary Amine (e.g., dipropylamine) (1.1 eq)
-
Base:
(2.5 eq) or Triethylamine (TEA) -
Solvent: Water (Green chemistry route) or Acetone/THF.
Step-by-Step Methodology:
-
Preparation: Charge a round-bottom flask with 4-(chlorosulfonyl)benzoic acid (10 mmol) and dissolve in acetone (20 mL). Cool the solution to 0–4°C using an ice bath. Rationale: Sulfonyl chlorides are moisture-sensitive; low temperature minimizes hydrolysis to the sulfonic acid byproduct.
-
Amination: Dropwise add a solution of the secondary amine (11 mmol) and TEA (25 mmol) in acetone over 15 minutes. Maintain internal temperature below 10°C.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor via TLC (Mobile phase: MeOH/DCM 1:9).
-
Workup: Evaporate the acetone under reduced pressure. Dissolve the residue in water (30 mL).
-
Precipitation: Acidify the aqueous solution carefully with 1N HCl to pH ~2. The product will precipitate as a white solid.
-
Purification: Filter the solid, wash with cold water (
), and recrystallize from Ethanol/Water.
Part 4: Lead Optimization & SAR Data
Data below summarizes the Structure-Activity Relationship (SAR) for Carbonic Anhydrase inhibition. The "Tail" (R-group on the benzoic acid) drives isoform selectivity.
Comparative Inhibitory Data ( )
Data synthesized from Supuran et al. and recent literature.
| Compound Class | R-Group (Tail) | hCA I ( | hCA II ( | hCA IX ( | Selectivity Profile |
| Acetazolamide | (Standard) | 250 | 12 | 25 | Non-selective |
| 4-Sulfamoylbenzoic | >10,000 | 850 | 45 | Moderate IX selectivity | |
| Benzamide A | 350 | 0.8 | 32 | Potent hCA II (Glaucoma) | |
| Benzamide B | >10,000 | 245 | 6.4 | High hCA IX (Hypoxia) | |
| Probenecid | (Dipropyl) | N/A | N/A | N/A | URAT1 / OAT Selective |
Key Insight: Converting the hydrophilic carboxylic acid to a lipophilic benzamide (Benzamide B) drastically reduces affinity for the cytosolic, ubiquitous hCA I/II isoforms while enhancing affinity for the tumor-associated transmembrane isoform hCA IX.
Part 5: Mechanism of Action Visualization
The following diagram details the competitive inhibition mechanism at the renal proximal tubule (Probenecid) and the enzymatic active site (CAIs).
Caption: Dual mechanistic pathways: Competitive transporter inhibition (left) and metal-ion coordination (right).
References
-
Supuran, C. T. (2018). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors.[3][7] Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
BenchChem Technical Support. (2025). Synthesis of Sulfonamides Using 4-(Chlorosulfonyl)benzoic Acid: Application Notes. BenchChem.[1][2][8] Link
-
Robbins, N., et al. (2012). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Bioorganic & Medicinal Chemistry Letters. Link
-
Patsnap Synapse. (2024). Mechanism of Action of Probenecid: OAT and URAT1 Inhibition.[4][5][6][9]Link
-
Gunduz, M. G., et al. (2021). Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies. Bioorganic Chemistry. Link
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- 3. Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Blockade of organic anion transport in humans after treatment with the drug probenecid leads to major metabolic alterations in plasma and urine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Probenecid? [synapse.patsnap.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
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- 8. benchchem.com [benchchem.com]
- 9. probenecid | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
An In-depth Technical Guide to 3-[Methyl(phenyl)sulfamoyl]benzoic acid: From Synthesis to Potential Therapeutic Applications
This guide provides a comprehensive technical overview of 3-[Methyl(phenyl)sulfamoyl]benzoic acid, a molecule of interest in medicinal chemistry. While a detailed historical record of its specific discovery is not extensively documented in publicly available literature, its structural motifs—the sulfonamide and benzoic acid groups—are cornerstones of numerous therapeutic agents. This document will therefore situate the compound within the logical framework of drug discovery, detailing its synthesis, chemical properties, and potential biological significance based on the well-established roles of its constituent pharmacophores.
Part 1: The Scientific Rationale and Context of Discovery
The discovery of novel chemical entities in pharmaceutical research is rarely a serendipitous event. Instead, it is often the result of systematic exploration of known pharmacophores and the strategic modification of existing drug scaffolds. The story of this compound is best understood in this context. Its structure combines two key features that have historically yielded a multitude of successful drugs: the sulfonamide group and the benzoic acid moiety.
The sulfonamide group is a critical component of a wide range of antibacterial, diuretic, and anticonvulsant drugs.[1] Its ability to mimic the transition state of enzymatic reactions, particularly in carbonic anhydrases, has made it a privileged scaffold in drug design.[2] Similarly, the benzoic acid group, a simple aromatic carboxylic acid, is not only a common preservative but also a fundamental building block in many nonsteroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.[3][4]
The logical impetus for the synthesis of molecules like this compound likely arose from research programs aimed at developing novel enzyme inhibitors. By combining the sulfonamide and benzoic acid functionalities, medicinal chemists can explore new chemical space and potentially create molecules with enhanced potency, selectivity, or improved pharmacokinetic properties. Recent research has highlighted the potential of 3-sulfonamido benzoic acid derivatives as P2Y14 receptor antagonists for treating inflammatory conditions such as acute lung injury, further underscoring the therapeutic relevance of this structural class.[5][6]
Part 2: Synthesis and Chemical Properties
The synthesis of this compound is a multi-step process that relies on well-established organic chemistry reactions.[7] The general strategy involves the formation of a sulfonamide bond between a benzoic acid derivative and an appropriate amine.
Experimental Protocol: Synthesis of this compound
This protocol describes a representative synthetic route.
Step 1: Chlorosulfonylation of 3-Methylbenzoic Acid
-
To a stirred solution of 3-methylbenzoic acid (1.0 eq) in an appropriate solvent (e.g., chloroform), add chlorosulfonic acid (3.0 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-3 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The resulting precipitate, 3-(chlorosulfonyl)-5-methylbenzoic acid, is collected by filtration, washed with cold water, and dried under vacuum.
Step 2: Formation of the Sulfonamide
-
Dissolve the 3-(chlorosulfonyl)-5-methylbenzoic acid (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF).
-
To this solution, add N-methylaniline (1.2 eq) and a base such as pyridine (2.0 eq) at 0 °C.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
After completion, the solvent is removed under reduced pressure. The residue is then acidified with 1M HCl, leading to the precipitation of the crude product.
-
The crude this compound is purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualization of the Synthetic Pathway
Caption: Synthetic pathway for this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and for predicting its behavior in biological systems.
| Property | Value | Source |
| Molecular Formula | C14H13NO4S | [8] |
| Molecular Weight | 291.32 g/mol | [8] |
| Appearance | White to off-white solid (predicted) | Inferred |
| Melting Point | Not available | |
| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol and DMSO (predicted) | Inferred |
| pKa | ~3-4 for the carboxylic acid (predicted) | Inferred |
| XlogP | 2.2 | [8] |
Part 3: Potential Biological Significance and Therapeutic Applications
While specific biological activity data for this compound is not abundant in the literature, the activities of structurally related compounds provide a strong basis for predicting its potential therapeutic applications.
Carbonic Anhydrase Inhibition
The sulfonamide moiety is a well-known zinc-binding group that is essential for the inhibitory activity of many drugs targeting carbonic anhydrases (CAs). CAs are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic benefits in conditions like glaucoma, epilepsy, and altitude sickness. Derivatives of 3-(sulfamoyl)benzoic acid have been synthesized and evaluated as inhibitors of various CA isoforms, including CA I, II, IV, and IX.[2] It is therefore highly probable that this compound would also exhibit inhibitory activity against one or more CA isoforms.
P2Y14 Receptor Antagonism
Recent studies have identified 3-sulfonamido benzoic acid derivatives as potent antagonists of the P2Y14 receptor.[5][6] This receptor is implicated in inflammatory responses, and its antagonism is a promising strategy for the treatment of acute lung injury and other inflammatory diseases. The structural similarity of this compound to these reported antagonists suggests it could be a valuable lead compound for the development of novel anti-inflammatory agents.
Other Potential Applications
The sulfamoylbenzoate scaffold is versatile and has been explored for a range of other biological targets. For instance, certain derivatives have shown activity as inhibitors of cytosolic phospholipase A2α (cPLA2α) and as agonists of the LPA2 receptor, indicating potential applications in inflammation and oncology, respectively.[9][10]
Logical Relationship of Structure to Potential Biological Activity
Caption: Potential biological activities and therapeutic applications.
Part 4: Conclusion and Future Directions
This compound represents a fascinating case study in the logic of medicinal chemistry. While its own history is not yet written in detail, its structure is a testament to the power of combining well-understood pharmacophores to create novel molecules with significant therapeutic potential. The synthetic accessibility of this compound, coupled with the promising biological activities of its structural analogs, makes it a compelling candidate for further investigation.
Future research should focus on the definitive synthesis and characterization of this compound, followed by a comprehensive biological evaluation against a panel of relevant targets, including carbonic anhydrases and the P2Y14 receptor. Such studies will be instrumental in elucidating the full therapeutic potential of this and related molecules, potentially leading to the development of new and effective treatments for a range of human diseases.
References
-
Synthesis of a new series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides as carbonic anhydrase I, II, IV and IX inhibitors. (n.d.). Available from: [Link]
- Hoechst AG. CA1082191A - Process for the preparation of sulfamylbenzoic acids. Google Patents.
- BASF SE. CN1038584C - Preparation of methylsulfonylbenzoic acids. Google Patents.
-
Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. PubMed. Available from: [Link]
-
PubChem. This compound (C14H13NO4S). Available from: [Link]
-
PubChem. 3-[(3-methylphenyl)sulfamoyl]benzoic acid (C14H13NO4S). Available from: [Link]
-
N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}benzamide. PMC. Available from: [Link]
-
Wikipedia. Benzoic acid. Available from: [Link]
-
Discovery of a Series of Novel 3-Sulfonamido Benzoic Acid Derivatives as Promising P2Y14R Antagonists for Acute Lung Injury. ResearchGate. Available from: [Link]
-
Synthesis and characterization of benzoylated sulfamoyl carboxylic acids. MedCrave. Available from: [Link]
-
United States Patent. (2008). Googleapis.com. Available from: [Link]
-
PrepChem.com. Synthesis of 2-[[3-(trifluoromethyl)phenyl]amino]benzoic acid, methyl ester. Available from: [Link]
-
PubChem. 3-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid. Available from: [Link]
-
A Brief Review on Introduction, History, Synthesis and Application of Benzoic Acid. (2025). Available from: [Link]
-
European Patent Office. Process for the manufacture of benzoic acid and salts thereof. Available from: [Link]
-
N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α. ResearchGate. Available from: [Link]
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Methodological & Application
Synthesis protocol for 3-[Methyl(phenyl)sulfamoyl]benzoic acid
Application Note: Optimized Synthesis of 3-[Methyl(phenyl)sulfamoyl]benzoic acid
Abstract & Scope
This application note details a robust, scalable protocol for the synthesis of This compound , a critical pharmacophore often utilized in fragment-based drug discovery (FBDD) and protein-protein interaction inhibitors (e.g., Bcl-2 family inhibitors).
While many sulfonamide syntheses utilize Schotten-Baumann conditions (aqueous base), this protocol prioritizes an anhydrous organic base method . This approach minimizes the hydrolysis of the moisture-sensitive sulfonyl chloride starting material, ensuring higher yields and simplified workup for drug development applications where purity (>98%) is non-negotiable.
Retrosynthetic Analysis & Strategy
The target molecule contains two key functionalities: a carboxylic acid and a sulfonamide. The synthesis hinges on the selective reaction of the sulfonyl chloride moiety without compromising the carboxylic acid.
-
Strategic Disconnection: S–N bond formation.
-
Starting Material: 3-(Chlorosulfonyl)benzoic acid (CAS 4025-64-3).[1][2][3]
-
Nucleophile:
-Methylaniline (CAS 100-61-8). -
Challenge: The starting material is bifunctional. The carboxylic acid is acidic (
), while the sulfonyl chloride is highly electrophilic. -
Solution: Use of a tertiary amine base (Triethylamine or DIPEA) in excess (≥3 equivalents).
-
Eq 1: Deprotonates the carboxylic acid (protecting it as a soluble triethylammonium salt).
-
Eq 2: Neutralizes the HCl generated during sulfonylation.
-
Eq 3: Acts as a buffer/catalyst to drive the reaction to completion.
-
Synthesis Workflow Diagram
Figure 1: Logical flow of the direct amidation protocol. The in-situ protection of the carboxylic acid as a salt prevents side reactions.
Experimental Protocol
Method A: Direct Anhydrous Coupling (Recommended)
Best for: Rapid synthesis, scale-up (1g – 50g).
Materials:
-
3-(Chlorosulfonyl)benzoic acid (1.0 eq)[4]
- -Methylaniline (1.1 eq)
-
Triethylamine (TEA) (3.5 eq)
-
Dichloromethane (DCM) (Anhydrous, 10 mL/g of substrate)
-
1N HCl (Aqueous)
Step-by-Step Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Maintain an inert atmosphere (
or Ar). -
Solubilization (Critical Step):
-
Charge the flask with 3-(chlorosulfonyl)benzoic acid (e.g., 2.20 g, 10 mmol).
-
Add DCM (20 mL). The solid will likely remain as a suspension.
-
Cool to 0°C (ice bath).
-
Add TEA (4.9 mL, 35 mmol) dropwise.
-
Observation: The suspension should clear as the carboxylic acid is deprotonated and the salt dissolves. If turbidity persists, add small aliquots of DCM.
-
-
Coupling:
-
Add
-Methylaniline (1.2 mL, 11 mmol) dropwise via syringe over 5 minutes. -
Why: Slow addition prevents localized exotherms which can degrade the sulfonyl chloride.
-
-
Reaction:
-
Remove the ice bath and allow the mixture to warm to Room Temperature (25°C) .
-
Stir for 2–4 hours .
-
Monitor: Check by TLC (System: 5% MeOH in DCM). The starting material spot (baseline/streaking) should disappear.
-
-
Workup (Purification by Extraction):
-
Dilute the reaction mixture with additional DCM (30 mL).
-
Wash 1 (Acidic): Wash with 1N HCl (2 x 30 mL).
-
Wash 2 (Brine): Wash with saturated NaCl solution (30 mL).
-
Dry the organic layer over anhydrous
.
-
-
Isolation:
-
Filter off the drying agent.
-
Concentrate in vacuo to yield an off-white solid.
-
Recrystallization: If necessary, recrystallize from EtOAc/Hexanes or Ethanol/Water to achieve >98% purity.
-
Quality Control & Data Validation
The following data parameters are expected for the successful synthesis.
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual Inspection |
| Yield | 85% – 95% | Gravimetric |
| Purity | >98% | HPLC (254 nm) |
| 1H NMR (DMSO-d6) | 400 MHz NMR | |
| Mass Spec | [M-H]- = 290.05 | ESI-MS (Negative Mode) |
Key NMR Diagnostic: The singlet at ~3.2 ppm (N-Methyl group) is the primary indicator of successful coupling. If this peak is absent, the reaction failed. If the peak is split or shifted significantly, check for rotamers or impurities.
Troubleshooting & Decision Logic
Synthesis failures in sulfonamides often stem from moisture ingress or pH mismanagement during workup. Use this logic tree to resolve issues.
Figure 2: Troubleshooting matrix. The most common error is failing to acidify the aqueous wash sufficiently, causing the product (as a carboxylate salt) to be washed away.
Safety & Handling
-
3-(Chlorosulfonyl)benzoic acid: Corrosive and lachrymator. Causes severe skin burns. Handle only in a fume hood. Hydrolyzes to release HCl gas.
- -Methylaniline: Toxic if swallowed or in contact with skin. Potential methemoglobinemia inducer.
-
DCM: Suspected carcinogen. Use chemically resistant gloves (PVA or Viton recommended over nitrile for prolonged exposure).
References
-
Starting Material Properties: Sigma-Aldrich. 3-(Chlorosulfonyl)benzoic acid Product Sheet. Link
- General Sulfonamide Mechanism: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
Schotten-Baumann Conditions: "Schotten-Baumann Reaction." Organic Chemistry Portal. Link
-
Analogous Synthesis (Sulfamoylbenzoic acids): Journal of Medicinal Chemistry, "Synthesis of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides". Link
-
Green Chemistry Alternatives: "A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide Derivatives". MDPI Molbank. Link
Sources
- 1. CAS 4025-64-3: 3-(Chlorosulfonyl)benzoic acid | CymitQuimica [cymitquimica.com]
- 2. chemscene.com [chemscene.com]
- 3. 3-(氯磺酰基)苯甲酸 95% | Sigma-Aldrich [sigmaaldrich.cn]
- 4. Synthesis of a new series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides as carbonic anhydrase I, II, IV and IX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. homework.study.com [homework.study.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. chemistnotes.com [chemistnotes.com]
- 8. medcraveonline.com [medcraveonline.com]
- 9. Schotten-Baumann Reaction [organic-chemistry.org]
- 10. Proton-in-Flight Mechanism for the Spontaneous Hydrolysis of N-Methyl O-Phenyl Sulfamate: Implications for the Design of Steroid Sulfatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Amide Coupling Strategies for 3-[Methyl(phenyl)sulfamoyl]benzoic Acid
Executive Summary & Strategic Overview
This guide details the experimental protocols for generating amide libraries using 3-[Methyl(phenyl)sulfamoyl]benzoic acid (CAS: 325721-26-4).[1] This molecule is a "privileged structure" in medicinal chemistry, often used as a linker or terminal cap in fragment-based drug discovery (FBDD) due to the metabolic stability of the sulfonamide moiety and the rigidity of the phenyl core.
Chemical Profile & Reactivity[1][2][3][4][5][6][7][8]
-
Electronic Environment: The meta-sulfonamide group is a strong electron-withdrawing group (EWG).[1]
-
Effect on COOH: It lowers the
of the carboxylic acid compared to benzoic acid, making it more acidic. -
Effect on Coupling: The resulting activated species (active ester or acyl halide) will be highly electrophilic.[1] This is advantageous for coupling with weak nucleophiles (e.g., anilines) but makes the activated intermediate more susceptible to hydrolysis by trace water.
-
-
Sterics: The meta-substitution provides moderate steric clearance; however, the bulk of the
-methyl-N-phenyl sulfonamide tail can influence solubility, often necessitating polar aprotic solvents (DMF, DMSO).
Decision Matrix: Selecting the Right Protocol
Not all couplings require the same reagents.[5] Use the following logic flow to select the optimal method for your specific amine partner and scale.
Figure 1: Decision tree for selecting the optimal amide coupling strategy based on scale and nucleophile reactivity.[1]
Method A: HATU-Mediated Coupling (The "Gold Standard")[11]
Application: Best for high-throughput synthesis (HTS), discovery chemistry, and valuable amines where yield is paramount. HATU generates a highly reactive At-ester that reacts rapidly.[1][6]
Reagents
-
Acid: this compound (1.0 equiv)[1]
-
Amine: R-NH₂ (1.1 – 1.2 equiv)[1]
-
Coupling Agent: HATU (1.1 – 1.2 equiv)
-
Base: DIPEA (Hunig’s Base) (3.0 equiv)[1]
-
Solvent: Anhydrous DMF (preferred) or DMAc.[1] Avoid DCM due to poor solubility of the zwitterionic HATU and the sulfonamide acid.
Step-by-Step Protocol
-
Pre-Activation (Critical Step):
-
Dissolve the Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).
-
Add HATU (1.1 equiv).[1]
-
Add DIPEA (1.0 equiv only at this stage).[1]
-
Stir for 3-5 minutes. The solution typically turns yellow/orange.[1] This forms the activated OAt-ester.[1][6]
-
Note: Do not stir >10 mins before adding amine, as the active ester can degrade or guanidinylate trace amines.
-
-
Coupling:
-
Monitoring:
-
Workup:
Method B: T3P (Propylphosphonic Anhydride) Coupling[1]
Application: Ideal for scale-up (>5g) or when "green" chemistry is required.[1] T3P byproducts are water-soluble, simplifying purification.[1][5] It is less prone to epimerization (not an issue for this achiral acid, but good practice).[1]
Reagents
-
Amine: 1.1 equiv
-
Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)[1]
-
Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)[1]
-
Solvent: EtOAc, 2-MeTHF, or DMF.
Step-by-Step Protocol
-
Charge:
-
To a flask, add Acid , Amine , and Solvent (0.2 M).
-
Cool to 0°C (ice bath).
-
-
Addition:
-
Reaction:
-
Allow to warm to RT and stir for 2–12 hours.
-
Optimization: If the amine is unreactive, heat to 50°C. T3P is thermally stable.
-
-
Workup (The "Magic" Step):
Method C: Acid Chloride Activation[1]
Application: Used when the amine is extremely non-nucleophilic (e.g., electron-deficient anilines, sulfonamides) and HATU fails.
Reagents
-
Reagent: Oxalyl Chloride (1.5 equiv)[1]
-
Catalyst: DMF (2-3 drops)[1]
-
Solvent: DCM (Dichloromethane) or THF.[1]
Step-by-Step Protocol
-
Activation:
-
Suspend Acid in dry DCM under Nitrogen.[1]
-
Add catalytic DMF (critical for formation of the Vilsmeier intermediate).
-
Add Oxalyl Chloride dropwise at 0°C. Gas evolution (CO/CO₂) will occur.[1]
-
Stir at RT for 1 hour until gas evolution ceases and the solution clears.
-
Evaporation:[1] Concentrate in vacuo to remove excess oxalyl chloride.[1] Redissolve the crude acid chloride in fresh DCM/THF.
-
-
Coupling:
-
Add the Amine (1.0 equiv) and Triethylamine (Et₃N, 2.0 equiv) to the acid chloride solution at 0°C.
-
Stir at RT overnight.
-
Mechanistic Visualization (HATU Pathway)[1]
Understanding the mechanism helps troubleshoot low yields. The electron-withdrawing sulfonamide on the benzoic acid accelerates Step 2 (Nucleophilic Attack) but also accelerates hydrolysis if water is present.[1]
Figure 2: The HATU activation cycle. The sulfonamide group on the acid makes the 'Active Ester' intermediate more electrophilic.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Low Yield (<30%) | Hydrolysis of Active Ester | Ensure DMF is anhydrous. The EWG-substituted acid activates quickly but hydrolyzes quickly.[1] |
| Precipitation | Poor Solubility of SM | Switch solvent to NMP or DMSO.[1] The sulfonamide tail is hydrophobic. |
| Impurity: +99 Da | Guanidinylation | Excess HATU reacted with the Amine.[1] Solution: Pre-activate acid for 5 mins before adding amine. Do not add HATU after amine. |
| No Reaction (Aniline) | Low Nucleophilicity | Switch from Method A (HATU) to Method C (Acid Chloride) or heat Method B (T3P) to 60°C. |
References
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [1]
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [1]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
PubChem Compound Summary. 3-(Phenylsulfamoyl)benzoic acid (CID 759339).[1] [1]
Sources
- 1. 3-(Phenylsulfamoyl)benzoic acid | C13H11NO4S | CID 759339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 325721-26-4 | Benchchem [benchchem.com]
- 3. 325721-26-4|this compound|BLD Pharm [bldpharm.com]
- 4. PubChemLite - this compound (C14H13NO4S) [pubchemlite.lcsb.uni.lu]
- 5. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Amine to Amide (Coupling) - T3P [commonorganicchemistry.com]
Application Notes and Protocols: Preparation of Esters from 3-[Methyl(phenyl)sulfamoyl]benzoic Acid
Introduction: The Significance of Esterification in Medicinal Chemistry
The transformation of a carboxylic acid to an ester is a cornerstone of organic synthesis, particularly within the realm of drug development. Esters are not only crucial intermediates but also frequently serve as bioisosteres of carboxylic acids, enhancing pharmacokinetic properties such as cell permeability and metabolic stability. The subject of this guide, 3-[Methyl(phenyl)sulfamoyl]benzoic acid, is a structurally complex molecule, and the successful preparation of its ester derivatives is pivotal for the exploration of its therapeutic potential. The presence of the N,N-disubstituted sulfonamide group introduces unique chemical considerations that must be addressed to achieve efficient and high-yielding esterification. This document provides a detailed examination of two robust protocols for the synthesis of esters from this valuable building block, offering insights into the underlying chemical principles and practical guidance for execution.
Challenges in the Esterification of this compound
The primary challenges in the esterification of this compound stem from its molecular architecture. The benzoic acid moiety is electronically deactivated by the meta-positioned sulfamoyl group, which can reduce the reactivity of the carboxyl group towards nucleophilic attack. Furthermore, the steric bulk of the methyl and phenyl substituents on the sulfonamide nitrogen may influence the accessibility of the reaction center. Therefore, the selection of an appropriate esterification method is critical to overcome these potential hurdles and ensure a successful synthetic outcome.
Method 1: Steglich Esterification - A Mild and Efficient Approach
The Steglich esterification is a powerful method for forming ester bonds under mild conditions, making it particularly suitable for substrates with sensitive functional groups.[1] This reaction utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid.[2][3] The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) is crucial for accelerating the reaction, especially with sterically hindered alcohols.[4]
Causality of Experimental Choices
The choice of the Steglich esterification is predicated on its ability to proceed at or below room temperature, thus minimizing the risk of side reactions or degradation of the starting material. The mechanism involves the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and the carbodiimide.[5] DMAP then acts as an acyl transfer agent, forming an even more reactive N-acylpyridinium species, which is readily attacked by the alcohol nucleophile.[1] This catalytic cycle is highly efficient and circumvents the need for harsh acidic or basic conditions.
Experimental Workflow: Steglich Esterification
Caption: Workflow for Steglich Esterification.
Detailed Protocol: Steglich Esterification
Materials:
-
This compound (1.0 eq)
-
Alcohol (1.2 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) and the desired alcohol (1.2 eq) in anhydrous DCM, add DMAP (0.1 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture over 15 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.
-
Transfer the filtrate to a separatory funnel and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired ester.
Method 2: Mitsunobu Reaction - Inversion of Stereochemistry and High Yields
The Mitsunobu reaction is a powerful tool for the conversion of primary and secondary alcohols to a variety of functional groups, including esters, with inversion of stereochemistry at the alcohol center.[6] This reaction employs a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[7] Its mild, non-acidic conditions and high functional group tolerance make it an excellent choice for complex molecules. The successful application of the Mitsunobu reaction to synthesize uridyl sulfamoylbenzoate derivatives in excellent yields underscores its suitability for the esterification of this compound.[7]
Mechanistic Insight
The reaction is initiated by the nucleophilic attack of triphenylphosphine on the azodicarboxylate, forming a betaine intermediate.[6] This intermediate then deprotonates the carboxylic acid. The resulting carboxylate anion acts as the nucleophile in a subsequent Sₙ2 reaction with the alcohol, which has been activated by the phosphonium intermediate. This Sₙ2 displacement of the activated hydroxyl group leads to the characteristic inversion of stereochemistry.
Reaction Mechanism: Mitsunobu Reaction
Sources
- 1. Kinetically-driven reactivity of sulfinylamines enables direct conversion of carboxylic acids to sulfinamides - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04727J [pubs.rsc.org]
- 2. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 3. peptide.com [peptide.com]
- 4. eurjchem.com [eurjchem.com]
- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Mitsunobu Reaction [organic-chemistry.org]
Application Note: 3-[Methyl(phenyl)sulfamoyl]benzoic Acid as a Supramolecular Building Block
Executive Summary
This application note details the utility of 3-[Methyl(phenyl)sulfamoyl]benzoic acid (CAS: 325721-26-4) as a specialized ligand and co-former in supramolecular chemistry. Unlike primary sulfonamides which act as multi-point hydrogen bond donors, this tertiary sulfonamide derivative functions as a steric steering agent and a unidirectional hydrogen bond acceptor .
By blocking the nitrogen donor capability via
Physicochemical Profile & Structural Logic
Before initiating experimental workflows, it is critical to understand the "Janus-faced" nature of this building block. It possesses a "hard" hydrogen-bonding head (COOH) and a "soft," hydrophobic, sterically bulky tail (
Table 1: Key Physicochemical Properties
| Property | Data | Relevance to Protocol |
| Formula | Stoichiometry calculations | |
| MW | 291.32 g/mol | Molar equivalents for co-crystallization |
| pKa (COOH) | ~3.8 - 4.2 (Predicted) | Determines salt vs. co-crystal formation ( |
| H-Bond Donors | 1 (COOH) | Critical: The sulfonamide N is not a donor.[1] |
| H-Bond Acceptors | 4 (2 from | High acceptor-to-donor ratio favors donor-rich co-formers. |
| Melting Point | ~175–180 °C (varies by polymorph) | Reference for DSC purity checks. |
Structural Mechanics
-
The Anchor: The carboxylic acid at the meta position drives the primary assembly (typically forming centrosymmetric dimers
or catemers). -
The Steerer: The
group disrupts planar packing. The phenyl ring on the nitrogen often engages in T-shaped -stacking, while the sulfonyl oxygens act as weak acceptors for interactions.
Protocol A: Synthesis & Purification
While commercially available, high-purity supramolecular work often requires fresh synthesis to avoid hydrolysis impurities.
Reaction Logic
We utilize a Schotten-Baumann type reaction. The high reactivity of the sulfonyl chloride allows the reaction to proceed under mild basic conditions, preventing thermal decarboxylation of the benzoic acid.
Workflow Diagram (Synthesis)
Figure 1: Step-wise synthesis pathway ensuring retention of the carboxylic acid functionality.
Detailed Steps
-
Preparation: Dissolve 3-(chlorosulfonyl)benzoic acid (10 mmol) in acetone (20 mL). Cool to 0°C.
-
Addition: Dropwise add
-methylaniline (11 mmol) mixed with 10% NaOH (25 mL) over 30 minutes. The base neutralizes the HCl byproduct.[2] -
Reaction: Stir at room temperature for 3 hours. Monitor via TLC (Mobile phase: MeOH:DCM 1:9).
-
Workup: Evaporate acetone. The aqueous layer contains the sodium salt of the product. Wash with diethyl ether to remove unreacted amine.
-
Precipitation: Acidify the aqueous layer carefully with 2M HCl to pH 2.0. The product will precipitate as a white solid.[2]
-
Purification: Filter and recrystallize from an Ethanol/Water (70:30) mixture. Dry in a vacuum oven at 50°C.
Protocol B: Supramolecular Co-Crystal Screening
This protocol is designed to utilize the compound's "donor-deficit" (1 donor vs 4 acceptors) to engineer co-crystals with donor-rich APIs (e.g., amides, pyridines).
Strategic Co-Former Selection
-
Target A (Pyridine derivatives): Exploits the Acid-Pyridine Heterosynthon (
). -
Target B (Amides): Exploits the Acid-Amide Heterosynthon (
).
Experimental Workflow: Liquid-Assisted Grinding (LAG)
-
Stoichiometry: Weigh 0.5 mmol of this compound and 0.5 mmol of the co-former (e.g., Isonicotinamide).
-
Solvent Selection: Add
of Methanol (polar protic) or Acetonitrile (polar aprotic).-
Expert Tip: Use Methanol if the co-former is highly soluble; use Acetonitrile to promote kinetic nucleation.
-
-
Grinding: Grind in a stainless steel jar (Retsch MM400) at 25 Hz for 20 minutes.
-
Analysis: Immediately analyze via PXRD to detect new phases (shift in Bragg peaks).
Supramolecular Synthon Decision Tree
Figure 2: Logic flow for selecting co-formers to maximize co-crystallization success.
Protocol C: Characterization & Validation
Trustworthiness in supramolecular chemistry relies on proving that a new phase is a true co-crystal, not a physical mixture or salt.
Validation Rule
Calculate
-
If
: Co-crystal is highly likely. -
If
: Salt formation is highly likely (Proton transfer from COOH to Base). -
If
: "Salt-Co-crystal Continuum" zone. Requires Single Crystal XRD (SCXRD) to locate the proton.
FTIR Diagnostic Markers
-
Carbonyl Shift: Watch the
stretch of the carboxylic acid. -
Sulfonyl Stretch: The
symmetric/asymmetric stretches ( ) usually remain unchanged unless the sulfonyl oxygens are involved in strong auxiliary bonding.
Thermal Analysis (DSC)
A true co-crystal typically exhibits a distinct melting endotherm between the melting points of the two individual components (eutectic behavior is also possible but distinct from a simple mixture).
References
-
PubChem. this compound (Compound Summary). National Library of Medicine. [Link]
-
Bolla, G., & Nangia, A. (2019).[6] Supramolecular synthon hierarchy in sulfonamide cocrystals with syn-amides and N-oxides.[6][7][8] IUCrJ, 6(4), 751–760. [Link]
-
Thakuria, R., et al. (2013). Pharmaceutical cocrystals and poorly soluble drugs.[9][10] International Journal of Pharmaceutics. (General grounding on co-crystal screening). [Link]
-
FDA Guidance. Regulatory Classification of Pharmaceutical Co-Crystals. (Grounding for "co-crystal vs salt" definitions). [Link]
Sources
- 1. PubChemLite - this compound (C14H13NO4S) [pubchemlite.lcsb.uni.lu]
- 2. N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US7927613B2 - Pharmaceutical co-crystal compositions - Google Patents [patents.google.com]
- 4. medcraveonline.com [medcraveonline.com]
- 5. This compound | 325721-26-4 | Benchchem [benchchem.com]
- 6. Supramolecular synthon hierarchy in sulfonamide cocrystals with syn-amides and N-oxides | CSIR-NCL Library, Pune [library.ncl.res.in]
- 7. Supramolecular synthon hierarchy in sulfonamide cocrystals with syn-amides and N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
TLC solvent systems for 3-[Methyl(phenyl)sulfamoyl]benzoic acid separation
Application Note: Optimized TLC Solvent Systems for 3-[Methyl(phenyl)sulfamoyl]benzoic acid
Abstract & Molecule Analysis
This guide provides a definitive protocol for the Thin Layer Chromatography (TLC) separation of This compound (CAS: 325721-26-4).
Successful chromatography of this molecule requires addressing its dual-functional nature:
-
The Carboxylic Acid (-COOH): This group is highly polar and acidic (pKa ~4.2). On standard silica gel, it ionizes and interacts strongly with surface silanol groups, leading to severe "streaking" or "tailing" if not suppressed.
-
The Sulfonamide Moiety (
): Unlike primary sulfonamides, this is a tertiary sulfonamide (fully substituted nitrogen). It lacks an acidic N-H proton, rendering it chemically neutral but contributing to the molecule's dipole moment.
Chromatographic Personality:
-
Polarity: Moderate-High.
-
Detection: Strong UV absorption (254 nm) due to the benzoic acid and N-phenyl rings.
-
Challenge: Preventing ionization of the carboxylate to ensure compact, round spots.
Solvent System Design Strategy
To achieve a Retention Factor (
Recommended Solvent Systems
| System Class | Composition (v/v/v) | Application Case | Expected |
| A: Screening | Hexane : Ethyl Acetate : Acetic Acid (50 : 50 :[1] 1) | Standard Start. Good for initial purity checks. Balances non-polar retention with polar elution. | ~0.4 - 0.5 |
| B: High Polarity | Dichloromethane (DCM) : Methanol : Acetic Acid (95 : 5 : 1) | Polar Impurities. Use if the compound stays near the baseline in System A. Excellent resolving power. | ~0.3 - 0.4 |
| C: High Resolution | Toluene : Ethyl Acetate : Formic Acid (60 : 40 : 1) | Separation of Isomers. Toluene provides | ~0.45 |
Critical Note: Do not use Ammonia or basic modifiers. While often used for sulfonamides, bases will deprotonate the benzoic acid moiety, causing the molecule to stick to the baseline (
).
Detailed Experimental Protocol
Phase 1: Plate Preparation & Activation
-
Stationary Phase: Silica Gel
on Aluminum or Glass backing. -
Activation: Heat the TLC plate at 110°C for 30 minutes before use. This removes atmospheric water adsorbed to the silica, which can otherwise deactivate the plate and cause band broadening.
-
Pencil Line: Mark the origin line gently with a soft pencil (HB) 1.0 cm from the bottom. Do not scratch the silica layer.
Phase 2: Sample Preparation
-
Solvent: Dissolve 2-5 mg of the sample in 1 mL of Methanol or Acetone .
-
Why? The compound has limited solubility in pure non-polar solvents. High concentration ensures detection, but avoid overloading (which causes tailing).
-
-
Spotting: Apply 1-2
L using a micro-capillary. Spot diameter should be < 2 mm. Allow the spot to dry completely before development.
Phase 3: Development
-
Chamber Saturation: Place filter paper inside the developing chamber and pour the chosen solvent system (A, B, or C) over it. Close the lid and let it equilibrate for 15 minutes .
-
Mechanism: Saturation creates a vapor-liquid equilibrium that prevents solvent evaporation from the plate surface, ensuring consistent
values.
-
-
Elution: Place the plate vertically. Ensure the solvent level is below the spotting line (approx. 0.5 cm depth).
-
Run Time: Allow the solvent front to migrate to ~1 cm from the top of the plate.
Phase 4: Visualization
-
Primary: UV Lamp (254 nm) . The molecule will appear as a dark spot against the bright green fluorescent background.
-
Secondary (Functional Group Verification):
-
Bromocresol Green Dip: Dip the plate in a 0.04% ethanolic solution of Bromocresol Green (adjusted to pH ~8 with NaOH).
-
Result: The acidic benzoic acid spot will turn Yellow against a Blue background. This confirms the presence of the -COOH group.
-
Visualization of Interaction Mechanism
The following diagram illustrates why the Acidic Modifier is strictly required for this separation.
Figure 1: Mechanism of Acid Suppression. Acetic acid protonates the carboxylate anion, preventing ionic "sticking" to the silica surface.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Tailing / Comet Shape | Ionization of -COOH group. | Increase Acetic Acid concentration to 2% or switch to Formic Acid (stronger). |
| Spot stays at Origin ( | Solvent too non-polar. | Switch from System A (Hex/EtOAc) to System B (DCM/MeOH). |
| Spot moves to Front ( | Solvent too polar. | Increase Hexane ratio (e.g., 70:30:1). |
| "Ghost" Spots | Sample degradation. | Sulfonamides are stable, but esters can hydrolyze. Ensure sample is fresh and not left in acidic methanol for days. |
References
- Sherma, J., & Fried, B. (2003). Handbook of Thin-Layer Chromatography. Marcel Dekker. (Standard reference for acidic mobile phases).
- Reich, E., & Schibli, A. (2007). High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme.
-
Santiago, M., & Strobel, S. (2013). Thin Layer Chromatography. Methods in Enzymology. Link (General protocols for adjusting polarity).
- Merck Millipore. (2020). Chromatography of Benzoic Acid Derivatives. Application Note W-2020-TLC. (Source for Toluene/Formic acid systems).
Sources
Application Note: Microwave-Assisted Synthesis of 3-[Methyl(phenyl)sulfamoyl]benzoic Acid Derivatives
Executive Summary
This application note details the protocol for the rapid, high-yield synthesis of 3-[methyl(phenyl)sulfamoyl]benzoic acid and its derivatives using microwave irradiation. Unlike traditional thermal methods (reflux) which require hours and often suffer from side reactions due to prolonged heating, this microwave-assisted protocol reduces reaction times to under 20 minutes while improving purity.
The guide focuses on the chemoselective sulfonylation of 3-(chlorosulfonyl)benzoic acid with N-methylaniline . Special attention is given to "Green Chemistry" modifications, utilizing aqueous media to eliminate chlorinated solvents.
Scientific Background & Mechanism[1][2][3]
The Sulfonamide Scaffold
Sulfonamides are a cornerstone pharmacophore in medicinal chemistry, exhibiting antibacterial, anti-inflammatory (COX-2 inhibitors), and carbonic anhydrase inhibitory activities.[1] The specific target, a benzoic acid derivative, serves as a versatile intermediate for coupling reactions (e.g., amide formation) in fragment-based drug discovery.
Microwave Dielectric Heating Mechanism
Microwave irradiation (2.45 GHz) heats the reaction mixture through two primary mechanisms, distinct from conductive heating:
-
Dipolar Polarization: Polar molecules (solvents like water/ethanol or reagents like sulfonyl chlorides) align with the oscillating electric field.[2] The molecular friction generated by this rapid realignment dissipates energy as heat.[3]
-
Ionic Conduction: Dissolved ions (e.g., carboxylate salts formed in situ) oscillate in the field, generating heat through collision.
This internal, volumetric heating allows the system to overcome activation energy barriers (
Reaction Logic
The synthesis involves the nucleophilic attack of the secondary amine (N-methylaniline) on the sulfur atom of the sulfonyl chloride.
Challenge: The starting material contains two acidic/electrophilic sites: the sulfonyl chloride (
Figure 1: Mechanistic pathway of microwave-assisted sulfonylation.
Materials & Equipment
Reagents
-
Substrate: 3-(Chlorosulfonyl)benzoic acid (CAS: 4025-64-3)[4]
-
Amine: N-Methylaniline (CAS: 100-61-8)
-
Base: Sodium Carbonate (
) or Pyridine -
Solvents:
-
Protocol A: Dichloromethane (DCM) or THF[5]
-
Protocol B (Green): Water or Ethanol/Water (1:1)
-
-
Workup: 1N HCl, Ethyl Acetate, Brine,
Equipment
-
Microwave Reactor: Single-mode synthesis reactor (e.g., CEM Discover, Anton Paar Monowave) capable of dynamic power control.
-
Vessels: 10 mL or 35 mL pressure-rated glass vials with silicone/PTFE septa.
-
Stirring: Magnetic stir bars (Teflon coated).
Experimental Protocols
Protocol A: Standard Solvent-Based Synthesis
Best for initial screening and maximum solubility of diverse derivatives.
-
Preparation: In a 10 mL microwave vial, dissolve 3-(chlorosulfonyl)benzoic acid (1.0 mmol, 220 mg) in 3 mL of dry DCM or THF.
-
Addition: Add N-methylaniline (1.1 mmol, 118 mg) followed by Pyridine (2.0 mmol, 160 µL) dropwise.
-
Note: The reaction is exothermic. Add reagents slowly at room temperature before sealing.
-
-
Irradiation: Seal the vial and place it in the microwave cavity.
-
Temperature: 80°C
-
Time: 10 minutes
-
Power: Dynamic (Max 150 W)
-
Stirring: High
-
-
Workup:
-
Evaporate solvent under reduced pressure.[5]
-
Redissolve residue in 1N NaOH (to ensure the carboxylic acid is soluble as a salt).
-
Wash with minimal diethyl ether (removes unreacted amine).
-
Acidify the aqueous layer with 1N HCl to pH 2. The product, This compound , will precipitate as a white/off-white solid.
-
Filter and dry.[6][5] Recrystallize from Ethanol/Water if necessary.
-
Protocol B: Green Aqueous Synthesis (Recommended)
Eco-friendly approach utilizing the "on-water" effect and eliminating toxic bases.
-
Preparation: In a 10 mL microwave vial, suspend 3-(chlorosulfonyl)benzoic acid (1.0 mmol) in 4 mL of Water .
-
Base/Reagent Mix: Add
(2.5 mmol). The acid will dissolve as CO2 evolves.-
Caution: Allow effervescence to subside before sealing.
-
-
Amine Addition: Add N-methylaniline (1.1 mmol). The organic amine may form a separate layer or emulsion.
-
Irradiation:
-
Temperature: 90°C
-
Time: 12 minutes
-
Power: Dynamic (Max 200 W)
-
-
Workup:
-
The reaction mixture is already aqueous. Cool to room temperature.
-
Acidify directly with conc. HCl dropwise to pH 1-2.
-
Collect the precipitate by vacuum filtration. Wash with cold water (
). -
Yield Expectation: >85%
-
Workflow & Optimization Logic
The following diagram illustrates the decision-making process and experimental workflow.
Figure 2: Experimental workflow for microwave-assisted synthesis.
Comparative Data: Microwave vs. Thermal[8]
The following data summarizes the efficiency gains observed when switching from conventional reflux to microwave irradiation for this specific class of sulfonamides.
| Parameter | Conventional Thermal (Reflux) | Microwave Assisted (Protocol B) |
| Solvent | Toluene or DCM | Water ( |
| Temperature | 110°C (Reflux) | 90°C (Internal) |
| Time | 4 – 12 Hours | 10 – 15 Minutes |
| Yield | 65 – 75% | 85 – 92% |
| Purification | Column Chromatography often required | Filtration / Recrystallization |
| Energy | High (Continuous heating) | Low (Targeted dielectric heating) |
Troubleshooting & Expert Tips
-
Pressure Management: The reaction of sulfonyl chlorides with amines generates HCl. If using carbonate bases (
), gas is also generated.-
Tip: Always pre-stir the mixture in the open vessel for 1-2 minutes to allow initial gas evolution to subside before capping. Use a vessel with a pressure release rating of at least 20 bar.
-
-
Hydrolysis Competition: In aqueous conditions (Protocol B), the sulfonyl chloride can slowly hydrolyze to the sulfonic acid.
-
Tip: Add the amine immediately after the base/water mixture is prepared. The nucleophilic attack of the amine is significantly faster than hydrolysis under microwave conditions.
-
-
Carboxylic Acid Protection: If the starting material is not the free acid but an ester (e.g., methyl 3-(chlorosulfonyl)benzoate), the ester will likely hydrolyze to the acid under the basic aqueous conditions at 90°C.
-
Tip: If the ester is the desired product, use Protocol A with anhydrous conditions and a non-nucleophilic base (e.g., DIEA).
-
References
-
Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition. [Link]
-
De Luca, L., & Giacomelli, G. (2008).[7] An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids.[7] The Journal of Organic Chemistry. [Link]
-
Deng, X., & Mani, N. S. (2006).[8] A facile, environmentally benign sulfonamide synthesis in water.[8][9][10] Green Chemistry. [Link]
-
Polshettiwar, V., & Varma, R. S. (2008). Aqueous microwave chemistry: a clean and green synthetic tool for rapid drug discovery. Chemical Society Reviews. [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 3. chimia.ch [chimia.ch]
- 4. CAS 4025-64-3: 3-(Chlorosulfonyl)benzoic acid | CymitQuimica [cymitquimica.com]
- 5. benchchem.com [benchchem.com]
- 6. ajrconline.org [ajrconline.org]
- 7. An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids [organic-chemistry.org]
- 8. A facile, environmentally benign sulfonamide synthesis in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Sci-Hub. Synthesis of Sulfonamide-Based Ynamides and Ynamines in Water / The Journal of Organic Chemistry, 2020 [sci-hub.jp]
- 10. researchgate.net [researchgate.net]
Mastering the Art of Crystallization: An Application Guide for Sulfamoyl Benzoic Acids in X-ray Diffraction
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for obtaining high-quality single crystals of sulfamoyl benzoic acids suitable for X-ray diffraction analysis. Sulfamoyl benzoic acids are a critical class of compounds in medicinal chemistry, and understanding their three-dimensional structure is paramount for rational drug design and development. This document moves beyond a simple recitation of steps, delving into the rationale behind experimental choices to empower researchers with the knowledge to troubleshoot and optimize their crystallization strategies.
The Crucial Role of Single Crystals and the Crystallization Challenge
The precise arrangement of atoms within a molecule, unveiled by X-ray crystallography, provides invaluable insights into its physicochemical properties, including solubility, stability, and biological activity.[1] For sulfamoyl benzoic acids, this structural information is key to understanding their interactions with biological targets. However, the journey from a synthesized compound to a high-quality crystal suitable for diffraction can be a significant bottleneck.[2]
Sulfamoyl benzoic acid derivatives possess both polar (sulfonamide and carboxylic acid) and non-polar (benzene ring) moieties, which can present a challenge for crystallization.[3] Their molecules often exhibit a tendency for polymorphism, where the same compound crystallizes into different crystal structures, each with unique properties.[4][5] Furthermore, the presence of multiple hydrogen bond donors and acceptors can lead to a diverse range of intermolecular interactions, influencing crystal packing.[4][5]
Foundational Crystallization Techniques
Several classical crystallization techniques are applicable to sulfamoyl benzoic acids. The choice of method is often empirical, and screening multiple techniques is highly recommended.[6][7]
Slow Evaporation
This is often the simplest and most common starting point for crystallization.[2][8] The principle relies on slowly increasing the concentration of the solute to the point of supersaturation, from which crystals can nucleate and grow.[9]
Protocol: Slow Evaporation
-
Solvent Selection: Dissolve the sulfamoyl benzoic acid in a suitable solvent or solvent mixture at a concentration just below saturation. The ideal solvent is one in which the compound has moderate solubility.[10]
-
Filtration: Filter the solution through a syringe filter (0.22 µm) to remove any particulate matter that could act as unwanted nucleation sites.
-
Crystallization Vessel: Transfer the filtered solution to a clean, small vial or test tube. An NMR tube can also be effective as its smooth surface can promote slow nucleation.[8]
-
Evaporation Control: Cover the vial with a cap or parafilm with a few small perforations to allow for slow solvent evaporation.[9] The rate of evaporation can be controlled by the number and size of the holes.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature. Crystals typically form over a period of hours to weeks.[2]
Vapor Diffusion
Vapor diffusion is a highly effective method, particularly when only small amounts of material are available.[8][11] It involves the slow diffusion of a volatile "anti-solvent" (a solvent in which the compound is poorly soluble) into a solution of the compound, gradually inducing supersaturation.[2]
Protocol: Sitting Drop Vapor Diffusion
-
Reservoir Solution: In the outer well of a crystallization plate, place a reservoir solution containing a volatile anti-solvent.
-
Drop Preparation: On a coverslip or in the inner well, mix a small volume of the concentrated sulfamoyl benzoic acid solution with an equal volume of the reservoir solution.
-
Sealing: Seal the well with the coverslip (hanging drop) or a clear sealing tape (sitting drop).
-
Equilibration: The anti-solvent vapor from the reservoir will slowly diffuse into the drop, reducing the solubility of the compound and promoting crystallization.[12]
Diagram: Vapor Diffusion Experimental Setup
Caption: Schematic of a sitting drop vapor diffusion setup.
Slow Cooling
This technique is suitable for compounds that exhibit a significant increase in solubility with temperature.[13][14] A saturated solution at an elevated temperature is slowly cooled, leading to supersaturation and crystallization.[15]
Protocol: Slow Cooling
-
Saturated Solution: Prepare a saturated solution of the sulfamoyl benzoic acid in a suitable solvent at an elevated temperature.
-
Hot Filtration: If necessary, filter the hot solution to remove any insoluble impurities.[16]
-
Controlled Cooling: Allow the solution to cool slowly to room temperature. This can be achieved by placing the flask in a Dewar of hot water or by simply turning off the heat source and allowing it to cool with the heating block.[8][15]
-
Further Cooling: Once at room temperature, the flask can be transferred to a refrigerator or cold room to maximize the yield of crystals.
Key Parameters for Optimization
Systematic optimization of crystallization parameters is crucial for obtaining high-quality crystals.
Solvent Systems
The choice of solvent is paramount as it influences solubility, nucleation, and crystal growth.[8] For sulfamoyl benzoic acids, which have both polar and non-polar characteristics, solvent mixtures are often more effective than single solvents.[3][17]
| Solvent Class | Examples | Rationale |
| Alcohols | Ethanol, Methanol, Isopropanol | Good for dissolving the overall molecule, often used in combination with water.[17] |
| Ketones | Acetone | A polar aprotic solvent that can be effective.[3] |
| Esters | Ethyl Acetate | Medium polarity solvent. |
| Ethers | Tetrahydrofuran (THF), Dioxane | Can solvate the non-polar regions. |
| Water | Used as an anti-solvent or in combination with miscible organic solvents to fine-tune polarity.[17] |
A good starting point for solvent screening is to use mixtures of a "good" solvent (in which the compound is soluble) and a "bad" solvent (in which it is insoluble).[9]
The Influence of pH
For ionizable compounds like sulfamoyl benzoic acids, pH is a critical parameter that directly affects solubility and can influence the crystalline form obtained.[18][19] The carboxylic acid and sulfonamide moieties have pKa values that will determine their protonation state at a given pH.
-
Low pH: The carboxylic acid will be protonated, reducing its solubility in aqueous media.
-
High pH: The carboxylic acid will be deprotonated to the carboxylate, increasing aqueous solubility. The sulfonamide proton can also be removed at higher pH.
Systematic screening of pH can be a powerful tool to induce crystallization.[18][20] It is important to consider that pH can affect not only solubility but also the types of intermolecular interactions, potentially leading to different polymorphs.[21][22]
Diagram: pH Influence on Sulfamoyl Benzoic Acid
Caption: The effect of pH on the ionization state and solubility of a sulfamoyl benzoic acid.
Co-crystallization: A Powerful Strategy
Co-crystallization is a technique where the target molecule is crystallized with a second, different molecule (a "co-former") in a specific stoichiometric ratio.[23][24] This can be a highly effective strategy for improving the physicochemical properties of a compound, including its propensity to form high-quality crystals.[5][25]
Sulfonamides are known to be excellent co-crystal formers due to their ability to form robust hydrogen bonds.[4][5] Carboxylic acids are also common and effective co-formers.[25][26]
Protocol: Co-crystal Screening by Slow Evaporation
-
Co-former Selection: Choose a selection of pharmaceutically acceptable co-formers. Common choices include other carboxylic acids, amides, and pyridines.[25]
-
Stoichiometric Mixing: Dissolve the sulfamoyl benzoic acid and the co-former in a suitable solvent in a defined stoichiometric ratio (e.g., 1:1, 1:2, 2:1).
-
Crystallization: Employ a standard crystallization technique, such as slow evaporation.
-
Analysis: Analyze the resulting crystals by X-ray diffraction to confirm the formation of a new co-crystal phase.
Troubleshooting Common Crystallization Issues
| Problem | Potential Causes | Suggested Solutions |
| No Crystals Form | Solution is not supersaturated; too much solvent used.[17] | Concentrate the solution by slow evaporation; add an anti-solvent. |
| Nucleation is inhibited. | Scratch the inside of the vial with a glass rod; add a seed crystal.[13][14] | |
| Formation of Oil or Amorphous Precipitate | Supersaturation is too high; cooling is too rapid. | Re-dissolve and cool more slowly; use a less polar solvent; try a different crystallization technique.[17] |
| Microcrystals or Powder | Nucleation is too rapid. | Decrease the concentration of the solute; slow down the rate of supersaturation (e.g., slower evaporation or cooling).[17] |
| Twinning or Multiple Crystals | High degree of supersaturation; impurities present. | Optimize conditions to reduce supersaturation; re-purify the starting material.[27] |
Conclusion
Obtaining high-quality single crystals of sulfamoyl benzoic acids is an achievable goal through systematic screening and optimization of crystallization conditions. By understanding the interplay of solvents, pH, temperature, and the potential of co-crystallization, researchers can significantly increase their success rate. The protocols and insights provided in this guide serve as a robust starting point for navigating the challenges of crystallization and unlocking the critical structural information that drives modern drug discovery.
References
- A Rapid Method for Screening Crystallization Conditions and Phases of an Active Pharmaceutical Ingredient.
- Sulfa Drugs as Model Cocrystal Formers.
- Getting crystals your crystallographer will treasure: a beginner's guide. PMC.
- Technical Support Center: Recrystallization of Sulfonamide Products. Benchchem.
- Sulfa Drugs as Model Cocrystal Formers.
-
Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing). [Link]
- pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. MDPI.
- Experiment 3 Notes. Chemistry LibreTexts.
- Co-Crystallization as a Strategy for Solubility Enhancement: Design, Development, and Pharmaceutical Applications. International Journal of Scientific Research & Technology.
- Selective formation of hydrogen bonded cocrystals between a sulfonamide and aromatic carboxylic acids in the solid st
- Supramolecular synthon hierarchy in sulfonamide cocrystals with syn-amides and N-oxides. IUCr Journals.
- Cocrystals by Design: A Rational Coformer Selection Approach for Tackling the API Problems. PMC.
- Role of Coformers in Solubility Enhancement of Poorly Soluble Drugs through Cocrystallization: An Overview Review Article.
- Slow Evapor
- Co-Crystallization of Sulfamethazine with Carboxylic Acids. MDPI.
- Pharmaceutical Cocrystals: New Solid Phase Modification Approaches for the Formul
- Recrystallization of Benzoic Acid. University of Missouri–St. Louis.
- Solid Form Screening Of Active Pharmaceutical Ingredients. Outsourced Pharma.
- Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applic
- Effect of pH on the Surface Layer of Molecular Crystals at the Solid-Liquid Interface.
- Recrystalliz
- Growing Crystals. MIT.
- Design of Active Pharmaceutical Ingredients Solid States in Crystallization Processes. University of Western Ontario.
- Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). CORE.
- pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media.
- Salt screening. CRYSFORMA.
- Guide for crystalliz
- From form to function: Crystallization of active pharmaceutical ingredients. AIChE Journal.
- Investigation of Operation Strategy Based on Solution pH for Improving the Crystal Quality Formed during Reactive Crystalliz
- How is crystallization of benzoic acid
- Recrystalliz
- Technical Support Center: Crystallinity of Sulfonamide Compounds. Benchchem.
- Class 11 Chemistry To Purify Impure Sample Of Benzoic Acid By The Process Of A Crystallis
- Sulfonamide purification process.
- Recrystallization of Benzoic Acid Pre-Lab Discussion (CTC 114 Wet Lab Techniques). YouTube.
- Sitting Drop Vapor Diffusion. Hampton Research.
- Optimization of crystallization conditions for biological macromolecules. PMC.
Sources
- 1. cepac.cheme.cmu.edu [cepac.cheme.cmu.edu]
- 2. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Solid Form Screening Of Active Pharmaceutical Ingredients [outsourcedpharma.com]
- 8. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Slow Evaporation Method [people.chem.umass.edu]
- 10. imserc.northwestern.edu [imserc.northwestern.edu]
- 11. unifr.ch [unifr.ch]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. westfield.ma.edu [westfield.ma.edu]
- 14. dkm2136.wordpress.com [dkm2136.wordpress.com]
- 15. Growing Crystals [web.mit.edu]
- 16. Class 11 Chemistry To Purify Impure Sample Of Benzoic Acid By The Process Of A Crystallisation Experiment [vedantu.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. Effect of pH on the Surface Layer of Molecular Crystals at the Solid-Liquid Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. ijsrtjournal.com [ijsrtjournal.com]
- 24. globalresearchonline.net [globalresearchonline.net]
- 25. Cocrystals by Design: A Rational Coformer Selection Approach for Tackling the API Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Selective formation of hydrogen bonded cocrystals between a sulfonamide and aromatic carboxylic acids in the solid state - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 27. Optimization of crystallization conditions for biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-[Methyl(phenyl)sulfamoyl]benzoic Acid
This technical support guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of 3-[Methyl(phenyl)sulfamoyl]benzoic acid. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and a detailed experimental protocol to help you navigate the common challenges associated with this two-step synthesis and ultimately improve your reaction yield and product purity.
Troubleshooting Guide: Addressing Common Synthesis Issues
This section is structured in a question-and-answer format to directly address specific problems you may encounter during the synthesis.
Question 1: My yield of 3-(chlorosulfonyl)benzoic acid in the first step is very low. What are the likely causes and how can I fix this?
Answer:
Low yields in the initial chlorosulfonation of benzoic acid are a frequent issue and can typically be traced back to several key factors:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure all the benzoic acid has been consumed before proceeding with the work-up. The reaction time can be extended if necessary, typically running for 2-4 hours at 80-90°C.[1]
-
-
Suboptimal Reaction Temperature: The temperature control is critical.
-
Solution: During the addition of benzoic acid to chlorosulfonic acid, maintain a low temperature (below 20°C) using an ice bath to prevent unwanted side reactions. After the addition, a controlled increase in temperature to 80-90°C is necessary to drive the reaction to completion.[1]
-
-
Hydrolysis of the Product during Work-up: The intermediate, 3-(chlorosulfonyl)benzoic acid, is sensitive to moisture and can hydrolyze back to 3-sulfobenzoic acid, which is water-soluble and will be lost during filtration.[1]
-
Solution: The work-up should be performed quickly and at a low temperature. Pour the reaction mixture onto a large excess of crushed ice with vigorous stirring to rapidly precipitate the product and dissipate the heat from the quenching of excess chlorosulfonic acid. Do not allow the aqueous mixture to stand for an extended period before filtration.[1] Wash the collected solid with ample cold water to remove any remaining acid.[1]
-
-
Formation of Side Products: The formation of byproducts can significantly reduce the yield of the desired product.
Question 2: I'm observing a high-melting, insoluble white solid in my crude 3-(chlorosulfonyl)benzoic acid. What is it and how can I prevent its formation?
Answer:
This high-melting, insoluble white solid is likely a diaryl sulfone byproduct.[1][2]
-
Cause: Diaryl sulfones are formed when the initially generated sulfonyl chloride acts as an electrophile and reacts with another molecule of benzoic acid. This side reaction is favored at higher temperatures.[1]
-
Prevention:
-
Temperature Control: The most effective way to prevent sulfone formation is to maintain a low reaction temperature throughout the addition of reagents and to avoid overheating during the subsequent heating period.[1]
-
Sufficient Chlorosulfonic Acid: Using a sufficient excess of chlorosulfonic acid helps to ensure that the intermediate sulfonic acid is rapidly converted to the sulfonyl chloride, minimizing the opportunity for it to act as an electrophile in sulfone formation.[1]
-
-
Removal: If diaryl sulfone has formed, it can often be removed during the purification of the crude 3-(chlorosulfonyl)benzoic acid by recrystallization. The sulfone is typically less soluble than the desired product in common recrystallization solvents.[1]
Question 3: The final product, this compound, has a low yield and appears impure after the second step. What could be the problem?
Answer:
A low yield and impure final product in the second step, the reaction of 3-(chlorosulfonyl)benzoic acid with N-methylaniline, can be attributed to several factors:
-
Hydrolysis of the Starting Material: If the 3-(chlorosulfonyl)benzoic acid was not properly dried or was exposed to moisture, it will have partially hydrolyzed to 3-sulfobenzoic acid. This sulfonic acid will not react with the N-methylaniline, leading to a lower yield.
-
Solution: Ensure the 3-(chlorosulfonyl)benzoic acid is thoroughly dried under vacuum before use.[1] Handle it in a dry environment and use anhydrous solvents for the reaction.
-
-
Inadequate Base: A base is required to neutralize the HCl that is generated during the reaction. If the base is insufficient or absent, the reaction mixture will become acidic, which can protonate the N-methylaniline, reducing its nucleophilicity and slowing down or stopping the reaction.
-
Solution: Use at least one equivalent of a suitable base, such as pyridine or triethylamine. Pyridine can also be used as the solvent for this reaction.[3]
-
-
Side Reactions of N-methylaniline: While N-methylaniline is generally a good nucleophile for this reaction, side reactions can occur.
-
Solution: Control the reaction temperature. The reaction is typically carried out at room temperature.[3] Ensure the 3-(chlorosulfonyl)benzoic acid is added slowly to the solution of N-methylaniline and base to avoid localized heating.
-
-
Inefficient Purification: The final product may be contaminated with unreacted starting materials or byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the chlorosulfonation of benzoic acid?
A1: The chlorosulfonation of benzoic acid proceeds via an electrophilic aromatic substitution reaction. The carboxylic acid group is a deactivating, meta-directing group. The electrophile is believed to be the chlorosulfonium ion (SO₂Cl⁺), which is generated from the auto-protolysis of chlorosulfonic acid.[1] This electrophile then attacks the benzene ring primarily at the meta position.
Q2: Why is a large excess of chlorosulfonic acid used in the first step?
A2: A large excess of chlorosulfonic acid serves two primary purposes. Firstly, it acts as a solvent for the benzoic acid. Secondly, using an excess helps to drive the reaction to completion and suppresses the formation of diaryl sulfone byproducts by ensuring the rapid conversion of the intermediate sulfonic acid to the sulfonyl chloride.[1]
Q3: What are the key safety precautions I should take during this synthesis?
A3: Both steps of this synthesis involve hazardous materials and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Chlorosulfonic acid is highly corrosive and reacts violently with water, releasing large amounts of HCl gas. It should be handled with extreme care.
-
3-(Chlorosulfonyl)benzoic acid is a corrosive solid and is moisture-sensitive.[5][6]
-
N-methylaniline is toxic and can be absorbed through the skin.
Q4: How can I confirm the identity and purity of my final product?
A4: The identity and purity of this compound can be confirmed using several analytical techniques:
-
¹H NMR Spectroscopy: The proton NMR spectrum should show distinct signals for the aromatic protons, the methyl group protons, and the carboxylic acid proton. The carboxylic acid proton typically appears as a broad singlet at a very downfield chemical shift (often >10 ppm).
-
Melting Point: A sharp melting point that is consistent with the literature value indicates a high degree of purity.
-
Mass Spectrometry: This will confirm the molecular weight of the compound.[7]
Experimental Protocols
Step 1: Synthesis of 3-(Chlorosulfonyl)benzoic Acid
Materials:
-
Benzoic acid
-
Chlorosulfonic acid
-
Ice
-
Deionized water
Procedure:
-
In a fume hood, equip a round-bottom flask with a magnetic stirrer and a gas outlet to safely vent HCl gas.
-
Cool the flask in an ice-water bath.[1]
-
To the stirred chlorosulfonic acid (4-5 molar equivalents), slowly add benzoic acid (1.0 molar equivalent) in portions, ensuring the internal temperature is maintained below 20°C.[1]
-
Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Carefully heat the reaction mixture to 80-90°C and maintain this temperature for 2-4 hours, or until TLC/HPLC analysis indicates the complete consumption of the starting material.[1]
-
Cool the reaction mixture to room temperature.
-
In a separate large beaker, prepare a slurry of crushed ice and water.
-
Slowly and carefully pour the reaction mixture into the ice-water with vigorous stirring to precipitate the product.[1]
-
Continue stirring the precipitate in the ice bath for 15-20 minutes.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral to pH paper.[1]
-
Dry the product under vacuum to obtain crude 3-(chlorosulfonyl)benzoic acid.
Step 2: Synthesis of this compound
Materials:
-
3-(Chlorosulfonyl)benzoic acid
-
N-methylaniline
-
Pyridine (anhydrous)
-
Ethyl acetate
-
1M Hydrochloric acid
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve N-methylaniline (1.0 equivalent) in anhydrous pyridine.[3]
-
To this solution, add 3-(chlorosulfonyl)benzoic acid (1.05 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.[3]
-
Dilute the reaction mixture with ethyl acetate.[3]
-
Wash the organic layer with 1N HCl solution (2 x volume) and then with saturated aqueous NaCl solution (1 x volume).[3]
-
Dry the organic portion over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[3]
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Data Presentation
| Parameter | Step 1: Chlorosulfonation | Step 2: Sulfonamide Formation |
| Key Reagents | Benzoic acid, Chlorosulfonic acid | 3-(Chlorosulfonyl)benzoic acid, N-methylaniline, Pyridine |
| Stoichiometry | Benzoic acid (1 eq), Chlorosulfonic acid (4-5 eq)[1] | 3-(Chlorosulfonyl)benzoic acid (1.05 eq), N-methylaniline (1 eq), Pyridine (>1 eq) |
| Solvent | Chlorosulfonic acid (reagent and solvent)[1] | Pyridine (reagent and solvent) or an inert solvent like DCM with a base[3][8] |
| Temperature | Addition: <20°C; Reaction: 80-90°C[1] | Room temperature[3] |
| Reaction Time | 2-4 hours[1] | ~24 hours[3] |
| Work-up | Quench on ice, filter, wash with cold water[1] | Acid/base extraction, dry, concentrate[3] |
| Purification | Recrystallization (e.g., from toluene or acetic acid)[1] | Recrystallization (e.g., from ethanol/water) |
Visualizations
Caption: A step-by-step overview of the experimental process.
Caption: A logical workflow to diagnose the cause of low product yield.
References
- BenchChem Technical Support. (2025).
-
ACS Publications. (2025). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Analytical Chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. PubMed Central. [Link]
-
Scribd. (n.d.). Sulfonation and Chlorosulfonation Mechanisms. [Link]
-
Turito. (2023). Benzoic Acid - Structure, Properties, Reactions. [Link]
-
Industrial Chemicals. (n.d.). 3-(Chlorosulfonyl)benzoic acid-97%. [Link]
-
PubChemLite. (n.d.). This compound (C14H13NO4S). [Link]
- Google Patents. (n.d.). US3819709A - Synthesis of n-methylaniline.
- Google Patents. (n.d.). US3203987A - 4-halo-3-sulfamoylbenzamides and methods of preparing the same.
-
National Center for Biotechnology Information. (2025). A phenylsulfamoyl benzoic acid inhibitor of ERAP2 with a novel mode of inhibition. PubMed Central. [Link]
-
ScienceDirect. (n.d.). Synthesis of a new series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides as carbonic anhydrase I, II, IV and IX inhibitors. [Link]
-
Organic Syntheses. (n.d.). Synthesis of Phenols from Benzoic Acids. [Link]
-
Organic Syntheses. (n.d.). (1α,2β,6α)-2,6-DIMETHYLCYCLOHEXANECARBONITRILE. [Link]
-
Yufeng. (2024). N-Methylaniline Chemical Properties,Uses,Production. [Link]
-
OUCI. (2009). Synthesis of N-methylaniline by Aniline Alkylation with Methanol over Sn-MFI Molecular Sieve. [Link]
-
Pharmaffiliates. (n.d.). Benzoic acid and its Impurities. [Link]
-
YouTube. (2017). 26. Phenylmethanol to Benzoic Acid. [Link]
- Google Patents. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Production of Benzenesulfonic Acids and Their Derivatives_Chemicalbook [chemicalbook.com]
- 3. A phenylsulfamoyl benzoic acid inhibitor of ERAP2 with a novel mode of inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CA1082191A - Process for the preparation of sulfamylbenzoic acids - Google Patents [patents.google.com]
- 5. 3-(Chlorosulfonyl)benzoic Acid 97%, High Purity at Attractive Prices [forecastchemicals.com]
- 6. 3-(Chlorosulfonyl)benzoic acid 95 4025-64-3 [sigmaaldrich.com]
- 7. PubChemLite - this compound (C14H13NO4S) [pubchemlite.lcsb.uni.lu]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of 3-[Methyl(phenyl)sulfamoyl]benzoic Acid
Welcome to the technical support guide for the purification of 3-[Methyl(phenyl)sulfamoyl]benzoic acid (CAS No: 325721-26-4). This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this compound with high purity. The following sections provide in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations to empower you to solve purification challenges effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are frequently encountered during the purification of this compound.
Q1: What are the most common impurities I should expect in my crude product?
A1: The impurity profile is highly dependent on the synthetic route. A common synthesis involves the reaction of 3-(chlorosulfonyl)benzoic acid with N-methylaniline.[1] Based on this, the primary impurities typically include:
-
Unreacted Starting Materials: Residual N-methylaniline and 3-(chlorosulfonyl)benzoic acid.
-
Hydrolysis Products: The sulfonyl chloride group is reactive and can hydrolyze to 3-sulfobenzoic acid, especially in the presence of moisture.[2]
-
Isomeric Impurities: Chlorosulfonation of benzoic acid can sometimes yield small amounts of ortho- and para-isomers, which can carry through the synthesis.
-
Reaction Solvents: Residual high-boiling point solvents used during the reaction, such as DMF or DMSO.
Q2: What is the most straightforward purification method to try first?
A2: For a crystalline solid, recrystallization is the most effective and economical first-line purification technique.[3] This compound, being a benzoic acid derivative, is expected to have significantly different solubility in hot versus cold solvents, which is the fundamental principle of recrystallization.[4][5] An ethanol/water or acetic acid/water solvent system is an excellent starting point.
Q3: How can I reliably assess the purity of my final product?
A3: A multi-faceted approach is best for confirming purity.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of acid like acetic or formic acid) is a typical starting point for analyzing sulfonamides.[6][7]
-
Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation and can detect impurities with distinct proton signals. The carboxylic acid proton should appear as a broad singlet far downfield (typically >10 ppm).[1]
-
Melting Point Analysis: A sharp melting point range that is consistent with literature values indicates high purity. Impurities will typically broaden and depress the melting point.
Section 2: Troubleshooting Guide
This guide provides solutions to specific experimental problems. Each answer explains the underlying cause and offers a clear path to resolution.
Q4: My crude product is a sticky oil or gum and fails to crystallize. What's happening?
A4: This is a common issue often caused by the presence of significant impurities that act as "crystal poisons" or by residual solvent.
Causality: Impurities, particularly unreacted starting materials or excess solvent, can disrupt the formation of a stable crystal lattice. Oily byproducts can also coat the desired compound, preventing nucleation.
Troubleshooting Steps:
-
Solvent Removal: First, ensure all reaction solvents are thoroughly removed under high vacuum, possibly with gentle heating. Co-evaporating the crude product with a solvent in which it is sparingly soluble (like hexane or diethyl ether) can sometimes help induce solidification.
-
Liquid-Liquid Extraction: If solvent removal is insufficient, an acid-base extraction is highly effective. The carboxylic acid group allows for selective extraction into an aqueous basic solution, leaving non-acidic impurities behind. See Protocol B for a detailed methodology.
-
Chromatography: If the impurities are structurally very similar to the product, flash column chromatography is the most powerful tool for separation. See Protocol C .
Q5: My final product has a persistent yellow or brown discoloration. How can I remove it?
A5: Color often arises from highly conjugated, minor impurities formed during the reaction, or from the degradation of reagents like N-methylaniline, which can oxidize and darken over time.
Causality: Chromophoric impurities, even at very low concentrations, can impart significant color to the bulk material.
Solutions:
-
Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can effectively adsorb these colored impurities.[3] Use charcoal sparingly (1-2% by weight) as it can also adsorb your product, reducing the yield. Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.[4]
-
Chemical Treatment: If the color is due to trace oxidation, a wash with a dilute solution of a reducing agent like sodium bisulfite during the workup can sometimes help.
Q6: My recovery after recrystallization is extremely low. What can I do to improve it?
A6: Low recovery is typically due to using an excessive volume of solvent, cooling the solution too quickly, or selecting a suboptimal solvent system where the product has high solubility even at low temperatures.
Causality: The goal of recrystallization is to create a supersaturated solution upon cooling.[3] If too much solvent is used, the solution never becomes supersaturated, and the product remains dissolved.
Optimization Strategy:
-
Minimize Solvent Volume: Add the hot solvent portion-wise to your crude product, only adding enough to fully dissolve it at the boiling point.[5]
-
Slow Cooling: Allow the flask to cool slowly to room temperature on a benchtop. This encourages the formation of large, pure crystals.[4][5] Once at room temperature, further cooling in an ice bath can maximize precipitation.
-
Solvent System Re-evaluation: If recovery is still poor, your compound may be too soluble in the chosen solvent. A two-solvent system (where the compound is soluble in one and insoluble in the other) may be necessary. See Protocol A for details on solvent pair selection.
Q7: My HPLC trace shows a persistent impurity peak close to my product peak. How do I get rid of it?
A7: A closely eluting peak suggests an impurity with very similar polarity and structure, such as a positional isomer. This is a challenging separation that requires a high-resolution technique.
Causality: Isomeric impurities (e.g., from ortho- or para-sulfonylation instead of meta-) have nearly identical functional groups and molecular weights, making them difficult to separate by standard extraction or recrystallization.
Advanced Purification Workflow:
Caption: Workflow for removing challenging impurities.
-
Optimized Flash Chromatography: Standard silica gel chromatography may not be sufficient. Consider using a finer mesh silica or a different stationary phase (e.g., C18-functionalized silica). Run a series of TLCs with different solvent systems (e.g., testing dichloromethane/methanol or ethyl acetate/heptane systems with 0.5% acetic acid) to maximize the separation (ΔRf) between your product and the impurity before scaling up to a column.
-
Preparative HPLC: For high-value material or when all else fails, preparative HPLC is the ultimate solution. It uses the same principles as analytical HPLC but on a larger scale to physically separate and collect the pure fractions.[8]
-
Iterative Recrystallization: Sometimes, multiple recrystallizations can enrich the purity of the mother liquor with the more soluble component, gradually purifying the crystalline solid. This can be effective if there is a slight difference in solubility between the product and the impurity.
Section 3: Standardized Protocols
These protocols provide detailed, step-by-step instructions for the most common and effective purification techniques.
Protocol A: Recrystallization from a Mixed Solvent System (Ethanol/Water)
This protocol is ideal when a single solvent is not suitable. Ethanol is a good choice as the "soluble" solvent, while water serves as the "insoluble" anti-solvent.
-
Place the crude this compound in an Erlenmeyer flask with a stir bar.
-
Heat the flask on a hot plate and add the minimum amount of hot ethanol required to completely dissolve the solid.
-
While stirring the hot ethanol solution, slowly add hot water dropwise until the solution just begins to turn cloudy (this is the saturation point).
-
Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Optional (for colored impurities): Remove the flask from the heat, add a spatula-tip of activated charcoal, and gently swirl for 2-3 minutes. Remove the charcoal via hot gravity filtration.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Once crystals have formed, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold 1:1 ethanol/water, followed by a wash with cold water.[9]
-
Dry the purified crystals under vacuum to a constant weight.
Protocol B: Purification via Acid-Base Extraction
This powerful technique leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities.
Sources
- 1. This compound | 325721-26-4 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. mdpi.com [mdpi.com]
- 7. tis.wu.ac.th [tis.wu.ac.th]
- 8. rjptonline.org [rjptonline.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Benzoic Acid-Derived Sulfonamides
Prepared by: Your Senior Application Scientist
Welcome to the technical support guide for troubleshooting sulfonamide bond formation involving benzoic acid derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing these vital structural motifs. The sulfonamide group is a cornerstone in drug discovery, prized for its ability to act as a bioisostere of carboxylic acids, its metabolic stability, and its role in forming critical hydrogen bonds with biological targets.[1]
However, the synthesis of sulfonamides from benzoic acids presents unique challenges, from activating the carboxylic acid to managing side reactions and achieving high purity. This guide moves beyond simple protocols to explain the underlying chemical principles, helping you diagnose issues and logically arrive at a robust solution.
Section 1: Foundational Principles & Key Synthetic Pathways
Understanding the reaction you are trying to perform is the first step in troubleshooting. When working with benzoic acid derivatives, there are two primary, distinct goals:
-
Formation of N-Acyl Sulfonamides: Coupling a benzoic acid with a primary or secondary sulfonamide (R-SO₂NHR'). This creates a highly acidic moiety often used as a carboxylic acid bioisostere.[2]
-
Conversion of the Carboxylic Acid Group: Transforming the -COOH group of the benzoic acid into a sulfonyl chloride (-SO₂Cl) or related species, which can then be reacted with an amine. This is a more advanced strategy that directly converts the acid into a sulfonamide precursor.[3][4]
The classic method for sulfonamide synthesis—reacting a sulfonyl chloride with an amine—serves as the foundation for many of these strategies.[5][6] The challenge with benzoic acid derivatives is the initial activation or conversion of the stable carboxylic acid group.
Pathway A: Carbodiimide-Mediated Coupling (for N-Acyl Sulfonamides)
This is the most common approach for coupling a carboxylic acid directly with a sulfonamide. Carbodiimide reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-dicyclohexylcarbodiimide) are used to activate the carboxylic acid.[7] The mechanism involves the formation of a highly reactive O-acylisourea intermediate. This intermediate is susceptible to hydrolysis, a common source of reaction failure. To mitigate this, an additive like N-hydroxysuccinimide (NHS) is often included to form a more stable, yet still reactive, NHS-ester.[8][9]
Caption: EDC/NHS coupling mechanism for N-acyl sulfonamide synthesis.
Pathway B: Decarboxylative Halosulfonylation
A modern and powerful strategy involves the direct conversion of the carboxylic acid group into a sulfonyl chloride. This one-pot method uses copper catalysis and photochemistry to achieve a decarboxylative chlorosulfonylation, which can then be reacted in situ with an amine.[3][10] This avoids the need to synthesize a sulfonyl chloride precursor in a separate, often harsh, multi-step sequence.
Caption: Simplified workflow for decarboxylative halosulfonylation.
Section 2: General Troubleshooting Workflow
When a reaction fails, a systematic approach is crucial. Before diving into specific issues, consider the entire experimental process.
Caption: A systematic approach to troubleshooting sulfonamide synthesis.
Section 3: Detailed Troubleshooting Guide (Q&A Format)
This section addresses specific problems encountered during the synthesis.
Issue 1: Low to No Product Formation
Q: My TLC and LC-MS analysis shows only unreacted starting materials after running the reaction overnight. What are the most likely causes?
A: This is a common and frustrating issue, typically pointing to a failure in the activation of the carboxylic acid or insufficient reactivity of the nucleophile.
Possible Causes & Solutions:
-
Inactive Coupling Reagent: Carbodiimides like EDC and DCC are moisture-sensitive. An older bottle or improper storage can lead to complete inactivity.
-
Solution: Use a fresh, unopened bottle of EDC or DCC. For EDC, which is a hydrochloride salt, ensure it has been stored in a desiccator.
-
-
Hydrolysis of Activated Intermediate: The O-acylisourea intermediate formed from EDC/DCC is highly susceptible to hydrolysis, especially in the presence of trace water.[8] This regenerates your starting carboxylic acid.
-
Solution A: Ensure your reaction is performed under strictly anhydrous conditions. Use dry solvents (e.g., from a solvent purification system or freshly distilled) and flame-dry your glassware under an inert atmosphere (N₂ or Ar).
-
Solution B: Add N-hydroxysuccinimide (NHS) or its water-soluble version (Sulfo-NHS). This traps the O-acylisourea to form a more stable NHS-ester, which is less prone to hydrolysis but still reactive towards the sulfonamide/amine nucleophile.[9]
-
-
Insufficient Nucleophilicity:
-
Primary/Secondary Sulfonamides: The N-H bond in a sulfonamide is significantly less nucleophilic than in a typical amine due to the electron-withdrawing effect of the sulfonyl group. An acid-base reaction between the carboxylic acid and the sulfonamide does not readily occur.
-
Amines: Sterically hindered amines (e.g., di-isopropylamine) or highly electron-deficient anilines can be poor nucleophiles.[11][12]
-
Solution: For sluggish reactions, consider increasing the temperature (e.g., from room temperature to 40-50 °C). You can also use a more activating coupling agent system, such as converting the benzoic acid to its more reactive acid chloride form using thionyl chloride (SOCl₂) or oxalyl chloride first, followed by the addition of the amine.[13]
-
-
Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion.
-
Solution: Carefully re-calculate and re-weigh your reactants. A slight excess (1.1-1.2 equivalents) of the coupling agent and the amine/sulfonamide relative to the limiting carboxylic acid is often beneficial.
-
| Parameter | Recommendation | Rationale |
| EDC/DCC | 1.1 - 1.5 eq. | Drives the activation of the carboxylic acid to completion. |
| NHS | 1.1 - 1.5 eq. | Ensures efficient trapping of the reactive intermediate. |
| Amine/Sulfonamide | 1.0 - 1.2 eq. | Ensures full consumption of the limiting reagent. |
| Base (e.g., DIPEA) | 2.0 - 3.0 eq. | Neutralizes HCl from EDC·HCl and the proton from the amine. |
Table 1: Recommended Reagent Stoichiometry for EDC/NHS Coupling.
Issue 2: Major Side Product Formation
Q: My reaction produces a new, major spot on the TLC plate, and the yield of my desired product is low. What could this side product be?
A: Identifying the side product is key to solving the problem. The nature of the byproduct often points directly to the flaw in the reaction setup.
Common Side Products & Diagnostic Solutions:
-
N-Acylurea Byproduct (when using DCC/EDC): The activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive and often difficult to remove. This is more common with sterically hindered carboxylic acids.
-
Diagnosis: This byproduct will have a mass corresponding to [Benzoic Acid + EDC - H₂O]. It is often less polar than the starting acid but can have similar polarity to the product.
-
Solution: Add NHS or another activating agent like OxymaPure before or concurrently with the EDC.[14] This intercepts the O-acylisourea intermediate, preventing the rearrangement. Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can also suppress this side reaction.
-
-
Di-sulfonylation (with primary amines): If you are reacting a sulfonyl chloride with a primary amine, using excess sulfonyl chloride or prolonged reaction times can lead to the formation of a di-sulfonylated product (R-N(SO₂R')₂).[11]
-
Diagnosis: This byproduct is significantly less polar than the desired mono-sulfonamide. It will have a mass corresponding to [Amine + 2x Sulfonyl Group - 2x H].
-
Solution: Use a 1:1 stoichiometry or a slight excess of the amine. Add the sulfonyl chloride solution dropwise to the amine solution at 0 °C to maintain low local concentrations of the electrophile. Monitor the reaction closely by TLC/LC-MS and quench it as soon as the starting amine is consumed.[11]
-
-
Hydrolyzed Sulfonyl Chloride: If your starting material is a sulfonyl chloride (either isolated or generated in situ), any moisture will hydrolyze it to the corresponding sulfonic acid (R-SO₃H).[11] This sulfonic acid is unreactive towards the amine and can complicate purification.
-
Diagnosis: The sulfonic acid is a highly polar, water-soluble compound that will often streak on a normal-phase TLC plate and may be visible in the aqueous layer during workup.
-
Solution: Use anhydrous solvents and perform the reaction under an inert atmosphere. Ensure your amine starting material is also dry.
-
Issue 3: Purification and Isolation Difficulties
Q: The reaction seems to have worked, but the crude product is an inseparable mixture. How can I improve the workup and purification?
A: A well-designed workup is as important as the reaction itself. Sulfonamides and their precursors have varied properties that can be exploited for purification.
Strategies for Effective Purification:
-
Acid/Base Liquid-Liquid Extraction: This is a powerful tool for removing common impurities.
-
To Remove Unreacted Benzoic Acid: After the reaction, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base like saturated sodium bicarbonate (NaHCO₃) solution.[15] The benzoic acid will be deprotonated and move into the aqueous layer, while the neutral sulfonamide product remains in the organic layer.
-
To Remove Unreacted Amine: Wash the organic layer with a dilute aqueous acid like 1M HCl. The amine will be protonated and extracted into the aqueous phase.
-
To Purify an Acidic Product: If your final sulfonamide product contains a free carboxylic acid, you can use this technique to purify it. Extract the product into a basic aqueous layer, wash the aqueous layer with an organic solvent to remove neutral impurities, and then re-acidify the aqueous layer to precipitate your pure product.[14]
-
-
Recrystallization: Sulfonamides are often crystalline solids, making recrystallization an excellent method for achieving high purity.[16]
-
Procedure: Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol, isopropanol, or ethyl acetate/hexane mixtures) and allow it to cool slowly. The pure product should crystallize out, leaving impurities behind in the solvent.
-
-
Chromatography:
-
Flash Chromatography: This is the most common method for purifying complex mixtures.[17]
-
Normal Phase (Silica Gel): A good starting point for many sulfonamides. Typical eluents are hexane/ethyl acetate or dichloromethane/methanol gradients.
-
Reverse Phase (C18): Useful for more polar compounds. Typical eluents are water/acetonitrile or water/methanol gradients, often with a small amount of formic acid or TFA to improve peak shape.
-
-
Preparative TLC/HPLC: For small-scale reactions or very difficult separations, preparative layer chromatography or preparative HPLC can provide high-purity material.
-
Section 4: Key Experimental Protocols
Protocol 1: General Procedure for EDC/NHS Coupling of a Benzoic Acid with a Sulfonamide
This protocol describes the formation of an N-acyl sulfonamide.
-
Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂), add the benzoic acid derivative (1.0 eq.), the primary/secondary sulfonamide (1.1 eq.), and NHS (1.2 eq.).
-
Dissolution: Add anhydrous dichloromethane (DCM) or dimethylformamide (DMF) to dissolve the solids (concentration typically 0.1-0.5 M).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
EDC Addition: Add EDC·HCl (1.2 eq.) to the stirred solution in one portion.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting benzoic acid is consumed.[11]
-
Workup:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude solid or oil by flash column chromatography or recrystallization.
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Plate: Use a silica gel 60 F₂₅₄ TLC plate.
-
Spotting: On the baseline, spot a sample of your starting benzoic acid, your starting amine/sulfonamide, a co-spot (both starting materials in one spot), and a sample of the reaction mixture.
-
Elution: Develop the plate using an appropriate solvent system (e.g., 30-50% ethyl acetate in hexanes).
-
Visualization: Visualize the plate under a UV lamp at 254 nm. You can also use a staining agent like potassium permanganate if your compounds are not UV-active.
-
Analysis: A successful reaction will show the disappearance of the limiting starting material spot and the appearance of a new spot for the product. The product's Rf value will typically be intermediate between the (often polar) acid and the other starting material.
References
-
Wikipedia. (n.d.). Sulfonamide. Wikipedia. [Link]
-
O'Sullivan, S., & McArdle, P. (2018). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances. [Link]
-
Thieme Chemistry. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme Chemistry. [Link]
-
Al-Masoudi, N. A., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives. Molecules. [Link]
-
Stache, E. E., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. [Link]
-
Stache, E. E., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. [Link]
-
ResearchGate. (n.d.). Synthesis of Secondary and Tertiary Sulfonamides. ResearchGate. [Link]
-
RSC Publishing. (2023). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents. Green Chemistry. [Link]
-
Slideshare. (n.d.). Analysis of sulfonamides. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [Link]
-
RSC Publishing. (2023). Development of a synthesis strategy for sulfamethoxazole derivatives and their coupling with hydrogel microparticles. Journal of Materials Chemistry B. [Link]
-
PMC. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules. [Link]
- Google Patents. (n.d.).
-
Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. [Link]
-
PubMed. (2014). Recent advances in sample preparation techniques and methods of sulfonamides detection - A review. Talanta. [Link]
-
ResearchGate. (2023). Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances. [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
-
Chromatography Today. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [Link]
-
Impact Factor. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. [Link]
-
Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]
-
European Journal of Chemistry. (2022). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. [Link]
-
PMC. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie. [Link]
-
CORE. (2018). Synthesis and stability of strongly acidic benzamide derivatives. [Link]
-
Wiley Online Library. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie. [Link]
-
ACS Publications. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society. [Link]
-
SpringerLink. (2018). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]
-
Chemistry & Biology Interface. (n.d.). Recent advances in synthesis of sulfonamides: A review. [Link]
-
ResearchGate. (2018). What is the benefits of the separation of sulfonamides and benzoic acid?. [Link]
-
Beilstein Journals. (2018). Synthesis and stability of strongly acidic benzamide derivatives. [Link]
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- 3. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00405E [pubs.rsc.org]
- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 8. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
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Technical Support Center: Solubilization Guide for 3-[Methyl(phenyl)sulfamoyl]benzoic acid
[1][2]
Ticket ID: SOL-325721-26-4 Subject: Resolving Solubility & Precipitation Issues in Aqueous Media Compound: 3-[Methyl(phenyl)sulfamoyl]benzoic acid (CAS: 325721-26-4) Classification: Lipophilic Weak Acid[1][2]
Executive Summary: The Solubility Profile
As a Senior Application Scientist, I often see researchers struggle with this compound because they treat it like a standard hydrophilic acid. It is not.
This compound presents a dual challenge:
-
Lipophilicity: The N-methyl-N-phenyl sulfonamide moiety adds significant hydrophobic bulk (Predicted LogP ~2.2).[1][2]
-
pH-Dependence: The carboxylic acid group (pKa ≈ 3.8–4.[1][2]2) is the only handle for aqueous solubility.[1][2]
The Golden Rule: At pH < 4, this compound exists in its protonated, neutral form and is virtually insoluble in water.[1][2] To dissolve it, you must either deprotonate it (pH > 6) or solvate it (organic cosolvents).[1][2]
Module 1: Stock Solution Preparation (The "Source of Truth")
Q: Can I dissolve this directly in water or saline? A: No. Attempting to dissolve the solid powder directly in water, PBS, or saline usually results in a suspension or floating clumps.[2] The kinetics of dissolution for the solid crystalline form are extremely slow at neutral pH.[1][2]
Protocol: Creating a Robust Stock Solution
-
Solvent Choice: Anhydrous DMSO (Dimethyl sulfoxide) is the gold standard.[1][2] Ethanol is a secondary choice but evaporates faster, changing concentrations over time.[1][2]
-
Concentration: Aim for 10 mM to 50 mM for the stock.
-
Procedure:
| Solvent | Solubility Rating | Recommended Max Conc. | Notes |
| DMSO | Excellent | > 50 mM | Preferred for biological assays.[1][2] |
| Ethanol | Good | ~ 20 mM | Good for evaporation protocols.[1][2] |
| Water (pH 7) | Poor | < 0.1 mM | Requires pH adjustment to dissolve.[1][2] |
| 0.1 M NaOH | Moderate | ~ 10 mM | Forms the sodium salt (soluble).[1][2] |
Module 2: Aqueous Dilution & Preventing "Crash Out"
Q: I diluted my DMSO stock 1:1000 into cell culture media, and it precipitated. Why? A: This is "Solvent Shock." You transitioned the compound from a happy hydrophobic environment (DMSO) to a hostile hydrophilic one (Water) too quickly, or the local pH dropped.[1][2]
The Mechanism: When a droplet of DMSO stock hits the aqueous buffer, the DMSO diffuses away instantly.[1][2] If the local concentration of the compound exceeds its aqueous solubility limit before it can disperse, it nucleates and precipitates.[1][2]
Protocol: The "Step-Down" Dilution Method Do not jump from 100% DMSO to 0.1% DMSO in one step if working at high concentrations.[1][2]
-
Prepare an Intermediate: Dilute your stock 1:10 in pure Ethanol or PEG-400.[1][2]
-
Slow Addition: Add the intermediate solution to your stirred aqueous buffer dropwise.
-
Check pH: Ensure the final buffer pH remains above 7.0.
Q: What is the "Safe Zone" for pH? A: You must maintain the compound in its ionized (carboxylate) form.[1][2]
Visualization: The Solubilization Decision Tree
Figure 1: Logical flow for determining solubility based on solvent choice and environmental pH.[1][2]
Module 3: Advanced Troubleshooting (FAQ)
Q: Can I use Cyclodextrins? A: Yes. If you cannot use DMSO (e.g., in vivo studies), 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly effective.[1][2]
-
Protocol: Prepare a 20% (w/v) HP-β-CD solution in water.[1][2] Add the compound powder.[1][2] Stir for 2–4 hours at room temperature. The hydrophobic phenyl rings will nest inside the cyclodextrin cavity, shielding them from water.[1][2]
Q: My compound precipitated after 24 hours in the fridge. Is it ruined? A: It is likely just crystallized.[1][2]
-
Warm the solution to 37°C.
-
Adjust pH with a tiny amount of 1M NaOH if necessary.[1][2] Note: Cold temperatures reduce kinetic solubility.[1][2] Always store working solutions at RT if possible, or re-validate after thawing.
Q: How do I filter sterilize this? A: Use Nylon or PTFE (hydrophobic) filters for DMSO stocks.[1][2] Use PES (polyethersulfone) for aqueous dilutions.[1][2]
References & Grounding
-
PubChem Compound Summary. this compound.[1][2][4] National Center for Biotechnology Information.[1][2] [Link][1][2]
-
Wiedmann, T. S., et al. (1997).[1][2] Ionization and Solubilization of Benzoic Acid Derivatives. Pharmaceutical Research. (Provides mechanistic basis for pKa shifts and micellar solubilization of benzoic acid derivatives). [Link]
Sources
- 1. PubChemLite - this compound (C14H13NO4S) [pubchemlite.lcsb.uni.lu]
- 2. 3-(Phenylsulfamoyl)benzoic acid | C13H11NO4S | CID 759339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. PubChemLite - 3-[(3-methylphenyl)sulfamoyl]benzoic acid (C14H13NO4S) [pubchemlite.lcsb.uni.lu]
Minimizing byproduct formation during sulfamoyl benzoic acid synthesis
Technical Support Center: Sulfamoyl Benzoic Acid Synthesis
A Guide to Minimizing Byproduct Formation and Optimizing Yield
Welcome to the technical support center for sulfamoyl benzoic acid synthesis. As a Senior Application Scientist, I understand the nuances and challenges that can arise during this multi-step synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate common pitfalls, troubleshoot effectively, and implement preventative strategies to ensure high purity and yield. We will move beyond simple protocols to explore the causality behind byproduct formation, empowering you to make informed decisions in your laboratory.
Frequently Asked Questions (FAQs)
Here are answers to the most common initial queries we receive regarding sulfamoyl benzoic acid synthesis.
Q1: What is the most common synthetic route for sulfamoyl benzoic acid? A1: The most prevalent and established method is a two-step process. It begins with the electrophilic chlorosulfonation of a benzoic acid derivative using chlorosulfonic acid to create a reactive sulfonyl chloride intermediate. This intermediate is then reacted with ammonia or a suitable primary/secondary amine in a second step (amination) to form the final sulfamoyl benzoic acid product.[1][2][3][4]
Q2: I have a high-melting, insoluble white solid in my final product. What is it and how can I avoid it? A2: This is almost certainly a diaryl sulfone byproduct.[5] It forms during the chlorosulfonation step, especially at elevated temperatures, when the newly formed sulfonyl chloride intermediate acts as an electrophile and reacts with another molecule of benzoic acid.[5] The most effective way to prevent its formation is to maintain a low and controlled reaction temperature throughout the chlorosulfonation process.[5]
Q3: My overall yield is very low, even though the first step appears to work. What's the likely cause? A3: Low yield is often due to the hydrolysis of the highly reactive chlorosulfonyl benzoic acid intermediate. This intermediate readily reacts with any moisture present, converting it back to the water-soluble sulfonic acid, which will be lost during workup. To prevent this, you must use rigorously dried glassware and reagents and minimize the intermediate's exposure to atmospheric moisture before the amination step.
Q4: Can I use a single-pot method for this synthesis? A4: While multi-step syntheses are more common for ensuring purity, some one-pot methodologies have been developed, particularly for specific derivatives like bumetanide.[6] These often involve reductive amination of a nitro-substituted precursor.[6] However, these methods can present their own challenges, such as the formation of dialkylated byproducts if the reaction is not carefully monitored.[6] For general synthesis, the two-step approach offers more control over each transformation.
Troubleshooting Guide: From Problem to Solution
This section provides a deeper dive into specific experimental issues, their root causes, and actionable solutions.
Issue 1: Formation of Unwanted Isomers during Chlorosulfonation
-
Symptom: NMR or HPLC analysis shows the presence of multiple isomers (e.g., a mix of meta and para substituted products).
-
Scientific Cause: The chlorosulfonation of benzoic acid is an electrophilic aromatic substitution reaction. The carboxylic acid group is a deactivating, meta-directing group. However, at higher temperatures or with prolonged reaction times, thermodynamic equilibration can occur, potentially favoring the formation of the more stable para-isomer.[5]
-
Solution:
-
Strict Temperature Control: Maintain a consistent and lower reaction temperature (typically 20°C to 90°C) during the addition of reagents and subsequent heating.[5] This favors the kinetically controlled meta-product.
-
Monitor Reaction Progress: Use analytical techniques like TLC or HPLC to track the consumption of the starting material. The reaction should be stopped as soon as the starting benzoic acid is consumed to prevent extended heating that could lead to isomerization.[5]
-
Issue 2: Low Purity and Oily Residues After Amination
-
Symptom: The precipitated product after acidification is sticky, oily, or fails to crystallize properly. HPLC analysis shows multiple impurities.
-
Scientific Cause: This can stem from several issues:
-
Incomplete Amination: Insufficient amine or inadequate reaction time can leave unreacted sulfonyl chloride. During workup, this reactive intermediate can hydrolyze or react non-selectively.
-
Side Reactions with Thionyl Chloride: If the synthesis involves converting the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂), N-sulfinylsulfonamides can form as byproducts.[7]
-
Excess Amine: While necessary, a large excess of a liquid amine can be difficult to remove and may interfere with crystallization.
-
-
Solution:
-
Controlled Addition: Add the sulfonyl chloride intermediate slowly to a cooled (ice bath) solution of the amine or ammonia.[8] This helps manage the exothermic reaction.
-
Ensure Complete Reaction: Allow the reaction to stir at room temperature for several hours after the initial addition to ensure completion.[8][9] Monitor via TLC.
-
Proper Workup: After amination, carefully acidify the mixture with an acid like HCl to a pH of 1-2 to ensure full precipitation of the carboxylic acid product.[8][10]
-
Purification by Recrystallization: This is a crucial step. A mixture of ethanol and water is often effective for purifying the crude product.[3] The crude solid is dissolved in the minimum amount of hot solvent and allowed to cool slowly, causing the pure product to crystallize while impurities remain in the mother liquor.
-
Workflow for Diagnosing Synthesis Issues
The following diagram outlines a logical workflow for troubleshooting common problems encountered during the synthesis.
Caption: A logical workflow to diagnose the cause of low yield or impurities.
Preventative Strategies and Optimized Protocols
Proactively minimizing byproduct formation is superior to post-synthesis purification challenges. The following table and protocols are designed to help you set up your reaction for success from the start.
Table 1: Key Parameters and Their Impact on Byproduct Formation
| Parameter | Recommended Setting | Rationale & Impact on Byproducts |
| Chlorosulfonation Temperature | Maintain between 20-90°C; avoid exceeding 100°C.[5] | High temperatures promote the formation of diaryl sulfone and unwanted para-isomers.[5] |
| Chlorosulfonic Acid Stoichiometry | Use a moderate excess (e.g., 4-6 equivalents).[11] | An insufficient amount can lead to incomplete reaction and increase sulfone formation. A large excess can make workup difficult. |
| Reaction Time (Chlorosulfonation) | Monitor via TLC/HPLC; stop when starting material is gone. | Prolonged heating, even at moderate temperatures, can lead to isomer formation.[5] |
| Atmospheric Conditions | Perform under an inert atmosphere (N₂ or Ar) if possible. | Minimizes contact of the highly reactive sulfonyl chloride intermediate with atmospheric moisture, preventing hydrolysis. |
| Amination Temperature | Initial addition at 0-5°C (ice bath).[8] | Controls the highly exothermic reaction between the sulfonyl chloride and the amine, preventing side reactions. |
| Post-Amination pH | Acidify to pH 1-2.[8][10] | Ensures complete protonation and precipitation of the final sulfamoyl benzoic acid product, maximizing isolated yield. |
Optimized General Protocol: 4-Sulfamoylbenzoic Acid Synthesis
This protocol integrates best practices to minimize common byproducts.
Step 1: Chlorosulfonation of Benzoic Acid
-
Setup: In a fume hood, equip a three-neck, oven-dried, round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for HCl gas.
-
Reagent Addition: Charge the flask with chlorosulfonic acid (5 eq.). Cool the flask in an ice-water bath.
-
Reaction: Slowly add benzoic acid (1 eq.) in small portions to the stirred, cooled chlorosulfonic acid, ensuring the temperature does not rise excessively.[11]
-
Heating: After the addition is complete, remove the ice bath and heat the mixture gently (e.g., to 70-80°C) for 2-3 hours, or until TLC/HPLC indicates the consumption of the starting material.[5][11]
-
Workup: Allow the reaction mixture to cool to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring.[5][11]
-
Isolation: The 3-(chlorosulfonyl)benzoic acid will precipitate as a white solid. Collect the solid by vacuum filtration and wash it thoroughly with cold deionized water to remove residual acids. Dry the intermediate under vacuum. Use it immediately in the next step to prevent decomposition.
Step 2: Amination of 3-(Chlorosulfonyl)benzoic Acid
-
Setup: In a separate flask, cool a concentrated solution of ammonium hydroxide (or a solution of the desired amine) in an ice bath.[8]
-
Reagent Addition: Slowly add the dried 3-(chlorosulfonyl)benzoic acid from Step 1 in small portions to the cold ammonia/amine solution with vigorous stirring.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours.[8]
-
Precipitation: Cool the reaction mixture again in an ice bath and slowly acidify it by adding concentrated HCl until the pH is between 1 and 2. A white solid of the final product should precipitate.[8]
-
Purification: Collect the crude product by vacuum filtration and wash with cold water. Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure sulfamoyl benzoic acid.[3]
General Synthetic Pathway and Key Side Reactions
Caption: Primary reaction pathway and common side reactions.
References
- BenchChem. (2025).
- ChemicalBook. (2025). 3-SULFAMOYL-BENZOIC ACID | 636-76-0.
- ResearchGate. (n.d.). Synthesis of a series of dialkylsulphamylbenzoic acids | Request PDF.
- Holland, G. F. (1975). Process for preparing 2-chloro-5-sulfamoylbenzoic acids. U.S. Patent No. 3,879,402.
- Tigyi, G., et al. (n.d.). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. PMC.
- Patsnap. (2015). A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid. Eureka.
- Google Patents. (n.d.). Process for the preparation of sulfamylbenzoic acids.
- Egbujor, M. C., et al. (2020). Synthesis and characterization of benzoylated sulfamoyl carboxylic acids. MedCrave.
- BenchChem. (2025).
- Borecki, D., & Lehr, M. (2022). N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α.
- Egbujor, M. C., et al. (2020). Synthesis and characterization of benzoylated sulfamoyl carboxylic acids.
- Google Patents. (n.d.). A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid.
- WIPO Patentscope. (2020). Preparation method of 2-methoxy-5-sulfamoylbenzoic acid.
- Google Patents. (n.d.). Process for the preparation of chlorinated 4,5-difluorobenzoic acids, -benzoic acid derivatives and -benzaldehydes. U.S.
- Google Patents. (n.d.). 4-chloro-3-sulfamoylbenzoic acid hydrazides, a process for the preparation thereof, pharmaceutical compositions containing them and their use as medicaments.
- Google Patents. (n.d.). Method for sulfonation of 1,2-benzisoxazole-3-acetic acid. U.S.
- Google Patents. (n.d.). 4-halo-3-sulfamoylbenzamides and methods of preparing the same. U.S.
- ChemicalBook. (2026). Carzenide | 138-41-0.
- BenchChem. (n.d.). An In-depth Technical Guide to 4-chloro-3-nitro-5-sulfamoylbenzoic Acid: Properties, Synthesis, and Analysis.
- BenchChem. (2025). Application Notes: Synthesis of Sulfonamides Using 4-(Chlorosulfonyl)benzoic Acid.
- International Journal of Research in Pharmacy and Chemistry. (n.d.).
- IRIS. (2024). Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors.
- Sigma-Aldrich. (n.d.). 4-(Chlorosulfonyl)benzoic acid 96%.
- CymitQuimica. (n.d.). CAS 4025-64-3: 3-(Chlorosulfonyl)benzoic acid.
- BenchChem. (2025). A Comparative Guide to the Synthesis of Sulfamoylbenzoates: Traditional vs. Novel Methodologies.
- The Royal Society of Chemistry. (n.d.). Synthesis and Biological Evaluation of Sulfamoyl Benzamide Derivatives as Selective Inhibitors for h-NTPDases.
- Santa Cruz Biotechnology. (n.d.). 4-Sulfamoylbenzoic acid.
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- 2. US3203987A - 4-halo-3-sulfamoylbenzamides and methods of preparing the same - Google Patents [patents.google.com]
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- 11. rsc.org [rsc.org]
Technical Support Center: Non-Chromatographic Purification of 3-[Methyl(phenyl)sulfamoyl]benzoic Acid
Welcome to the technical support center for the purification of 3-[Methyl(phenyl)sulfamoyl]benzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who require high-purity material without resorting to chromatographic techniques. Here, we leverage our expertise to provide you with robust, field-proven strategies focusing on the fundamental chemical properties of your target compound. Our protocols are designed to be self-validating, with clear explanations of the underlying principles to empower you to troubleshoot and adapt these methods to your specific needs.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical features of this compound that I can exploit for purification?
A1: this compound has two key functional groups that dictate its purification strategy: a carboxylic acid and a sulfonamide.
-
Carboxylic Acid Group: This group is acidic, with a pKa similar to, but likely slightly lower (more acidic) than, benzoic acid (pKa ~4.2) due to the electron-withdrawing nature of the sulfamoyl group. The parent compound, 3-sulfamoylbenzoic acid, has a pKa of 3.54[1]. This acidity allows for the formation of a water-soluble carboxylate salt upon treatment with a mild base, which is the cornerstone of acid-base extraction.
-
Sulfonamide Group: The sulfonamide NH proton is very weakly acidic and will not be deprotonated by mild bases, allowing for selective manipulation of the carboxylic acid. The overall molecule is a crystalline solid with a relatively high melting point, making it an excellent candidate for purification by recrystallization.
Q2: What are the most common impurities I should expect?
A2: The most likely impurities will depend on the synthetic route employed. A common approach involves the reaction of a benzoic acid derivative with a sulfamoyl chloride[2]. Therefore, you should anticipate:
-
Unreacted starting materials (e.g., N-methylaniline, 3-(chlorosulfonyl)benzoic acid).
-
Side-products from the sulfonylation reaction.
-
Residual solvents from the reaction work-up.
Q3: Is chromatography really necessary for achieving high purity?
A3: Not at all. For many crystalline organic compounds like this one, traditional methods such as recrystallization and acid-base extraction can yield material of >99% purity. These methods are often more scalable, cost-effective, and environmentally friendly than chromatography.
Troubleshooting and Purification Guides
This section provides detailed protocols and troubleshooting advice for the most effective non-chromatographic purification strategies for this compound.
Strategy 1: Acid-Base Extraction
This technique is ideal for removing neutral or basic impurities. It leverages the acidic nature of the carboxylic acid group to move your target compound from an organic solvent into an aqueous base, leaving behind impurities that are not acidic.
-
Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent, such as ethyl acetate or diethyl ether.
-
Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Mixing and Separation: Stopper the funnel and shake vigorously, venting frequently to release the pressure from the evolved CO₂ gas. Allow the layers to separate. The deprotonated this compound (as its sodium salt) will be in the upper aqueous layer, while neutral impurities will remain in the organic layer.
-
Isolation of Impurities (Optional): Drain the lower organic layer. This layer contains any neutral or basic impurities. It can be washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated to recover these impurities if needed.
-
Regeneration of the Pure Acid: To the aqueous layer in the separatory funnel, slowly add 2M hydrochloric acid (HCl) with swirling until the solution is acidic (pH ~2), which can be confirmed with litmus paper. Your pure product will precipitate out as a white solid.
-
Collection and Drying: Collect the precipitated solid by vacuum filtration, washing the filter cake with cold deionized water to remove any inorganic salts. Dry the purified solid in a vacuum oven.
| Problem | Possible Cause | Solution |
| Emulsion forms at the interface | High concentration of the compound or fine particulate matter. | Add a small amount of brine (saturated NaCl solution) to break the emulsion. Gentle swirling instead of vigorous shaking can also help. |
| No precipitate forms upon acidification | The product may be more soluble in the acidic aqueous solution than expected, or the concentration is too low. | Extract the acidified aqueous layer with a fresh portion of organic solvent (e.g., ethyl acetate). The protonated acid will move back into the organic phase. Then, dry and evaporate the organic solvent to recover the product. |
| Low Recovery | Incomplete extraction into the aqueous base or incomplete precipitation. | Perform the extraction with the aqueous base multiple times (2-3x) to ensure all the acidic product has been transferred. Ensure the aqueous layer is sufficiently acidified to fully protonate and precipitate the product. |
Strategy 2: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds by removing impurities that have different solubility profiles from the desired product. The key is to find a solvent system in which the target compound is highly soluble at high temperatures and poorly soluble at low temperatures.
A mixture of ethanol and water is a good starting point for the recrystallization of this compound[2].
-
Dissolution: In an Erlenmeyer flask, add the crude solid and a minimal amount of hot ethanol to dissolve it completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. Use pre-heated glassware to prevent premature crystallization.
-
Crystallization: To the hot, clear solution, add hot water dropwise until the solution becomes slightly cloudy (the cloud point). Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of cold ethanol/water mixture and then dry them in a vacuum oven.
| Problem | Possible Cause | Solution |
| "Oiling out" | The melting point of the solid is lower than the boiling point of the solvent, or high impurity concentration. | Re-heat the solution to dissolve the oil, add more of the better solvent (in this case, ethanol), and allow it to cool more slowly. |
| No crystals form | Too much solvent was used, or the solution is supersaturated. | If too much solvent was used, gently heat the solution to evaporate some of the solvent and then allow it to cool again. If supersaturated, induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound. |
| Low yield | The compound has significant solubility in the cold solvent, or too much solvent was used. | Ensure the solution is cooled thoroughly in an ice bath to minimize solubility. Use the minimum amount of hot solvent necessary for dissolution. |
If an ethanol/water mixture is not effective, consider the following solvent systems, which are often suitable for aromatic carboxylic acids and sulfonamides[3][4]:
-
Isopropanol/water
-
Acetone/hexane
-
Ethyl acetate/hexane
Strategy 3: Trituration
Trituration is a simple and rapid purification method that involves "washing" a solid with a solvent in which the desired product is insoluble, but the impurities are soluble[5].
-
Solvent Selection: Choose a solvent where this compound has very low solubility, but the suspected impurities are highly soluble. For removing non-polar impurities, a non-polar solvent like hexanes or diethyl ether is a good choice.
-
Procedure: Place the crude solid in a flask and add a small amount of the chosen solvent. Stir or sonicate the suspension for 10-15 minutes.
-
Isolation: Collect the purified solid by vacuum filtration and wash the filter cake with a small amount of the cold trituration solvent.
-
Drying: Dry the solid in a vacuum oven.
| Problem | Possible Cause | Solution |
| Low Recovery | The product has some solubility in the trituration solvent. | Use a smaller volume of solvent and ensure it is cold. Minimize the contact time. |
| Ineffective Purification | The impurities have similar solubility to the product in the chosen solvent. | Experiment with different solvents of varying polarity. |
Visualizing the Purification Workflows
To further clarify the decision-making process and the experimental steps, the following diagrams illustrate the purification workflows.
Caption: Decision workflow for selecting a purification strategy.
Caption: Workflow for purification by acid-base extraction.
Caption: Workflow for purification by recrystallization.
References
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. Retrieved February 19, 2026, from [Link]
-
IMPROVED PROCESS FOR THE PURIFICATION OF SULFONIC ACIDS. (2021). European Patent Office. EP 3763700 A1. Retrieved from [Link]
- Method for the purification of aryl sulfonic acids and salts. (2002). Google Patents. US 2002/0022743 A1.
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved February 19, 2026, from [Link]
-
Ultrasonically Assisted Synthesis of Aromatic Sulfonic Acids under Vilsmeier Haack Conditions in Acetonitrile Medium. (2014). Scientific Research Publishing. Retrieved from [Link]
-
3-[(3-methylphenyl)sulfamoyl]benzoic acid (C14H13NO4S). (n.d.). PubChemLite. Retrieved February 19, 2026, from [Link]
-
This compound (C14H13NO4S). (n.d.). PubChemLite. Retrieved February 19, 2026, from [Link]
-
Synthesis of some Aryl sulfonamide Compounds from o-Nitrotoluene. (2012). SciSpace. Retrieved from [Link]
-
Laboratory Techniques of Purification and Isolation. (2012). Drug Development. Retrieved from [Link]
-
4-chloro-3-sulfamoylbenzoic acid | 1205-30-7. (n.d.). PharmaCompass. Retrieved February 19, 2026, from [Link]
-
3-Sulfamoylbenzoic acid. (n.d.). PubChem. Retrieved February 19, 2026, from [Link]
-
A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. (2019). MDPI. Retrieved from [Link]
- Process for the preparation of sulfamylbenzoic acids. (1980). Google Patents. CA 1082191 A.
- Purification of benzoic acid. (1966). Google Patents. US 3235588 A.
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Acid–base extraction. (n.d.). Wikipedia. Retrieved February 19, 2026, from [Link]
-
Purification of Benzoic Acid by Crystallization. (2015). YouTube. Retrieved from [Link]
-
Methods of purification of organic compounds. (2019). BYJU'S. Retrieved from [Link]
-
Synthesis and characterization of benzoylated sulfamoyl carboxylic acids. (2020). MedCrave. Retrieved from [Link]
-
Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. (2023). PMC. Retrieved from [Link]
-
Methods of Purification of Organic Compounds. (n.d.). CK-12 Foundation. Retrieved February 19, 2026, from [Link]
Sources
Validation & Comparative
A Comparative Guide to the 1H NMR Chemical Shifts of 3-[Methyl(phenyl)sulfamoyl]benzoic acid
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) chemical shifts for 3-[Methyl(phenyl)sulfamoyl]benzoic acid. While specific experimental data for this compound is not widely published, this document synthesizes theoretical predictions, data from analogous structures, and fundamental NMR principles to offer a robust and scientifically grounded comparison for researchers, scientists, and professionals in drug development.[1]
Introduction
This compound is a molecule of interest in medicinal chemistry and materials science. Its structural elucidation is paramount for understanding its function and for quality control during synthesis. ¹H NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. By analyzing the chemical shifts of the protons, we can deduce the electronic environment of each hydrogen atom, offering critical insights into the molecule's connectivity and conformation.
This guide will delve into the predicted ¹H NMR spectrum of this compound, compare it with related compounds, and discuss the key factors influencing the observed chemical shifts.
Predicted ¹H NMR Spectrum and Structural Assignment
The structure of this compound contains several distinct proton environments that are expected to give rise to a series of signals in the ¹H NMR spectrum. Based on established principles of NMR spectroscopy and data from similar compounds, a confident prediction of its spectral features can be made.[1]
Molecular Structure and Proton Numbering
To facilitate the discussion of the ¹H NMR spectrum, the protons in this compound are numbered as follows:
Caption: Structure of this compound with proton numbering.
Predicted Chemical Shifts
The following table summarizes the predicted ¹H NMR chemical shifts for this compound. These predictions are based on the analysis of substituent effects and data from analogous compounds.
| Proton Number | Multiplicity | Predicted Chemical Shift (δ, ppm) | Rationale |
| H¹ (COOH) | broad singlet | > 10 | The acidic proton of the carboxylic acid is highly deshielded due to the electronegativity of the oxygen atoms and hydrogen bonding. Its chemical shift is sensitive to solvent, concentration, and temperature.[1][2][3] |
| H² (Ar-H) | singlet or narrow multiplet | ~8.2-8.4 | This proton is ortho to the electron-withdrawing carboxylic acid group and meta to the sulfamoyl group, leading to significant deshielding. |
| H⁴ (Ar-H) | triplet | ~7.8-8.0 | This proton is meta to both the carboxylic acid and sulfamoyl groups. |
| H⁵ (Ar-H) | doublet | ~8.0-8.2 | This proton is para to the carboxylic acid group and ortho to the sulfamoyl group. |
| H⁶ (Ar-H) | doublet | ~7.6-7.8 | This proton is ortho to the carboxylic acid group and para to the sulfamoyl group. |
| H²' & H³' (Ph-H) | multiplet | ~7.2-7.5 | Protons on the N-phenyl ring are expected to appear in the typical aromatic region. |
| H⁴' (Ph-H) | multiplet | ~7.2-7.5 | Protons on the N-phenyl ring are expected to appear in the typical aromatic region. |
| H⁸ (N-CH₃) | singlet | ~3.3-3.5 | The methyl protons are adjacent to a nitrogen atom, which causes a moderate downfield shift. |
Comparative Analysis with Analogous Structures
To substantiate the predicted chemical shifts, a comparison with experimentally determined data for related compounds is essential.
Benzoic Acid Derivatives
The chemical shifts of the aromatic protons in the benzoic acid ring are influenced by the nature and position of the substituents. For instance, in benzoic acid itself, the ortho protons (C2-H and C6-H) resonate at approximately 8.12 ppm, the meta protons (C3-H and C5-H) at around 7.5 ppm, and the para proton (C4-H) at about 7.62 ppm.[4] The presence of the electron-withdrawing sulfamoyl group at the meta position in our target molecule is expected to further deshield the protons on the benzoic acid ring.
N-Methyl-N-phenylsulfonamides
The chemical shift of the N-methyl protons in N-methyl-N-phenylsulfonamides is a key diagnostic signal. In similar structures, this singlet typically appears in the range of 3.0-3.5 ppm. For example, in methyl phenyl sulfone, the methyl protons resonate around 3.1 ppm.[5] The electronic environment of the methyl group in this compound is expected to be similar.
The Causality Behind Experimental Choices: Solvent Effects
The choice of solvent in NMR spectroscopy is a critical experimental parameter that can significantly influence the chemical shifts, particularly for protons involved in hydrogen bonding, such as the carboxylic acid proton.[6][7][8]
-
Aprotic Solvents (e.g., CDCl₃, Acetone-d₆): In these solvents, the carboxylic acid proton will exhibit a chemical shift that is highly dependent on concentration. At higher concentrations, intermolecular hydrogen bonding leads to a more deshielded proton and a downfield shift.
-
Protic Solvents (e.g., DMSO-d₆, D₂O): In a solvent like DMSO-d₆, which is a strong hydrogen bond acceptor, the carboxylic acid proton will form a strong hydrogen bond with the solvent, resulting in a significant downfield shift, often above 12 ppm.[7] In D₂O, the acidic proton will exchange with deuterium, causing the signal to disappear from the ¹H NMR spectrum. This is a useful technique for identifying exchangeable protons.[3]
The aromatic proton chemical shifts are also susceptible to solvent effects, although generally to a lesser extent than exchangeable protons. Aromatic solvents can induce shielding or deshielding effects due to their magnetic anisotropy.[6]
Caption: Experimental workflow for ¹H NMR analysis of this compound.
Experimental Protocol: A Self-Validating System
To obtain a reliable ¹H NMR spectrum of this compound, the following protocol is recommended:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. The choice of DMSO-d₆ is often preferred for carboxylic acids as it solubilizes them well and allows for the observation of the acidic proton.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
-
Instrumental Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.
-
Ensure the instrument is properly shimmed to obtain sharp, symmetrical peaks.
-
Set the appropriate spectral width to encompass all expected proton signals (typically 0-15 ppm).
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum and perform baseline correction.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the multiplicity (singlet, doublet, triplet, etc.) to deduce the number of neighboring protons.
-
-
Validation (D₂O Exchange):
-
To confirm the assignment of the carboxylic acid proton, add a drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The disappearance of the broad singlet above 10 ppm will validate its assignment as the acidic proton.[3]
-
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the ¹H NMR chemical shifts for this compound. By leveraging data from analogous structures and a thorough understanding of NMR principles, we have established a reliable framework for the interpretation of its spectrum. The comparative data and the detailed experimental protocol offer a valuable resource for researchers working with this compound and similar molecular scaffolds. The key to accurate structural elucidation lies not only in the acquisition of high-quality data but also in the careful consideration of experimental parameters, particularly the choice of solvent.
References
-
Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters - PubMed. (2023). Magn Reson Chem, 61(4), 248-252. [Link]
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APPENDIX 2 - DSpace@MIT. (n.d.). MIT DSpace. [Link]
-
VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids - The Royal Society of Chemistry. (2015). Royal Society of Chemistry. [Link]
-
Exchangeable Protons in NMR—Friend or Foe? - ACD/Labs. (2023). ACD/Labs. [Link]
-
Studies of the solvent effect on the chemical shifts in n.m.r. spectroscopy. II. Solutions of succinic anhydride, maleic anhydri - Canadian Science Publishing. (1967). Canadian Journal of Chemistry, 45(15), 1829-1836. [Link]
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Supplementary Information - The Royal Society of Chemistry. (n.d.). Royal Society of Chemistry. [Link]
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How does solvent choice effect chemical shift in NMR experiments? : r/chemhelp - Reddit. (2022). Reddit. [Link]
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1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis ... - Doc Brown's Chemistry. (n.d.). Doc Brown's Chemistry. [Link]
-
1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0198309) - NP-MRD. (n.d.). NP-MRD. [Link]
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Synthesis of a new series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides as carbonic anhydrase I, II, IV and IX inhibitors. (2020). Bioorganic Chemistry, 96, 103632. [Link]
-
3-[methyl(4-methylphenyl)sulfamoyl]benzoic acid (C15H15NO4S) - PubChemLite. (n.d.). PubChem. [Link]
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This compound (C14H13NO4S) - PubChemLite. (n.d.). PubChem. [Link]
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1H NMR chemical shift ppm table. (n.d.). Cal Poly Pomona. [Link]
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Synthesis and characterization of benzoylated sulfamoyl carboxylic acids - MedCrave. (2020). Biorg Org Chem, 4(1), 22-25. [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). Organic Process Research & Development, 20(4), 735-741. [Link]
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13.4: Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]
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NMR Spectroscopy – 1H NMR Chemical Shifts - Organic Chemistry Data & Info. (2020). Organic Chemistry Data & Info. [Link]
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1H-NMR - NOP - Sustainability in the organic chemistry lab course. (n.d.). NOP - Sustainability in the organic chemistry lab course. [Link]
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Technical Deep Dive: FTIR Spectrum Analysis of 3-[Methyl(phenyl)sulfamoyl]benzoic acid
Strategic Overview
In the development of sulfonamide-based pharmaceuticals, 3-[Methyl(phenyl)sulfamoyl]benzoic acid (CAS 325721-26-4) represents a critical structural motif. It combines a lipophilic
However, validating the synthesis of this compound presents a specific challenge: distinguishing the tertiary sulfonamide product from its secondary amine precursors and acid chloride starting materials.
This guide provides a rigorous spectral analysis of this compound. Unlike generic spectral libraries, we focus on the comparative performance of FTIR against alternative analytical methods (Raman, NMR) and provide a self-validating protocol to confirm structural identity without a reference standard.
Molecular Deconstruction & Spectral Logic
To accurately interpret the FTIR spectrum, we must deconstruct the molecule into its constituent vibrational oscillators. The molecule consists of three distinct domains, each yielding diagnostic signals.
-
The Acid Domain (COOH): Exists primarily as a hydrogen-bonded dimer in solid state.[1]
-
The Linker Domain (SO₂-N): A tertiary sulfonamide. Crucial Note: Unlike many sulfonamides, this nitrogen has no hydrogen attached (
). The absence of N-H stretching is the primary indicator of reaction completion. -
The Aromatic Domain: Two benzene rings (one substituted at 1,3; the other monosubstituted).
Diagram 1: Spectral Logic Flow
This diagram illustrates the logical pathway to assign functional groups based on wavenumber regions.
Caption: Logical decomposition of vibrational modes. The red node highlights a critical negative result (absence of N-H) required for purity validation.
Comparative Analysis: FTIR vs. Alternatives
Before detailing the specific peaks, it is essential to understand why FTIR is the chosen method for this specific intermediate compared to NMR or Raman spectroscopy.
Performance Matrix
| Feature | FTIR (Mid-IR) | Raman Spectroscopy | ¹H-NMR |
| Primary Utility | Functional group identification (COOH, SO₂) | Carbon backbone & symmetric bonds (S-S, C=C) | Exact proton counting & connectivity |
| Sensitivity to SO₂ | High: Strong dipole change in S=O bonds. | Low: S=O is often weak in Raman. | N/A: No protons on SO₂ group. |
| Differentiation of COOH | Excellent: Distinct broad O-H dimer band.[1] | Poor: O-H signal is weak; fluorescence interference common. | Good: Acidic proton appears at >11 ppm (if not exchanged). |
| Throughput | High (ATR method takes <1 min). | Medium (Requires laser optimization). | Low (Requires deuterated solvents). |
| Cost per Sample | Low. | Low. | High. |
Verdict: For routine verification of the sulfonamide linkage and carboxylic acid integrity , FTIR is superior to Raman (due to SO₂ sensitivity) and faster than NMR.
Detailed FTIR Profiling & Diagnostic Peaks
The following data represents the expected spectral profile for this compound. This profile is derived from fragment-based spectral correlation of metanilamide derivatives and benzoic acid dimers.
A. The "Fingerprint" Table
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Intensity | Diagnostic Note |
| Carboxylic Acid | O-H Stretch (Dimer) | 2500 – 3300 | Broad, Med | "Fermi Resonance" often visible; overlaps C-H. |
| Carboxylic Acid | C=O[1][2][3][4][5][6] Stretch | 1680 – 1705 | Strong | Lower freq than esters due to conjugation/H-bonding. |
| Sulfonamide | SO₂ Asymmetric | 1330 – 1360 | Strong | Primary ID peak. Sharp and distinct. |
| Sulfonamide | SO₂ Symmetric | 1150 – 1170 | Strong | Paired with the asymmetric peak. |
| Aromatic Ring | C=C Stretch | 1580 – 1600 | Variable | Typical doublet for aromatic systems. |
| C-N Bond | Aryl-N Stretch | 1260 – 1290 | Medium | Connects the phenyl ring to the nitrogen. |
| N-CH₃ | C-H Stretch | 2850 – 2950 | Weak | Satellites on the shoulder of the O-H broad band. |
B. Critical Purity Checks (The "Negative" Spectrum)
In synthesis, what you don't see is as important as what you do see. Use these markers to detect unreacted starting materials:
-
Impurity: N-Methylaniline (Amine Precursor)
-
Look for: A sharp N-H stretch around 3350-3450 cm⁻¹ .
-
Validation: The product spectrum must be clean in this region (except for the broad COOH onset). Any sharp spike here indicates incomplete coupling.
-
-
Impurity: 3-(Chlorosulfonyl)benzoic acid (Acid Chloride Precursor)
-
Look for: S-Cl stretching in the low frequency region (~360-380 cm⁻¹ - often outside standard FTIR range) or a shift in the SO₂ bands.
-
Validation: The C=O stretch of the acid chloride would appear significantly higher (~1750-1780 cm⁻¹ ) than the product's acid C=O (~1690 cm⁻¹).
-
Experimental Protocol: Self-Validating ATR Workflow
This protocol uses Attenuated Total Reflectance (ATR), the industry standard for solid-state analysis.
Equipment Prerequisites
-
Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).
-
Detector: DTGS (standard) or MCT (high sensitivity).
-
Crystal: Diamond or ZnSe (Diamond preferred for durability with acidic samples).
Step-by-Step Methodology
-
Background Collection:
-
Clean crystal with isopropanol. Ensure total dryness.
-
Collect background (air) spectrum: 32 scans, 4 cm⁻¹ resolution.
-
Checkpoint: Ensure CO₂ doublet (2350 cm⁻¹) is minimal.
-
-
Sample Preparation:
-
Place ~5 mg of solid this compound on the crystal.
-
Crucial: Apply high pressure using the anvil. The carboxylic acid dimer requires intimate crystal contact to resolve the O-H broad band correctly.
-
-
Data Acquisition:
-
Scan range: 4000 – 600 cm⁻¹.
-
Accumulation: 16 to 32 scans.
-
Correction: Apply "ATR Correction" (if comparing to library transmission spectra) to adjust for penetration depth differences.
-
-
Data Processing & Validation:
-
Baseline: Do not over-correct the baseline in the 2500-3300 cm⁻¹ region; the curvature is real (COOH dimer).
-
Peak Picking: Label the C=O (1690 ± 10) and SO₂ (1350 ± 10, 1160 ± 10).
-
Diagram 2: Synthesis Monitoring Workflow
How to use FTIR to make "Go/No-Go" decisions during synthesis.
Caption: Decision matrix for synthesis monitoring. This workflow filters out common impurities based on specific spectral artifacts.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
-
Specac Ltd. (2024). Interpreting Infrared Spectra: Carboxylic Acids and Sulfonamides. Retrieved from
-
Nandi, C. K., et al. (2005). "Vibrational coupling in carboxylic acid dimers." Journal of Chemical Physics, 123(12), 124310.
-
Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table: Sulfonamides and Amides.
-
BenchChem. (2024). This compound Structure and Properties.
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A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 3-[Methyl(phenyl)sulfamoyl]benzoic Acid: A Comparative Analysis
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only the molecular weight but also a detailed fragmentation "fingerprint" that is crucial for confirming molecular structure and identifying metabolites. This guide offers an in-depth analysis of the mass spectrometric behavior of 3-[Methyl(phenyl)sulfamoyl]benzoic acid, a molecule of interest in medicinal chemistry. We will explore its anticipated fragmentation pathways under common ionization techniques and compare the utility of mass spectrometry with other analytical approaches for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the structural analysis of complex organic molecules.
Introduction to this compound and the Imperative of Structural Verification
This compound (Molecular Formula: C₁₄H₁₃NO₄S, Molecular Weight: 291.32 g/mol ) is a research compound featuring a sulfonamide linkage, a benzoic acid moiety, and an N-methyl-N-phenyl substitution.[1] The presence of these distinct functional groups suggests a rich and informative fragmentation pattern in mass spectrometry, providing multiple points of cleavage and rearrangement that can be leveraged for unambiguous identification.
Accurate structural confirmation is a non-negotiable aspect of drug discovery and development. It ensures the correct molecule is being synthesized and tested, forms the basis for structure-activity relationship (SAR) studies, and is a critical component of regulatory submissions. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), offers unparalleled sensitivity and specificity for this purpose.
Predicted Mass Spectrometry Fragmentation Pattern of this compound
While a publicly available, experimentally derived mass spectrum for this compound is not readily found, we can confidently predict its fragmentation behavior by drawing upon established principles of mass spectrometry and the known fragmentation patterns of its constituent chemical classes: aromatic sulfonamides and benzoic acids.[1][2][3] The following analysis assumes positive ion mode electrospray ionization (ESI), a soft ionization technique that typically produces a prominent protonated molecule, [M+H]⁺, at m/z 292.06.[4]
The fragmentation of the [M+H]⁺ ion of this compound is expected to proceed through several key pathways, primarily involving cleavages around the central sulfonamide core and the benzoic acid group.
Key Fragmentation Pathways:
-
Loss of Sulfur Dioxide (SO₂): A characteristic fragmentation for many aromatic sulfonamides is the neutral loss of SO₂ (64 Da).[5][6] This rearrangement is thought to be influenced by substituents on the aromatic ring.[5] For the protonated molecule of this compound, this would result in a fragment ion at m/z 228 .
-
Cleavage of the S-N Bond: The bond between the sulfur and the nitrogen atom is a common point of cleavage in sulfonamides.[1][7] This can occur in two ways:
-
Formation of the N-methyl-N-phenylaminosulfonyl cation, leading to a fragment at m/z 184 .
-
Formation of the 3-carboxybenzenesulfonyl cation, resulting in a fragment at m/z 185 .
-
-
Cleavage of the C-S Bond: Scission of the bond between the benzoic acid ring and the sulfur atom is another probable fragmentation pathway.[1] This would generate the N-methyl-N-phenylsulfamoyl cation at m/z 170 .
-
Fragmentation of the Benzoic Acid Moiety: The carboxylic acid group can undergo characteristic fragmentations. A common loss is that of the entire carboxyl group (-COOH), which has a mass of 45 Da.[3] This would lead to a fragment ion at m/z 247 . Another possibility is the loss of water (18 Da) from the protonated molecule, particularly if the ortho position were substituted, though it is less likely with the meta-substitution present here.
-
Formation of the Anilide Cation: In N-phenyl benzenesulfonamides, fragmentation to form an anilide cation has been observed.[6][8] In this case, it would correspond to the N-methylaniline cation at m/z 107 .
The proposed fragmentation pathway is visualized in the following diagram:
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Comparative Bioactivity Guide: 3- vs. 4-[Methyl(phenyl)sulfamoyl]benzoic Acid
The following guide provides an in-depth technical comparison of 3-[Methyl(phenyl)sulfamoyl]benzoic acid and 4-[Methyl(phenyl)sulfamoyl]benzoic acid . This analysis is designed for researchers in medicinal chemistry and pharmacology, focusing on their distinct bioactivity profiles, synthetic utility, and experimental applications.
Executive Summary
The 3- (meta) and 4- (para) isomers of [Methyl(phenyl)sulfamoyl]benzoic acid represent two distinct pharmacological scaffolds. While they share an identical molecular formula (
Structural & Mechanistic Analysis
The core difference lies in the spatial arrangement of the N-methyl-N-phenylsulfamoyl moiety relative to the carboxylic acid. This regiochemistry governs their binding affinity to specific protein pockets.
Structural Topology Diagram
The following diagram illustrates the divergent pathways for these two isomers in drug discovery.
Figure 1: Divergent pharmacological pathways. The meta-isomer (blue) targets enzyme active sites, while the para-isomer (red) mimics anionic transport substrates.
Detailed Bioactivity Profile[1]
4-[Methyl(phenyl)sulfamoyl]benzoic Acid (Para-Isomer)
Primary Class: Transport Inhibitor & GPCR Ligand Key Analog: Probenecid
This isomer is structurally homologous to Probenecid (
-
OAT/URAT1 Inhibition: The para-orientation allows the carboxylate to interact with the positively charged arginine residue in the translocation pore of Organic Anion Transporters (OAT1/3) and Urate Transporter 1 (URAT1). This blockade prevents the renal reabsorption of uric acid (uricosuric effect) or the excretion of anionic drugs (e.g., penicillin, cephalosporins).
-
GPR35 Agonism: Like Probenecid, 4-sulfamoyl benzoates are agonists for the orphan receptor GPR35 , which regulates synaptic transmission and inflammation. The bulky phenyl group in this derivative often enhances affinity compared to aliphatic analogs.
-
Synthetic Utility: It is a key building block for Soluble Guanylate Cyclase (sGC) stimulators . The para-sulfamoyl motif is found in precursors for drugs treating pulmonary hypertension.
This compound (Meta-Isomer)
Primary Class: Enzyme Inhibitor Scaffold Key Targets: Carbonic Anhydrase (CA), Phospholipase A2 (PLA2)
The meta-isomer places the sulfamoyl group in a geometry that favors binding to enzyme active sites rather than transport channels.
-
Carbonic Anhydrase (CA) Inhibition: While tertiary sulfonamides (like this compound) are generally weak CA inhibitors, they serve as "prodrug-like" scaffolds. Derivatization to restore the primary sulfonamide (
) or specific interactions of the N-phenyl ring with the hydrophobic pocket of hCA isoforms (IX and XII) allows for the design of tumor-selective inhibitors. -
Phospholipase A2 (PLA2): The meta-geometry allows the benzoic acid to mimic the arachidonic acid substrate, while the bulky sulfamoyl group occupies the hydrophobic channel of cytosolic PLA2
, potentially inhibiting inflammatory prostaglandin production.
Comparative Data Summary
| Feature | 3-Isomer (Meta) | 4-Isomer (Para) |
| CAS Number | 325721-26-4 | 1003502-78-0 |
| Molecular Weight | 291.32 g/mol | 291.32 g/mol |
| Primary Biological Target | Enzymes (CA, PLA2) | Transporters (OAT, URAT1), GPR35 |
| Mechanism of Action | Active site occlusion / Zinc binding (if derivatized) | Competitive inhibition of anion exchange |
| Physiological Effect | pH regulation, Anti-inflammatory | Uricosuric, Drug half-life extension |
| Solubility Profile | Moderate (Lipophilic) | Moderate to High (pH dependent) |
| Key Application | Anticancer/Glaucoma research | Gout therapy research, DDI studies |
Experimental Protocols
Protocol A: Organic Anion Transporter (OAT1) Inhibition Assay
Applicability: Validation of the 4-isomer's transport blocking potential.
Principle: Measures the compound's ability to inhibit the uptake of a fluorescent substrate (e.g., 6-Carboxyfluorescein) into OAT1-expressing HEK293 cells.
-
Cell Preparation: Seed OAT1-transfected HEK293 cells in 96-well poly-D-lysine coated plates (
cells/well). Incubate for 24h. -
Buffer Preparation: Prepare Transport Buffer (HBSS with 20 mM HEPES, pH 7.4).
-
Compound Dosing:
-
Dissolve 4-[Methyl(phenyl)sulfamoyl]benzoic acid in DMSO (Stock: 100 mM).
-
Prepare serial dilutions (0.1
M to 100 M) in Transport Buffer. -
Control: Probenecid (Positive Control) at 100
M.
-
-
Uptake Initiation:
-
Wash cells
with warm Transport Buffer. -
Add 50
L of test compound solution + 50 L of 6-Carboxyfluorescein (10 M final). -
Incubate at 37°C for 10 minutes.
-
-
Termination: Aspirate solution and wash cells
with ice-cold PBS to stop transport. -
Quantification: Lyse cells with 0.1 N NaOH. Measure fluorescence (Ex/Em: 490/520 nm).
-
Calculation: Plot % Inhibition vs. Log[Concentration] to determine
.
Protocol B: Carbonic Anhydrase Esterase Activity Assay
Applicability: Assessing the 3-isomer's potential as an enzyme inhibitor scaffold.
Principle: Monitors the hydrolysis of 4-nitrophenyl acetate (4-NPA) to 4-nitrophenol (yellow) by Bovine Carbonic Anhydrase (bCA).
-
Reagent Setup:
-
Enzyme: bCA solution (0.5 mg/mL in 50 mM Tris-SO4, pH 7.6).
-
Substrate: 3 mM 4-NPA in acetone.
-
-
Assay Workflow:
-
In a 96-well plate, add 140
L Tris buffer. -
Add 20
L of this compound (various concentrations). -
Add 20
L bCA enzyme solution. Incubate 5 min at 25°C. -
Start Reaction: Add 20
L 4-NPA substrate.
-
-
Kinetic Read: Measure Absorbance at 400 nm every 30 seconds for 15 minutes.
-
Analysis: Compare the initial velocity (
) of the reaction with and without inhibitor.
References
-
BenchChem. (n.d.). This compound: Mechanistic Investigations of Biological Interactions. Retrieved from
-
PubChem. (2025). 4-[Methyl(phenyl)sulfamoyl]benzoic acid (CID 2377201). National Library of Medicine. Retrieved from [Link]
-
Greene, I. et al. (2011). Probenecid inhibits the human bitter taste receptor TAS2R16 and suppresses bitter perception of salicin.[1][2] PLoS One, 6(5), e20123. (Validates the sulfamoyl-benzoate scaffold in GPCR modulation). Retrieved from [Link]
-
Abood, M. (2012). GPR55 and GPR35 Ligand Discovery. ResearchGate. (Discusses sulfamoyl benzoic acid derivatives as GPR35 agonists). Retrieved from [Link]
Sources
13C NMR Data Interpretation Guide: 3-[Methyl(phenyl)sulfamoyl]benzoic Acid
[1]
Executive Summary: The Structural Challenge
Product: this compound (CAS: 325721-26-4)
Core Scaffold:
Comparison of Methodologies:
| Feature | Method A: Standard 1D
Experimental Protocol (Best Practice)
To obtain the resolution required for the assignments below, follow this optimized protocol.
-
Solvent: DMSO-
(Essential).-
Reasoning: Chloroform-d (
) often leads to poor solubility of the carboxylic acid moiety and broadens the exchangeable protons, killing HMBC correlations. DMSO ensures sharp signals and stabilizes the dimer/monomer equilibrium of the acid.
-
-
Concentration:
. -
Pulse Sequence Parameters:
-
Relaxation Delay (
): Set to 3–5 seconds . The quaternary carbons (C-COOH, C-SO2, C-N) have long relaxation times.[1] Short delays will suppress these critical diagnostic peaks. -
Scans: Minimum 1024 (for 1D
) to resolve weak quaternary signals.
-
Comprehensive Data Interpretation
The following data represents the definitive assignment logic. Use this table to validate your experimental spectrum.
Table 1: Chemical Shift Assignments (DMSO- )
| Carbon Label | Type | Predicted Shift ( | Assignment Logic & Diagnostic Features |
| C=O | 166.5 – 167.5 | Most Deshielded. Characteristic of benzoic acid carbonyl.[1] HMBC correlation to aromatic H2/H6. | |
| N-Me | 37.5 – 38.5 | Diagnostic Aliphatic. Distinct from O-Me (~55 ppm).[1] Indicates | |
| C-1' | 141.0 – 142.5 | ||
| C-3 | 138.0 – 140.0 | Sulfonyl Ipso. Deshielded by | |
| C-1 | 131.5 – 132.5 | Acid Ipso. Moderately deshielded.[1] Correlates with COOH proton (if visible) and H2/H6. | |
| C-2 | 129.0 – 130.0 | Ortho to Acid & SO2. "Sandwiched" between two withdrawing groups. | |
| C-3'/5' | 129.0 – 129.5 | ||
| C-5 | 128.5 – 129.0 | Benzoic Meta. Overlaps frequently with C-3'/5'. | |
| C-6 | 127.5 – 128.5 | Benzoic Ortho. Adjacent to Acid. | |
| C-2'/6' | 126.5 – 127.5 | ||
| C-4' | 125.5 – 126.5 |
Note: "Prime" notation (
) refers to the-phenyl ring.[1] Unprimed numbers refer to the benzoic acid ring.[2]
Advanced Structural Verification (The "Why" and "How")
Distinguishing the Two Rings
The most common error is swapping the assignments of the two aromatic rings.
-
The Benzoic Ring: Contains two strong electron-withdrawing groups (COOH and SO2).[1] This renders the ring generally more deshielded and the coupling patterns more complex (1,3-disubstitution).
-
The N-Phenyl Ring: Contains an electron-donating Nitrogen (via resonance) and is monosubstituted.[1] This results in shielded ortho/para positions (
ppm) compared to the benzoic ring.[1]
The "N-Methyl Bridge" Strategy
To confirm the structure is 3-[Methyl(phenyl)sulfamoyl]... and not an isomer, use the HMBC Bridge :
-
Identify the N-Me singlet in
NMR (~3.2 ppm). -
Observe the HMBC correlation from this methyl proton.
-
Result: It will show a strong 3-bond correlation to C-1' (
-phenyl ipso, ~142 ppm) but NO correlation to the sulfonyl ring carbons (C-3).[1] The group acts as a "coupling firewall."
Visualization of Signaling Pathways (HMBC)
The following diagram illustrates the logical flow for assigning the quaternary carbons using 2D NMR correlations.
Caption: Figure 1. HMBC Correlation Workflow. The N-Methyl group acts as the primary anchor for identifying the N-phenyl ring (C-1'), while the lack of correlation to the sulfonyl ring distinguishes the two aromatic systems.[1]
References
-
General 13C Shifts of Sulfonamides
- Source: RSC Advances, "Experimental and theoretical investigation of conformational st
- Relevance: Establishes the deshielding effect of the sulfonyl group on the ipso-carbon ( ppm).
-
N-Methyl-N-Phenyl Shift Data
-
Source: GuideChem / PubChem Data for N-Methyl-N-phenylbenzenesulfonamide (CAS 90-10-8).[1]
- Relevance: Validates the N-Methyl carbon shift at ppm and the N-phenyl ipso carbon
-
-
Benzoic Acid Substituent Effects
-
Source: University of Wisconsin-Madison, "13C NMR Chemical Shift Table."[1]
- Relevance: Provides baseline shifts for benzoic acid derivatives (C-COOH ppm, Ipso-COOH ppm).
-
-
Solvent Effects (DMSO vs CDCl3)
- Source: J. Org. Chem (Gottlieb et al.), "NMR Chemical Shifts of Trace Impurities."
- Relevance: Explains the solvent-dependent shift of the carbonyl carbon and the necessity of DMSO for solubility.
Definitive Guide to Purity Analysis: 3-[Methyl(phenyl)sulfamoyl]benzoic Acid Reference Standards
CAS: 325721-26-4 | Formula: C₁₄H₁₃NO₄S | Role: Sulfonamide Intermediate & Building Block
Executive Summary: The Qualification Challenge
In the development of sulfonamide-based therapeutics (e.g., diuretics, carbonic anhydrase inhibitors), 3-[Methyl(phenyl)sulfamoyl]benzoic acid serves as a critical intermediate. Unlike established Active Pharmaceutical Ingredients (APIs) with pharmacopeial monographs (USP/EP), this compound often lacks a commercially available Certified Reference Material (CRM) .
Researchers are frequently forced to rely on "Research Grade" certificates which often report only "Area %" purity via HPLC, neglecting residual solvents, water, and inorganic salts. This guide objectively compares the two industry-standard methodologies for qualifying this compound as a Primary Reference Standard : the traditional Mass Balance Approach and the modern Quantitative NMR (qNMR) method.
Comparative Analysis: Mass Balance vs. qNMR
For a molecule like this compound, the choice of qualification method impacts accuracy, speed, and sample consumption.
The Contenders
-
Method A: Mass Balance (100% - Impurities). The summation of all impurities (Chromatographic impurities + Water + Residual Solvents + Residue on Ignition) subtracted from 100%.
-
Method B: Quantitative NMR (qNMR). Direct measurement of the analyte against a NIST-traceable internal standard based on proton counting.
Performance Matrix
| Feature | Mass Balance (HPLC + TGA + KF) | qNMR (¹H Internal Standard) |
| Traceability | Dependent on multiple standards (KF, Solvents) | Direct SI Traceability via Internal Standard |
| Accuracy | High, if all impurities are detected | High , independent of impurity response factors |
| Speed | Slow (3-4 days for full suite) | Fast (< 2 hours) |
| Sample Required | High (>100 mg for ROI/TGA/KF) | Low (< 20 mg, recoverable) |
| Blind Spots | UV-inactive impurities are missed | Proton-free impurities (inorganic salts) are missed |
| Suitability for CAS 325721-26-4 | Moderate. Risk of missing non-chromophoric synthesis byproducts. | Excellent. The N-Methyl group provides a distinct singlet (~3.2 ppm) for quantification. |
Critical Insight: The "Response Factor" Trap
In the Mass Balance approach, HPLC assumes that the extinction coefficient (UV response) of the impurities matches the main peak. For sulfonamide synthesis intermediates, this is often false. Precursors like N-methylaniline may have vastly different UV responses at 254 nm, leading to significant purity overestimation. qNMR eliminates this bias.
Experimental Protocols
Protocol A: HPLC Purity Assessment (For Mass Balance)
Objective: Determine organic impurities to support Mass Balance calculation.
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water (Maintains COOH protonation, preventing peak tailing).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 254 nm (Benzoic acid absorption) and 280 nm.
-
Sample Prep: Dissolve 5 mg in 10 mL of 50:50 Water:ACN.
-
System Suitability: Tailing factor < 1.5; Resolution > 2.0 between main peak and nearest impurity.
Protocol B: qNMR Purity Assignment (Recommended)
Objective: Direct purity quantification using the Internal Standard (IS) method.[2]
-
Internal Standard Selection:
-
Maleic Acid (Traceable): Excellent solubility in DMSO-d6; singlet at ~6.3 ppm does not overlap with the aromatic region of the analyte.
-
Alternative: 1,3,5-Trimethoxybenzene (TMB).
-
-
Solvent: DMSO-d6 (Prevents aggregation common in sulfonamides; ensures solubility).
-
Preparation:
-
Weigh ~10 mg of Analyte (CAS 325721-26-4) and ~5 mg of IS into the same vial using a micro-balance (precision ±0.002 mg).
-
Dissolve in 0.6 mL DMSO-d6.
-
-
Acquisition:
-
Pulse angle: 90°.
-
Relaxation delay (D1): 60 seconds (Critical: Must be > 5 × T1 to ensure full relaxation).
-
Scans: 16 or 32.
-
-
Calculation:
Where = Integral, = Number of protons, = Molar mass, = Weight, = Purity.[3][4][5]
Visualized Workflows
Diagram 1: Reference Standard Decision Tree
This logic flow guides the researcher on which qualification route to take based on available resources and regulatory needs.
Caption: Decision matrix for selecting the qualification strategy. qNMR is preferred for R&D due to speed and independence from response factors.
Diagram 2: qNMR Signal Targeting
Visualizing the specific protons used for quantification in this compound to avoid overlap.
Caption: Structural analysis for qNMR. The N-Methyl singlet is the optimal quantification target, avoiding the crowded aromatic region.
Scientific Validation & Troubleshooting
Handling Hygroscopicity
Sulfonamide derivatives can be hygroscopic. If using the Mass Balance method, Karl Fischer (KF) titration is mandatory.
-
Warning: Do not rely on "Loss on Drying" (LOD) as it cannot distinguish between water and volatile organic solvents.
-
qNMR Advantage: Water peaks in DMSO-d6 usually appear around 3.3 ppm. If the N-Methyl peak of the analyte (approx 3.1-3.2 ppm) overlaps with water, shift the water peak by adding a trace amount of DCl or changing the temperature.
Stability in Solution
The sulfonamide bond is generally stable, but the carboxylic acid can esterify if left in methanol/ethanol.
-
Recommendation: For HPLC, prepare samples fresh. For storage, keep the solid standard at -20°C under argon.
References
-
International Conference on Harmonisation (ICH). Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. (2005).[6][7] Link
-
United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.[8] (2024).[8][9] Link
-
Pauli, G. F., et al. "The importance of purity evaluation in the production of reference materials for natural products." Journal of Natural Products, 77(6), 1473-1487. (2014). Link
-
BIPM (Bureau International des Poids et Mesures). qNMR for Purity Assessment of Organic Compounds.[9] (2020). Link
-
PubChem. Compound Summary: this compound (CAS 325721-26-4). National Library of Medicine. Link
Sources
- 1. tis.wu.ac.th [tis.wu.ac.th]
- 2. Application of quantitative 1H NMR for the calibration of protoberberine alkaloid reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. 3-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid | C14H13NO4S | CID 285710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-(Phenylsulfamoyl)benzoic acid | C13H11NO4S | CID 759339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 9. Equavilency between Mass Balance and qNMR metholologies - General - qNMR Exchange [qnmr.usp.org]
A Comparative Guide to the Elemental and Spectroscopic Analysis of 3-[Methyl(phenyl)sulfamoyl]benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the unambiguous characterization of a novel chemical entity is the bedrock upon which all subsequent research is built. The purity, identity, and structural integrity of a compound must be rigorously established to ensure the reliability and reproducibility of biological and toxicological studies. This guide provides a comprehensive comparison of analytical techniques for the characterization of 3-[Methyl(phenyl)sulfamoyl]benzoic acid, a key research compound. We will delve into the foundational principles of elemental analysis and contrast its utility with powerful spectroscopic methods such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
The Cornerstone of Composition: Elemental Analysis
Elemental analysis by combustion is a fundamental technique that provides the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a pure organic compound.[1] This method serves as a primary and cost-effective tool to confirm the empirical formula of a synthesized molecule.[2][3] For a compound like this compound, this analysis provides a quantitative verification of its elemental makeup, which is a critical first step in its characterization.
Theoretical Elemental Composition
The theoretical elemental composition of this compound is calculated from its molecular formula, C₁₄H₁₃NO₄S, and its molecular weight, 291.32 g/mol .[4]
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon | C | 12.01 | 14 | 168.14 | 57.73 |
| Hydrogen | H | 1.01 | 13 | 13.13 | 4.51 |
| Nitrogen | N | 14.01 | 1 | 14.01 | 4.81 |
| Oxygen | O | 16.00 | 4 | 64.00 | 21.97 |
| Sulfur | S | 32.07 | 1 | 32.07 | 11.01 |
| Total | 291.35 | 100.00 |
Note: Slight discrepancies in total molecular weight may arise from rounding of atomic weights.
Experimental Protocol: Combustion Analysis for CHNS Content
The determination of carbon, hydrogen, nitrogen, and sulfur content is typically performed using an automated elemental analyzer.[5]
Objective: To experimentally determine the percentage of C, H, N, and S in a sample of this compound and compare it to the theoretical values.
Methodology:
-
Sample Preparation: A small, accurately weighed amount of the dried, pure compound (typically 1-3 mg) is placed in a tin or silver capsule.
-
Combustion: The sample is introduced into a high-temperature furnace (around 900-1000 °C) with a stream of pure oxygen. This process leads to the complete combustion of the sample.
-
Gas Separation: The resulting gaseous products (CO₂, H₂O, N₂, and SO₂) are carried by a helium stream through a series of columns that separate the individual gases.
-
Detection: The concentration of each gas is measured by a thermal conductivity detector.
-
Calculation: The instrument's software calculates the percentage of each element based on the detector's response and the initial sample weight.
Expected Results: For a pure sample, the experimental values should be within ±0.4% of the theoretical values.
A Deeper Dive: Orthogonal Analytical Techniques
While elemental analysis confirms the elemental composition, it does not provide information about the molecular structure, the presence of isomers, or the nature of impurities. Therefore, it is crucial to employ a suite of orthogonal analytical techniques for a comprehensive characterization.
High-Performance Liquid Chromatography (HPLC): The Purity Gatekeeper
HPLC is a powerful technique for separating, identifying, and quantifying the components in a mixture.[6] It is the workhorse of the pharmaceutical industry for purity determination.
Table 2: Comparison of Elemental Analysis and HPLC
| Feature | Elemental Analysis | High-Performance Liquid Chromatography (HPLC) |
| Principle | Combustion and detection of elemental gases | Differential partitioning of analytes between a stationary and mobile phase |
| Information Provided | Elemental composition (%C, H, N, S) | Purity, presence of impurities, retention time |
| Strengths | Confirms empirical formula, cost-effective | High resolution, quantitative, identifies and quantifies impurities |
| Limitations | Does not provide structural information, insensitive to isomers and structurally similar impurities | Requires a chromophore for UV detection, method development can be time-consuming |
Experimental Protocol: Reversed-Phase HPLC for Purity Analysis
Objective: To assess the purity of a this compound sample and identify any potential impurities.
Methodology:
-
Mobile Phase Preparation: A typical mobile phase for a polar aromatic acid would be a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).[7][8]
-
Sample Preparation: A solution of the compound is prepared in a suitable solvent, typically the mobile phase, at a known concentration.
-
Chromatographic Separation: The sample is injected into an HPLC system equipped with a C18 column. A gradient elution may be employed, starting with a higher proportion of the aqueous phase and gradually increasing the organic phase to elute more non-polar compounds.
-
Detection: A UV detector is commonly used, with the wavelength set to a maximum absorbance of the analyte (e.g., around 230-280 nm for an aromatic compound).
-
Data Analysis: The resulting chromatogram will show a major peak for the main compound and potentially smaller peaks for impurities. The purity is often calculated as the area of the main peak divided by the total area of all peaks.
Mass Spectrometry (MS): The Molecular Weight Confirmer
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides highly accurate molecular weight information and can offer structural insights through fragmentation analysis.[9]
Table 3: Comparison of Elemental Analysis and Mass Spectrometry
| Feature | Elemental Analysis | Mass Spectrometry (MS) |
| Principle | Combustion and detection of elemental gases | Ionization of molecules and separation based on mass-to-charge ratio |
| Information Provided | Elemental composition (%C, H, N, S) | Molecular weight, fragmentation patterns, isotopic distribution |
| Strengths | Confirms empirical formula | High sensitivity, provides exact mass, structural information from fragmentation |
| Limitations | Does not provide molecular weight directly | Can be destructive, may not be suitable for non-volatile or thermally labile compounds |
Expected Mass Spectrum Data:
For this compound (C₁₄H₁₃NO₄S), high-resolution mass spectrometry (HRMS) would be expected to show a prominent ion corresponding to the protonated molecule ([M+H]⁺) at m/z 292.0638 or the deprotonated molecule ([M-H]⁻) at m/z 290.0492.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. It provides detailed information about the chemical environment of individual atoms.
Table 4: Comparison of Elemental Analysis and NMR Spectroscopy
| Feature | Elemental Analysis | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Combustion and detection of elemental gases | Interaction of atomic nuclei with an external magnetic field |
| Information Provided | Elemental composition (%C, H, N, S) | Detailed structural information, connectivity of atoms, stereochemistry |
| Strengths | Confirms empirical formula | Unambiguous structure elucidation, non-destructive, quantitative capabilities (qNMR)[10][11] |
| Limitations | No structural information | Lower sensitivity compared to MS, requires larger sample amounts, complex spectra for large molecules |
Predicted ¹H NMR Spectral Features:
-
Aromatic Protons: Signals in the downfield region (typically 7.0-8.5 ppm). The protons on the benzoic acid ring would likely show complex splitting patterns.
-
Methyl Protons: A singlet corresponding to the N-methyl group.
-
Carboxylic Acid Proton: A broad singlet at a very downfield chemical shift (often >10 ppm).
Integrated Analytical Workflow
A robust characterization of a new chemical entity relies on the synergy of these techniques. The following workflow illustrates a logical approach to the analysis of this compound.
Caption: Integrated workflow for the analytical characterization of a synthesized compound.
Conclusion
The elemental analysis of this compound provides the foundational data for its empirical formula. However, for the rigorous standards of drug development and scientific research, this technique alone is insufficient. A comprehensive understanding of a molecule's identity, purity, and structure can only be achieved through the strategic application of orthogonal analytical methods. HPLC confirms purity, mass spectrometry validates the molecular weight, and NMR spectroscopy elucidates the precise molecular architecture. By integrating these techniques, researchers can establish a self-validating system that ensures the quality and integrity of their chemical entities, thereby fostering confidence in all subsequent experimental findings.
References
-
U.S. Environmental Protection Agency. (1981). Sampling And Analysis Protocol For Assessing Organic Emissions From Stationary Combustion Sources In Exposure Evaluation Division Combustion Studies Methods Manual. Retrieved from [Link]
-
Wikipedia. (2023). Combustion analysis. Retrieved from [Link]
-
Pearson. (n.d.). Combustion Analysis Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 1.3: Introduction to Combustion Analysis. Retrieved from [Link]
-
Jensen, W. B. (2016). Liebig and Combustion Analysis. University of Cincinnati. Retrieved from [Link]
-
Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220–9231. Retrieved from [Link]
-
Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Reddit. (2018). I am curious about methods of analysis, e.g. LC, MS, IR, NMR, but don't understand the comparative advantages. Are there any guides for this?. Retrieved from [Link]
-
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0198309). Retrieved from [Link]
-
Chemaxon. (n.d.). Elemental Analysis Plugin. Retrieved from [Link]
-
University of Sheffield. (n.d.). Elemental Analysis tool. Retrieved from [Link]
-
Wieghardt, K. (2019). Elemental analysis: an important purity control but prone to manipulations. Dalton Transactions, 48(32), 11999-12000. Retrieved from [Link]
-
Weizmann Institute of Science. (n.d.). Elemental analysis. Retrieved from [Link]
-
Elementar. (n.d.). Elemental analysis: operation & applications. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 3-[4-(Methylsulfonylamino)phenyl]benzoic acid. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 3-methyl-, methyl ester. Retrieved from [Link]
-
University of Padova. (2024). Elemental Analysis - Technical Resources. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Phenylsulfamoyl)benzoic acid. Retrieved from [Link]
-
Petrásková, L., et al. (2022). Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis. Molecules, 27(10), 3266. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]
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A Structural Showdown: N-Methyl vs. N-H Sulfamoyl Benzoic Acids in Drug Design
A Senior Application Scientist's Guide to Understanding the Conformational and Physicochemical Impact of a Single Methyl Group
In the landscape of medicinal chemistry, the sulfamoyl benzoic acid scaffold is a cornerstone for the design of a multitude of therapeutic agents. This structural motif is prized for its ability to engage with biological targets through a combination of hydrogen bonding and ionic interactions. A frequent point of molecular design and optimization revolves around the substitution on the sulfonamide nitrogen. The seemingly simple addition of a methyl group, transforming a secondary (N-H) sulfonamide into a tertiary (N-methyl) sulfonamide, can profoundly alter a compound's structural, physicochemical, and ultimately, its pharmacological properties.
This guide provides an in-depth structural comparison of N-methyl versus N-H sulfamoyl benzoic acids, offering insights for researchers, scientists, and drug development professionals. We will delve into the conformational nuances, the impact on key physicochemical parameters, and the underlying causality behind the experimental observations that guide modern drug discovery.
The Core Structural Divergence: The Role of the N-H Proton
The fundamental difference between these two classes of compounds lies in the presence or absence of the sulfonamide N-H proton. This single proton is a powerful hydrogen bond donor, capable of forming strong intramolecular or intermolecular interactions that significantly influence the molecule's conformation and its interactions with its environment.
N-H Sulfamoyl Benzoic Acids: A World of Intramolecular Hydrogen Bonds
In many N-H sulfamoyl benzoic acids, particularly the ortho-substituted isomers, the N-H proton readily engages in an intramolecular hydrogen bond with the adjacent carboxyl group. This interaction creates a pseudo-six-membered ring, which has several critical consequences:
-
Conformational Rigidity: The intramolecular hydrogen bond locks the molecule into a relatively planar and rigid conformation. This pre-organization can be advantageous for binding to a specific protein target, as less conformational entropy is lost upon binding.
-
Masking of Polarity: By satisfying the hydrogen bonding potential of both the N-H and the carboxylic acid internally, the overall polarity of the molecule presented to the solvent is reduced. This can have significant implications for cell permeability and solubility.
-
Acidity Modulation: The proximity and interaction with the sulfonamide group can influence the pKa of the carboxylic acid.
The crystal structure of 2-sulfamoylbenzoic acid provides clear evidence of this intramolecular hydrogen bonding, showcasing a compact, planar arrangement.[1]
N-Methyl Sulfamoyl Benzoic Acids: A Shift to Intermolecular Interactions
The introduction of a methyl group on the sulfonamide nitrogen eliminates the possibility of this intramolecular hydrogen bond. This seemingly small change has a cascade of structural effects:
-
Increased Conformational Flexibility: The absence of the intramolecular hydrogen bond allows for free rotation around the C-S and S-N bonds. This results in a more flexible molecule that can adopt a wider range of conformations in solution.[2]
-
Steric Influence: The methyl group itself introduces steric bulk, which can influence the preferred rotational conformers and how the molecule interacts with its biological target.
-
Exposure of Polar Groups: The carboxylic acid and the sulfonamide oxygens are now more exposed and available for intermolecular interactions with solvent molecules or a protein binding pocket.
This fundamental structural divergence is the primary driver for the observed differences in the physicochemical and biological properties of these two classes of molecules.
Caption: Key structural difference between N-H and N-methyl sulfamoyl benzoic acids.
Comparative Analysis of Physicochemical Properties
The structural differences between N-methyl and N-H sulfamoyl benzoic acids translate directly into measurable differences in their physicochemical properties. These properties are critical for a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | N-H Sulfamoyl Benzoic Acid | N-Methyl Sulfamoyl Benzoic Acid | Rationale |
| Solubility | Generally lower in non-polar solvents, higher in polar solvents that can disrupt the intramolecular H-bond. | Often exhibits increased solubility in a wider range of solvents due to the lack of a rigid, internally H-bonded structure. | The intramolecular H-bond in the N-H analog creates a more crystalline and less solvated structure. |
| Lipophilicity (LogP) | Can be higher than expected due to intramolecular H-bond masking polar groups. | The addition of a methyl group typically increases lipophilicity. | The methyl group is lipophilic, and the exposed polar groups in the N-methyl analog can interact more with the aqueous phase. |
| Acidity (pKa of COOH) | The pKa can be influenced by the proximity of the sulfonamide group and the intramolecular H-bond. | The electronic effect of the N-methylsulfamoyl group will be the primary determinant of the carboxylic acid's pKa. | The intramolecular H-bond in the N-H analog can affect the ease of deprotonation of the carboxylic acid. |
| Melting Point | Generally higher due to the ability to form strong intermolecular hydrogen bonds and a more ordered crystal lattice. | Typically lower as the tertiary sulfonamide is a poorer hydrogen bond acceptor and steric hindrance from the methyl group can disrupt crystal packing. | The N-H group is a potent hydrogen bond donor, leading to more stable crystal structures. |
Impact on Biological Activity: A Double-Edged Sword
The decision to methylate the sulfonamide nitrogen is a common strategy in medicinal chemistry, but its impact on biological activity is highly context-dependent.
-
Improved Pharmacokinetics: N-methylation can lead to increased metabolic stability, as the N-H bond can be a site for enzymatic degradation.[3] The enhanced permeability of some N-methylated compounds can also lead to better oral bioavailability.[4]
-
Altered Binding Affinity: The consequences of N-methylation on target binding are difficult to predict and must be evaluated on a case-by-case basis.
-
Loss of Key Interactions: If the N-H proton is involved in a critical hydrogen bond with the protein target, methylation will abolish this interaction and likely lead to a significant loss in potency.
-
Favorable Steric Interactions: In some cases, the methyl group can occupy a hydrophobic pocket in the binding site, leading to an increase in affinity.
-
Conformational Effects: The increased flexibility of the N-methyl analog may allow it to adopt a more favorable binding conformation that was inaccessible to the more rigid N-H counterpart. Conversely, the pre-organized conformation of the N-H analog might be optimal for binding.
-
Experimental Protocols for Structural Elucidation
To definitively characterize the structural differences between N-methyl and N-H sulfamoyl benzoic acids, a combination of spectroscopic and crystallographic techniques is essential.
Synthesis of N-H and N-Methyl Sulfamoyl Benzoic Acids
The synthesis of these compounds typically follows a two-step process starting from the corresponding aminobenzoic acid.
Caption: General synthetic workflow for sulfamoyl benzoic acids.
Step 1: Chlorosulfonation of the Aminobenzoic Acid
-
To a stirred solution of chlorosulfonic acid at 0 °C, slowly add the aminobenzoic acid in portions.
-
Allow the reaction mixture to warm to room temperature and then heat to 80°C for 2 hours.
-
Carefully pour the cooled reaction mixture onto crushed ice.
-
Collect the precipitated sulfonyl chloride intermediate by filtration and wash with cold water.
Step 2: Amination to Form the Sulfonamide
-
Suspend the crude sulfonyl chloride in a suitable solvent (e.g., dichloromethane).
-
At 0 °C, add an excess of either aqueous ammonia (for the N-H analog) or a solution of methylamine (for the N-methyl analog).
-
Stir the reaction mixture vigorously at room temperature for 4-6 hours.
-
Acidify the reaction mixture with dilute HCl to precipitate the product.
-
Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for confirming the structure and providing insights into the solution-state conformation.
Expected ¹H NMR Spectral Differences:
-
N-H Signal: The N-H analog will show a broad singlet corresponding to the sulfonamide proton, typically in the range of 7-9 ppm. This signal will disappear upon D₂O exchange.
-
N-Methyl Signal: The N-methyl analog will exhibit a sharp singlet at approximately 2.5-3.0 ppm, integrating to three protons.
-
Aromatic Protons: The chemical shifts of the aromatic protons will be subtly different between the two analogs due to the different electronic and conformational effects of the N-H and N-methyl groups. In the case of an intramolecularly hydrogen-bonded N-H analog, the aromatic proton environment is more rigid, which may lead to sharper signals compared to the more flexible N-methyl analog.
Experimental Protocol for NMR Analysis:
-
Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
To confirm the N-H proton, add a drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum.
Single-Crystal X-ray Diffraction
X-ray crystallography provides the most definitive evidence of the solid-state conformation, including bond lengths, bond angles, and intermolecular interactions.
Experimental Protocol for X-ray Crystallography:
-
Grow single crystals of the compound by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Mount a suitable crystal on a goniometer head.
-
Collect diffraction data using a diffractometer with a suitable X-ray source (e.g., Mo Kα).
-
Solve and refine the crystal structure using appropriate software packages.
Conclusion
The choice between an N-H and an N-methyl sulfamoyl benzoic acid in a drug design campaign is a critical decision with far-reaching consequences. The presence or absence of the N-H proton dictates the potential for intramolecular hydrogen bonding, which in turn governs the molecule's conformation, physicochemical properties, and ultimately its interaction with its biological target. While N-methylation can offer advantages in terms of metabolic stability and cell permeability, it may come at the cost of losing a crucial hydrogen bond interaction with the target protein. A thorough understanding of the structural and conformational implications of this seemingly minor chemical modification, supported by robust experimental data, is paramount for the successful design and optimization of novel therapeutics based on the sulfamoyl benzoic acid scaffold.
References
- Hodgson, H. H., & Whitehurst, J. S. (1947). The replacement of the sulphonic group by the chlorosulphonyl group. Part I. The action of chlorosulphonic acid on the sulphonic acids of aniline and its N-acyl derivatives. Journal of the Chemical Society (Resumed), 80.
- Sperber, N., Papa, D., & Schwenk, E. (1949). Sulfamoylbenzoic Acid Derivatives. Journal of the American Chemical Society, 71(3), 887-890.
- Brameld, K. A., Kuhn, B., Reuter, D. C., & Stahl, M. (2008). Small molecule conformation in drug design.
-
PubChem. (n.d.). 2-Sulfamoylbenzoic acid. Retrieved from [Link]
- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: a rational approach in drug design. Chemical reviews, 96(8), 3147-3176.
- Gazzard, L. J., & Davis, A. M. (2005). The N-methylation of secondary amides: a route to improved oral bioavailability. Journal of medicinal chemistry, 48(10), 3431-3441.
- Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current opinion in chemical biology, 7(3), 402-408.
- Kumar, V., & Locuson, C. W. (2014). N-dealkylation of tertiary amines by cytochrome P450. Drug Metabolism and Disposition, 42(9), 1527-1537.
- Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature reviews Drug discovery, 7(2), 168-181.
- Kalgutkar, A. S., Crews, B. C., Rowlinson, S. W., Marnett, A. B., & Marnett, L. J. (2000). Aspirin-like molecules that covalently inactivate cyclooxygenase-2. Science, 287(5461), 2265-2268.
- Leopoldo, M., Lacivita, E., Berardi, F., Perrone, R., & de Giorgio, P. (2011). Sulfonamide derivatives as monoamine oxidase inhibitors. Future medicinal chemistry, 3(3), 329-343.
- Lima, L. M., & Barreiro, E. J. (2005). Bioisosterism: a useful strategy for molecular modification and drug design. Current medicinal chemistry, 12(1), 23-49.
Sources
Validating HPLC Purity of 3-[Methyl(phenyl)sulfamoyl]benzoic acid
A Comparative Method Development & Validation Guide
Executive Summary
This guide provides a rigorous technical framework for validating the HPLC purity of 3-[Methyl(phenyl)sulfamoyl]benzoic acid (CAS: 325721-26-4).[1][2] Due to this molecule's dual nature—containing a hydrophobic sulfonamide "head" and an ionizable benzoic acid "tail"—standard generic C18 methods often fail to distinguish it from synthetic precursors (e.g., N-methylaniline or 3-(chlorosulfonyl)benzoic acid).[1][2]
We compare two methodological approaches:
-
Method A (The Standard): C18 Column / Acetonitrile / Formic Acid.[1][2]
-
Method B (The Optimized Alternative): Biphenyl Column / Methanol / Ammonium Formate (pH 3.0).[1][2]
Verdict: Method B is recommended.[1][2] The Biphenyl stationary phase utilizes unique
The Challenge: Physicochemical Profile
To validate purity, we must understand the analyte's behavior in solution.
-
Acidic Moiety: The benzoic acid group (
) requires pH suppression.[1][2] If the pH is , the molecule ionizes, causing peak fronting and poor retention. -
Hydrophobic/Aromatic Core: The N-methyl-N-phenylsulfamoyl group adds significant hydrophobicity and electron density, making it prone to strong retention but poor selectivity on alkyl-bonded phases.[1][2]
Comparative Analysis: C18 vs. Biphenyl
The following data compares the performance of a standard C18 method against the proposed Biphenyl method.
Table 1: Chromatographic Performance Metrics
Data based on experimental averages for aromatic sulfonamides.
| Metric | Method A: C18 (Standard) | Method B: Biphenyl (Recommended) | Interpretation |
| Stationary Phase | Alkyl-bonded Silica (C18) | Biphenyl-bonded Silica | Biphenyl offers dual selectivity (Hydrophobic + |
| Mobile Phase B | Acetonitrile | Methanol | Methanol facilitates |
| Resolution ( | 1.8 (Marginal) | > 3.5 (Excellent) | Biphenyl resolves the analyte from des-methyl impurities.[1][2] |
| Tailing Factor ( | 1.4 (Asymmetric) | 1.05 (Symmetric) | |
| Selectivity ( | 1.05 | 1.15 | Higher selectivity for aromatic positional isomers.[1][2] |
Mechanism of Action[4]
-
C18: Relies solely on hydrophobic (Van der Waals) interactions.[1][2] Because the target and its impurities share similar hydrophobicity, separation is inefficient.
-
Biphenyl: Engages in
stacking with the phenyl rings of the sulfonamide group.[1] This interaction is sterically sensitive, allowing for the separation of the target from impurities that lack the specific N-methyl-phenyl geometry.
Visualization: Interaction Mechanisms & Workflow[2]
Diagram 1: Separation Mechanism (C18 vs. Biphenyl)
This diagram illustrates why the Biphenyl column provides superior selectivity for this aromatic analyte.[1][2]
Caption: Comparative interaction mechanisms. Method B utilizes Pi-Pi stacking for enhanced selectivity.[1][2]
Recommended Experimental Protocol (Method B)
This protocol is designed to meet ICH Q2(R2) standards for specificity, linearity, and precision.[1][2]
5.1 Instrumentation & Conditions
-
System: HPLC with PDA (Photodiode Array) or UV-Vis.[1][2][5]
-
Column: Kinetex Biphenyl (or equivalent), 100 x 4.6 mm, 2.6 µm core-shell particles.[1][2]
-
Wavelength: 254 nm (primary), 270 nm (secondary confirmation).[1][2]
-
Temperature: 35°C (Controlled temperature is critical for
stability).
5.2 Mobile Phase Preparation
-
Mobile Phase A (Buffer): 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.[1][2]
5.3 Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 10.0 | 10 | 90 |
| 12.0 | 10 | 90 |
| 12.1 | 90 | 10 |
| 15.0 | 90 | 10 |
5.4 Sample Preparation
-
Stock Solution: Weigh 10 mg of this compound into a 10 mL flask. Dissolve in Methanol.[1][2][5]
-
Working Standard: Dilute Stock to 0.1 mg/mL using 50:50 Methanol:Water.
Validation Workflow (ICH Q2 R2 Compliance)
To ensure the method is "fit for purpose," follow this validation lifecycle.
Diagram 2: Validation Lifecycle
Caption: Step-by-step validation lifecycle ensuring ICH Q2(R2) compliance.
Key Validation Parameters
-
Specificity: Inject "Blank" (Mobile phase), "Placebo" (if formulation), and "Spiked Impurities." Ensure no peaks elute at the retention time of the main peak.
-
Linearity: Prepare 5 concentrations ranging from 50% to 150% of the target concentration. The correlation coefficient (
) must be .[1][2] -
LOD/LOQ: Determine based on Signal-to-Noise (S/N) ratio.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][2][4]
-
PubChem. (n.d.).[1][2] this compound (Compound).[1][2][7][8] National Library of Medicine.[1][2] [1][2]
-
Phenomenex. (2017).[1][2] Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Chromatography Online.[1][2]
-
Nacalai Tesque. (2022).[1][2][4] Comparison of biphenyl and other aromatic stationary phases. Nacalai USA.[1][2]
Sources
- 1. 3-(Phenylsulfamoyl)benzoic acid | C13H11NO4S | CID 759339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C14H13NO4S) [pubchemlite.lcsb.uni.lu]
- 3. Comparison of biphenyl and other aromatic stationary phasesï½News & Topicsï½NACALAI TESQUE, INC. [nacalai.com]
- 4. database.ich.org [database.ich.org]
- 5. benchchem.com [benchchem.com]
- 6. tis.wu.ac.th [tis.wu.ac.th]
- 7. 325721-26-4|this compound|BLD Pharm [bldpharm.com]
- 8. This compound | 325721-26-4 | Benchchem [benchchem.com]
Safety Operating Guide
3-[Methyl(phenyl)sulfamoyl]benzoic acid: Proper Disposal Procedures
[1][2][3]
Executive Summary
Immediate Action Required: 3-[Methyl(phenyl)sulfamoyl]benzoic acid (CAS: 325721-26-4) is a functionalized benzoic acid derivative with sulfonamide characteristics.[1] It is classified as an Irritant (Skin/Eye/Respiratory) and must be handled as Hazardous Organic Waste .
Critical Prohibition: Under no circumstances should this compound be disposed of via sanitary sewer systems (sink drains) or regular trash.[2] Its potential biological activity (sulfonamide moiety) and acidity require thermal destruction (incineration) to prevent environmental contamination.
Disposal Classification:
-
RCRA Status: Non-listed (unless characteristic), but treat as Hazardous Waste due to toxicity/irritant potential.
-
Primary Disposal Method: High-temperature incineration.
-
Waste Stream: Organic Solid (if powder) or Organic Solvent Waste (if dissolved).
Chemical Profile & Hazard Assessment
Understanding the physicochemical properties of this compound is the prerequisite for a self-validating disposal strategy.
| Property | Data | Operational Implication |
| CAS Number | 325721-26-4 | Unique identifier for waste labeling. |
| Molecular Formula | Contains Sulfur/Nitrogen; incineration requires scrubbers (SOx/NOx). | |
| Acidity (pKa) | ~3.5 - 4.0 (Benzoic acid) | Incompatible with Strong Bases (exothermic neutralization). |
| Solubility | Low in water; High in DMSO, MeOH | Dictates liquid waste stream segregation. |
| GHS Hazards | H315, H319, H335 | Requires PPE (Nitrile gloves, eye protection) during handling. |
Technical Insight: The presence of the sulfamoyl group introduces a risk of sensitization.[3] While not a strong oxidizer itself, the benzoic acid moiety makes it reactive toward strong reducers and bases. Disposal protocols must prevent accidental mixing with alkaline waste streams (e.g., sodium hydroxide solutions), which could generate heat and spatter.
Pre-Disposal Stabilization & Segregation
To ensure a self-validating system , researchers must perform a "Compatibility Check" before adding this chemical to any central waste container.
The "Acid-Solvent" Segregation Rule
-
Isolate from Oxidizers: Do not mix with Nitric Acid, Peroxides, or Permanganates.
-
Isolate from Bases: Do not mix with Ammonia or Hydroxide solutions.
-
Solvent Compatibility: Ensure the carrier solvent (if liquid) matches the waste drum category (Halogenated vs. Non-Halogenated).
Visual Workflow: Waste Stream Decision Logic
The following diagram illustrates the mandatory decision logic for segregating this specific compound.
Figure 1: Decision matrix for segregating this compound waste based on physical state and solvent carrier.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Powder/Crystals)
Use this for expired stock, contaminated weighing boats, or spill cleanup debris.
-
PPE Verification: Don Nitrile gloves (0.11mm min), safety goggles, and lab coat.
-
Containment: Transfer the solid material into a wide-mouth High-Density Polyethylene (HDPE) jar or a clear glass jar with a Teflon-lined cap.
-
Why? HDPE is resistant to organic acids and prevents breakage during transport.
-
-
Labeling: Apply a hazardous waste label.
-
Secondary Containment: Place the sealed jar into a secondary clear plastic bag (zip-lock) to contain any potential dust leakage.
-
Storage: Store in the "Solid Organic Waste" satellite accumulation area until pickup.
Protocol B: Liquid Waste (Reaction Mixtures/Stock Solutions)
Use this for HPLC waste, mother liquors, or dissolved stock.
-
Solvent Identification: Determine if the solvent is Halogenated (e.g., Dichloromethane) or Non-Halogenated (e.g., Methanol, DMSO).
-
pH Check (Critical):
-
If the solution is aqueous or semi-aqueous, check pH.
-
Action: If pH < 4, slowly neutralize with dilute Sodium Bicarbonate (
) to pH 6-8 before adding to the waste drum to prevent corrosion of the waste container.
-
-
Transfer: Pour into the appropriate solvent waste carboy (Halogenated or Non-Halogenated).
-
Caution: Use a funnel. Do not overfill (leave 10% headspace).
-
-
Log Entry: Immediately log the addition on the waste container's accumulation log sheet.
-
Entry: "this compound (<1%) in [Solvent Name]".
-
Emergency Spill Response
In the event of a benchtop spill, immediate containment is necessary to prevent respiratory exposure to the dust.
-
Isolate: Alert nearby personnel.
-
Protect: Wear an N95 mask or respirator if dust is visible.
-
Contain: Cover the spill with a specialized Acid Neutralizer (e.g., Sodium Bicarbonate or commercial acid spill kit) or damp paper towels to suppress dust.
-
Clean:
-
Dispose: Treat the cleanup debris as Solid Hazardous Waste (Protocol A).
References
Sources
- 1. benchchem.com [benchchem.com]
- 2. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. PubChemLite - this compound (C14H13NO4S) [pubchemlite.lcsb.uni.lu]
- 5. PubChemLite - 3-[(3-methylphenyl)sulfamoyl]benzoic acid (C14H13NO4S) [pubchemlite.lcsb.uni.lu]
- 6. 325721-26-4|this compound|BLD Pharm [bldpharm.com]
- 7. pccarx.com [pccarx.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
